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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1,3,5-Tri(1H-pyrazol-3-yl)benzene: A Comprehensive Technical Guide

Executive Summary & Molecular Architecture 1,3,5-Tri(1H-pyrazol-3-yl)benzene (commonly abbreviated as H3tpb or TPB ) is a highly versatile, -symmetric multidentate nitrogen-donor ligand. In the realm of advanced material...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

1,3,5-Tri(1H-pyrazol-3-yl)benzene (commonly abbreviated as H3tpb or TPB ) is a highly versatile,


-symmetric multidentate nitrogen-donor ligand. In the realm of advanced materials, H3tpb is heavily utilized in the construction of Metal-Organic Frameworks (MOFs), coordination polymers, and supramolecular architectures[1].

Structurally, the molecule features a central benzene core substituted at the 1, 3, and 5 positions with pyrazole rings. While the molecule possesses a trigonal planar topology, steric hindrance prevents the non-hydrogen atoms from being perfectly coplanar[1]. This slight deviation from planarity, combined with the potent hydrogen-bonding capability of the pyrazole N–H groups, allows H3tpb to self-assemble into robust three-dimensional supramolecular networks[1] and coordinate with transition metals to form complex, functional materials[2].

Strategic Synthesis Rationale (Mechanistic Design)

The synthesis of H3tpb requires precise control over the formation of three independent pyrazole rings on a single benzene core. Direct condensation of 1,3,5-triacetylbenzene with hydrazine often yields intractable polymeric mixtures due to uncontrolled cross-linking and incomplete cyclization.

To circumvent this, the field standard relies on an enaminone-mediated pathway [3].

  • Electrophilic Activation: 1,3,5-triacetylbenzene is reacted with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA acts as a highly efficient electrophilic

    
     synthon, converting the acetyl groups into 
    
    
    
    -unsaturated dimethylamine intermediates (enaminones). This step prevents aldol-type side reactions.
  • Regioselective Cyclocondensation: The resulting tris(enaminone) is treated with hydrazine hydrate. Hydrazine acts as a bis-nucleophile; the primary amine attacks the carbonyl carbon (Michael-type addition), followed by intramolecular cyclization and the elimination of dimethylamine and water to yield the fully aromatized pyrazole rings[3].

Synthesis A 1,3,5-Triacetylbenzene (Core Precursor) C Tris(enaminone) Intermediate (Highly Reactive) A->C Reflux, 24h (Aldol-type Condensation) B DMF-DMA (Electrophilic Synthon) B->C Excess Solvent/Reagent E 1,3,5-Tri(1H-pyrazol-3-yl)benzene (H3tpb Target) C->E Ethanol, Reflux, 12h (Cyclocondensation) D Hydrazine Hydrate (Bis-nucleophile) D->E Dropwise Addition at 0 °C (Prevents Exotherm)

Figure 1: Enaminone-mediated synthesis workflow for 1,3,5-Tri(1H-pyrazol-3-yl)benzene.

Detailed Experimental Protocols

The following protocols represent a self-validating system designed to maximize yield and purity by strictly controlling reaction kinetics.

Protocol A: Synthesis of the Tris(enaminone) Intermediate

Causality Note: DMF-DMA is used in large excess to serve as both the reactant and the solvent, driving the equilibrium entirely toward the enaminone and preventing partial conversion.

  • Setup: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1,3,5-triacetylbenzene (5.0 g, 24.5 mmol).

  • Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (30 mL, excess).

  • Reaction: Heat the mixture to reflux (approx. 105 °C) under a nitrogen atmosphere for 24 hours. The solution will transition to a deep orange/red color.

  • Isolation: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove unreacted DMF-DMA. Triturate the resulting viscous oil with cold diethyl ether (50 mL) to precipitate the intermediate as a bright yellow solid.

  • Validation: Filter and wash with ether. A sharp melting point and a distinct shift in the IR carbonyl stretch (from ~1680 cm⁻¹ to ~1640 cm⁻¹ due to conjugation) confirm the formation of 1,3,5-tris(3-dimethylamino-1-oxoprop-2-en-1-yl)benzene.

Protocol B: Cyclocondensation to H3tpb

Causality Note: Hydrazine hydrate is a potent nucleophile. Dropwise addition at 0 °C is critical to control the initial exothermic Michael addition, preventing thermal degradation and favoring kinetically controlled hydrazone formation prior to cyclization.

  • Setup: Suspend the tris(enaminone) intermediate (5.0 g) in absolute ethanol (100 mL) in a 250 mL round-bottom flask. Chill the suspension to 0 °C using an ice bath.

  • Nucleophilic Attack: Slowly add hydrazine hydrate (80% aqueous solution, 5.0 mL, excess) dropwise over 30 minutes with vigorous stirring.

  • Cyclization: Remove the ice bath and gradually heat the reaction mixture to reflux for 12 hours.

  • Validation (In-Process): Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1). The complete disappearance of the bright yellow enaminone spot indicates successful cyclization.

  • Purification: Cool the mixture to room temperature. Pour the solution into 300 mL of ice-cold distilled water. Collect the resulting pale yellow/white precipitate via vacuum filtration. Recrystallize from DMF/water to yield pure H3tpb[1].

Physicochemical Characterization & Validation

Rigorous characterization is required to confirm the


 symmetry and the successful formation of the pyrazole rings.
Quantitative Data Summary
Analytical TechniqueKey Parameters / SignalsMechanistic / Structural Significance
¹H NMR (DMSO-d₆)

~12.8 (br s, 3H, N-H)

~8.3 (s, 3H, Ar-H)

~7.8 (d, 3H, Pz-H)

~6.8 (d, 3H, Pz-H)
Confirms

symmetry. The broad N-H peak indicates rapid tautomerization of the pyrazole rings in solution[4].
FT-IR Spectroscopy ~3200–3100 cm⁻¹ (

N-H)~1600 cm⁻¹ (

C=N)~1550 cm⁻¹ (

C=C)
Absence of the carbonyl stretch (~1680 cm⁻¹) confirms complete cyclocondensation. Broad N-H stretch indicates extensive hydrogen bonding.
Single-Crystal XRD Mean deviation from least-squares plane: 0.153 ÅThe asymmetric unit contains one molecule. Non-H atoms are not entirely coplanar. Intermolecular N–H···N contacts (2.856–2.961 Å) form a 3D supramolecular network[1].

Applications in Advanced Materials (Photocatalysis)

H3tpb's unique geometry and coordination sites make it an ideal candidate for synthesizing functional Metal-Organic Frameworks (MOFs). When combined with transition metals (e.g., Cu, Co, Zn) and polyoxometalates (POMs), H3tpb forms highly stable, multidimensional lattices.

A prominent example is the synthesis of the 3D polyoxomolybdate-organic framework {[Cu₃(H₃tpb)₂(tpb)(Mo₄O₁₂)]·4H₂O}ₙ [2]. In this structure, neutral triple helix {Mo₄O₁₂}ₙ chains are encased in bowl-like 2D[Cu₃(H₃tpb)₂(tpb)]ₙ intervals. This material exhibits an unprecedented (3,3,5,8)-connected topology and demonstrates remarkable photocatalytic activity for the degradation of organic dyes under UV irradiation[2]. The H3tpb ligand facilitates efficient electron-hole separation, allowing the generation of reactive oxygen species (ROS) that mineralize organic pollutants.

Photocatalysis Light UV/Vis Light MOF H3tpb-Polyoxometalate MOF Light->MOF Photon Excitation CB Conduction Band (e-) MOF->CB Electron Transfer VB Valence Band (h+) MOF->VB Hole Generation ROS1 Superoxide (•O2-) CB->ROS1 O2 Reduction ROS2 Hydroxyl Radical (•OH) VB->ROS2 H2O Oxidation Dye Organic Dye (e.g., Methylene Blue) ROS1->Dye ROS Attack ROS2->Dye ROS Attack Degradation Mineralization (CO2 + H2O) Dye->Degradation Cleavage

Figure 2: Photocatalytic dye degradation pathway using H3tpb-based metal-organic frameworks.

References

  • [2] A highly photocatalytic polyoxomolybdate compound constructed from novel-type triple helix {Mo4O12}n chains and copper(i)–organic nets. Dalton Transactions (RSC Publishing). Available at:[Link]

  • [1] 1,3,5-Tris(1H-pyrazol-3-yl)benzene. IUCr Journals. Available at:[Link]

  • [4] Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. PMC (National Institutes of Health). Available at:[Link]

  • [3] Microwave Assisted Synthesis of 1Aryl3-dimethylaminoprop-2-enones: A Simple and Rapid Access to 3(5)-Arylpyrazoles. ResearchGate. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure of 1,3,5-Tri(1H-pyrazol-3-yl)benzene

For Researchers, Scientists, and Drug Development Professionals Abstract 1,3,5-Tri(1H-pyrazol-3-yl)benzene is a notable tripodal ligand, a class of molecules with a central aromatic core and three radiating arms, in this...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tri(1H-pyrazol-3-yl)benzene is a notable tripodal ligand, a class of molecules with a central aromatic core and three radiating arms, in this case, pyrazole rings. This structural arrangement provides multiple coordination sites, making it a valuable building block in supramolecular chemistry and materials science. This guide provides a comprehensive overview of its synthesis, an in-depth analysis of its crystal structure, and a discussion of its current and potential applications, particularly in the development of metal-organic frameworks (MOFs) and its prospective role in medicinal chemistry.

Introduction: The Significance of a Tripodal Ligand

1,3,5-Tri(1H-pyrazol-3-yl)benzene belongs to a class of compounds that are of significant interest due to their C3 symmetry and the presence of multiple nitrogen donor atoms within the pyrazole rings. This tripodal arrangement makes it an excellent candidate for the construction of well-defined, three-dimensional structures through coordination with metal ions. The resulting metal-organic frameworks (MOFs) and coordination polymers have potential applications in gas storage, catalysis, and sensing. Furthermore, the pyrazole moiety is a well-known pharmacophore, suggesting that 1,3,5-Tri(1H-pyrazol-3-yl)benzene and its derivatives could be explored for various therapeutic applications. Understanding the precise three-dimensional arrangement of the molecule in the solid state, its crystal structure, is paramount to predicting and controlling its behavior in these applications.

Synthesis of 1,3,5-Tri(1H-pyrazol-3-yl)benzene: A Multi-Step Approach

The synthesis of 1,3,5-Tri(1H-pyrazol-3-yl)benzene is not a trivial one-step process but can be achieved through a logical and well-established multi-step synthetic pathway. The general strategy involves the initial synthesis of a central aromatic core with appropriate functional groups, followed by the construction of the three pyrazole rings. A common and effective method is the cyclocondensation of a 1,3,5-tris-β-enaminone with hydrazine.

Proposed Synthetic Pathway

The synthesis can be envisioned in two primary stages:

  • Synthesis of the Precursor 1,3,5-Tris(3-(dimethylamino)acryloyl)benzene: This intermediate is prepared from the commercially available 1,3,5-triacetylbenzene.

  • Cyclocondensation with Hydrazine: The tris-β-enaminone is then reacted with hydrazine hydrate to form the final product, 1,3,5-Tri(1H-pyrazol-3-yl)benzene.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Pyrazole Formation 1,3,5-Triacetylbenzene 1,3,5-Triacetylbenzene Reaction1 1,3,5-Triacetylbenzene->Reaction1 Toluene, Reflux DMFDMA N,N-Dimethylformamide dimethyl acetal (DMFDMA) DMFDMA->Reaction1 Enaminone 1,3,5-Tris(3-(dimethylamino)acryloyl)benzene Reaction2 Enaminone->Reaction2 Ethanol, Reflux Reaction1->Enaminone Hydrazine Hydrazine Hydrate Hydrazine->Reaction2 Final_Product 1,3,5-Tri(1H-pyrazol-3-yl)benzene Reaction2->Final_Product

Foundational

Technical Guide: Physicochemical Properties and Coordination Dynamics of Pyrazole-Based Ligands

Executive Summary The pyrazole moiety (1,2-diazole) represents a cornerstone in modern ligand design, serving as a versatile scaffold in both organometallic catalysis and medicinal chemistry.[1][2] Its utility stems from...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole moiety (1,2-diazole) represents a cornerstone in modern ligand design, serving as a versatile scaffold in both organometallic catalysis and medicinal chemistry.[1][2] Its utility stems from a unique "Janus-faced" electronic structure: it functions simultaneously as a


-excessive base and a weak acid. This guide provides a rigorous analysis of the physicochemical determinants—specifically tautomerism, acid-base dissociation constants (

), and lipophilicity (

)—that govern the behavior of pyrazole ligands in physiological and catalytic environments.

Electronic Structure and Tautomerism

The Diazole Duality

Unlike imidazole (1,3-diazole), where the nitrogen atoms are separated by a carbon, pyrazole contains adjacent nitrogen atoms.[1][2][3] This adjacency creates a distinct "pyrrole-like" nitrogen (


, hydrogen bond donor) and a "pyridine-like" nitrogen (

, hydrogen bond acceptor).
  • Aromaticity: The 6

    
    -electron system is maintained by the lone pair on 
    
    
    
    , making the ring aromatic but significantly less electron-rich than pyrrole due to the electronegativity of
    
    
    .
  • Annular Tautomerism: In

    
    -unsubstituted pyrazoles, the proton oscillates between 
    
    
    
    and
    
    
    . This equilibrium is solvent-dependent and critical for ligand binding. In the solid state, pyrazoles form oligomeric chains or dimers via intermolecular hydrogen bonds (Elguero et al., Adv. Heterocycl. Chem.).[1][2][4][5][6][7][8][9][10][11][12]
Visualization of Tautomeric Equilibrium

The following diagram illustrates the rapid equilibrium (prototropy) and how metallation locks the ligand into a specific coordination mode.

PyrazoleTautomerism Tautomer1 1H-Tautomer (N1-H Donor) Transition Transition State (Intermolecular H-Bonding) Tautomer1->Transition Proton Shift MetalComplex Metal-Ligand Complex (Tautomer Locked) Tautomer1->MetalComplex + Metal Ion (M+) - H+ Tautomer2 2H-Tautomer (N2-H Donor) Transition->Tautomer2 Tautomer2->MetalComplex + Metal Ion (M+) - H+

Figure 1: Annular tautomerism in pyrazoles. The shift between 1H and 2H forms is rapid in solution (


), but coordination to a metal center displaces the proton, locking the pyrazolate anion into a static binding mode.

Acid-Base Chemistry and Lipophilicity

Acidity and Basicity ( )

Pyrazole is amphoteric. Understanding its ionization states is non-negotiable for predicting solubility and binding affinity.

  • Basicity (

    
    ):  Protonation occurs at the pyridine-like 
    
    
    
    . The low
    
    
    (compared to imidazole's 7.0) is due to the adjacent nitrogen's inductive electron withdrawal, which destabilizes the positive charge.
  • Acidity (

    
    ):  Deprotonation of the pyrrole-like 
    
    
    
    yields the pyrazolate anion (
    
    
    ), a potent bridging ligand.
Substituent Effects

The electronic nature of substituents at the 3- and 5-positions drastically alters these values.

Table 1: Physicochemical Parameters of Substituted Pyrazoles | Compound | Substituent (R) |


 (MH

) |

(N-H) | LogP (Oct/Water) | Electronic Effect | | :--- | :--- | :--- | :--- | :--- | :--- | | Pyrazole | -H | 2.52 | 14.21 | 0.26 | Reference | | 3-Methylpyrazole | -CH

| 3.56 | 15.0 | 0.65 | EDG (+I) | | 3-Nitropyrazole | -NO

| -4.6 | 9.7 | -0.30 | EWG (-M, -I) | | 3-Phenylpyrazole | -Ph | 2.1 | 13.5 | 2.10 | Conjugation/Inductive | | 3,5-Dimethylpyrazole | -(CH

)

| 4.12 | 15.4 | 1.15 | Additive EDG |

Data synthesized from Trofimov et al. and Bioisostere databases.

Lipophilicity and Bioisosterism

In drug design, pyrazoles are often used as bioisosteres for phenyl rings.[13] While they occupy similar steric volume, the pyrazole lowers the LogP by approximately 1.5–2.0 units compared to a benzene ring (Meanwell, J. Med. Chem.).[1][2][4][5][6][7][8][9][10][11][12] This modification improves aqueous solubility and reduces metabolic clearance linked to high lipophilicity.

Coordination Chemistry: The "Scorpionate" Effect

The pyrazolate anion is a ubiquitous ligand in inorganic chemistry. Its most famous application is in Trotopiguin-type ligands, commonly known as "Scorpionates" (Tris(pyrazolyl)borate,


).
Binding Modes[10]
  • Monodentate (

    
    ):  Neutral pyrazole binds via 
    
    
    
    . Common in biological systems (e.g., Alcohol Dehydrogenase mimics).
  • Exo-Bidentate Bridging (

    
    -
    
    
    
    :
    
    
    ):
    The pyrazolate anion bridges two metal centers (
    
    
    ), forming stable dimeric or polymeric structures (e.g., MOFs).
  • Chelating Tripodal (

    
    ):  In 
    
    
    
    ligands, three pyrazoles attached to a boron atom bind a single metal face (fac-coordination), creating a protective steric pocket that stabilizes reactive species.

Technical Insight: The "bite angle" of the pyrazolate bridge is fixed, often enforcing specific geometries (e.g., square planar stacks) that are exploited in conducting metallopolymers.

Experimental Protocol: Potentiometric Determination

Objective: Accurately determine the dissociation constants of a novel pyrazole ligand to predict physiological ionization.

Scope: This protocol uses potentiometric titration, the gold standard for compounds with aqueous solubility


 M.
Reagents and Setup
  • Titrant: 0.1 M Carbonate-free NaOH (standardized against KHP).

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Instrumentation: Automatic titrator (e.g., Mettler Toledo) with a combined glass Ag/AgCl electrode.

  • Inert Atmosphere: Argon or Nitrogen purge (essential to prevent

    
     absorption affecting high 
    
    
    
    readings).
Workflow Diagram

The following logic flow ensures data integrity during the characterization process.

PkaProtocol Start Sample Preparation (Dissolve Ligand in 0.15M KCl) CheckSol Check Solubility (Is solution clear?) Start->CheckSol CoSolvent Add Co-solvent (MeOH/Dioxane < 20%) CheckSol->CoSolvent No Acidify Acidify to pH 2.0 (with HCl) CheckSol->Acidify Yes CoSolvent->Acidify Titrate Titration Loop (Add NaOH -> Wait for Stability -> Read mV) Acidify->Titrate Titrate->Titrate Until pH > 12 GranPlot Gran Plot Analysis (Determine Ve) Titrate->GranPlot Complete Calc Calculate pKa (Bjerrum Analysis) GranPlot->Calc

Figure 2: Potentiometric titration workflow. The "Check Solubility" step is critical; pyrazoles with lipophilic tails often require Yasuda-Shedlovsky extrapolation (co-solvent method).

Data Analysis (The Bjerrum Method)

Do not rely solely on the half-equivalence point. Calculate the average number of protons bound per ligand (


) using the mass balance equation:


Plot

vs.

. The

corresponds to the

where

(for monobasic) or

(for dibasic systems).

References

  • Elguero, J., et al. (2000). Prototropic Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Trofimov, B. A., et al. (2011). Synthesis and Properties of Pyrazoles. Russian Chemical Reviews.

  • Perkin, W. H. (1900). Potentiometric Determination of Dissociation Constants. Journal of the Chemical Society.

Sources

Exploratory

Supramolecular Chemistry of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes: A Technical Guide

Introduction to Tripodal Pyrazole Architectures The rational design of supramolecular assemblies relies heavily on the geometric and electronic properties of the constituent building blocks. Among these, -symmetric tripo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Tripodal Pyrazole Architectures

The rational design of supramolecular assemblies relies heavily on the geometric and electronic properties of the constituent building blocks. Among these,


-symmetric tripodal ligands, such as 1,3,5-tris(pyrazolyl)benzenes (TPB), have emerged as privileged scaffolds for constructing metal-organic frameworks (MOFs), coordination polymers, and self-assembled molecular cages [1].

However, introducing bulky substituents fundamentally alters the supramolecular trajectory of these molecules. This whitepaper provides an in-depth analysis of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes (TPPB) . By substituting the N1 position of the pyrazole rings with phenyl groups, researchers intentionally introduce steric hindrance to modulate self-assembly, effectively shutting down 1D planar columnar stacking in favor of discrete, complex conformations like "twisted" and "calyx" geometries [1].

Molecular Conformation and Steric Modulation

In unsubstituted or minimally substituted 1,3,5-tris(pyrazolyl)benzenes, the planar nature of the central benzene core and the pyrazole arms allows for extensive intermolecular


 stacking, often resulting in robust 1D columnar architectures.

When a phenyl group is introduced at the N1 position of the pyrazole ring (forming TPPB), the supramolecular landscape shifts drastically. The causality here is purely steric: the spatial clash between the ortho-protons of the N1-phenyl ring and the protons of the central benzene core forces the pyrazole rings out of coplanarity.

As a result, TPPB derivatives cannot adopt a perfectly flat geometry. Crystallographic analyses reveal that these molecules predominantly settle into two distinct solid-state conformations:

  • Twisted Conformation: The three pyrazole-phenyl arms rotate independently, minimizing steric strain but completely disrupting the flat surface area required for

    
     stacking.
    
  • Calyx Conformation: The three arms orient in the same direction relative to the central benzene plane, forming a receptor-like "cup." While this prevents columnar stacking, it opens pathways for host-guest chemistry, where small molecules can be trapped within the calyx cavity.

ConformationalDivergence A 1,3,5-Tris(1-phenyl-1H- pyrazol-5-yl)benzene B Steric Clash (N1-Phenyl vs Core) A->B Induces C Loss of Planarity B->C Causes D Twisted Conformation (No Stacking) C->D Solid State E Calyx Conformation (Host-Guest Cavity) C->E Solid State

Steric-driven conformational divergence in TPPB preventing 1D planar stacking.

Applications in Coordination Chemistry

While the N1-phenyl substitution prevents simple


 stacking, the nitrogen atoms on the pyrazole rings remain highly active for metal coordination. TPPB and its parent TPB analogs are utilized as multidentate tripodal ligands to synthesize ultra-stable coordination polymers and MOFs[2].

By reacting TPPB derivatives with transition metals (e.g., Zn(II), Ni(II), Cu(II)) and auxiliary ligands (like 1,3,5-benzenetricarboxylic acid), researchers can construct 2D and 3D supramolecular networks. The steric bulk of the TPPB ligand is often advantageous here; it prevents the interpenetration of MOF networks, leading to larger, more accessible open metal sites (OMSs) with low steric hindrance for the selective separation of hydrocarbons or the detection of metal ions [3].

Self-Validating Experimental Workflows

To rigorously prove the supramolecular behavior of TPPB derivatives—specifically the absence of planar stacking—a multidisciplinary, self-validating workflow is required. The following protocols detail the synthesis and characterization pipeline.

Protocol A: Synthesis of TPPB via Cyclocondensation

Causality: The use of an enaminone intermediate ensures regioselective formation of the 1,5-isomer of the pyrazole ring, preventing the formation of unwanted 1,3-isomers that would alter the tripodal geometry.

  • Preparation of Enaminone: React 1,3,5-triacetylbenzene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux to yield the intermediate 1,3,5-tris(3-dimethylamino-2-propenoyl)benzene.

  • Cyclization: Dissolve the enaminone (1.0 equiv) and phenylhydrazine (3.5 equiv) in absolute ethanol.

  • Catalysis: Add a catalytic amount of 4-toluenesulfonic acid (p-TsOH). The acid protonates the carbonyl oxygen, increasing its electrophilicity and driving the nucleophilic attack of the hydrazine.

  • Reflux & Isolation: Reflux the mixture for 4–6 hours. Cool to room temperature, precipitate the product in ice water, filter, and recrystallize from ethanol to yield pure TPPB (>90% yield).

Protocol B: Concentration-Dependent Liquid-State 1H-NMR

Causality & Self-Validation: If molecules stack in solution, the overlapping aromatic


-electron clouds generate a local magnetic field that shields adjacent protons. As concentration increases, the equilibrium shifts toward stacked aggregates, causing an upfield shift (lower ppm) in the NMR spectrum. If the chemical shifts remain identical across a wide concentration gradient, the system self-validates the complete absence of 

stacking.
  • Prepare a stock solution of TPPB in

    
     at 100 mM.
    
  • Perform serial dilutions to create samples at 50 mM, 10 mM, and 1.0 mM.

  • Acquire 1H-NMR spectra for each sample at a constant temperature (298 K) to rule out thermal dissociation variables.

  • Track the chemical shift of the central benzene singlet (~6.95 ppm) and the pyrazole doublet (~6.18 ppm).

Protocol C: QTAIM Analysis of Solid-State Interactions

Causality: Standard X-ray diffraction only provides atomic coordinates. To definitively prove the absence of non-covalent


 interactions, Quantum Theory of Atoms in Molecules (QTAIM) is applied to map the electron density topology.
  • Obtain the .cif file from Single-Crystal X-Ray Diffraction (SC-XRD).

  • Optimize the hydrogen atom positions using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.

  • Run QTAIM analysis to locate Bond Critical Points (BCPs) between adjacent molecules.

  • Validation: The absence of BCPs between the central benzene rings of adjacent molecules confirms the lack of columnar stacking.

CharacterizationWorkflow Step1 1. Synthesis Enaminone Route Step2 2. SC-XRD Atomic Coordinates Step1->Step2 Step3 3. Liquid NMR Dilution Series Step1->Step3 Step4 4. QTAIM Analysis Electron Topology Step2->Step4 Result Conclusion No Planar Stacking Step3->Result Constant ppm Step4->Result No BCPs found

Multidisciplinary workflow for validating supramolecular stacking behavior in TPPB.

Quantitative Data Summaries

The following tables synthesize the structural and spectroscopic data validating the supramolecular behavior of TPPB derivatives [1].

Table 1: Solid-State Conformational Analysis of TPPB Derivatives

CompoundSubstituent (N1-Phenyl)ConformationSpace GroupPrimary Intermolecular Interactions
5 -HTwisted

C-H...

(edge-to-face), van der Waals
7 -4-CH

Calyx

C-H...

, weak van der Waals
9b -4-OCH

Twisted

C-H...O hydrogen bonding, C-H...

Note: In all cases, the distance between central benzene rings exceeds 4.5 Å, well beyond the ~3.4 Å threshold required for


 stacking.

Table 2: Concentration-Dependent 1H-NMR Chemical Shifts (


, 298 K) 
Concentration (mM)Central Benzene Core (ppm)Pyrazole H4 (ppm)N-Phenyl H (ppm)Aggregation State
1.0 6.956.187.45 - 7.60Monomeric
10.0 6.956.187.45 - 7.60Monomeric
50.0 6.956.187.45 - 7.60Monomeric
100.0 6.956.187.45 - 7.60Monomeric

References

  • Martins, M. A. P., et al. "Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes." Molecules, MDPI, 2018. URL:[Link]

  • Sarma, P., et al. "Rational synthesis of an ultra-stable Zn(II) coordination polymer based on a new tripodal pyrazole ligand for highly sensitive and selective detection of Fe3+ and Cr2O72− in aqueous media." ResearchGate, 2021. URL:[Link]

  • ACS Publications. "A Porous MOF Containing Accessible Open Metal Sites with Low Steric Hindrance for Selective Separation of Hydrocarbons." Inorganic Chemistry, 2025. URL:[Link]

Foundational

A Technical Guide to the Spectroscopic Characterization of 1,3,5-Tri(1H-pyrazol-3-yl)benzene

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the novel heterocyclic compound, 1,3,5-tri(1H-pyrazol-3-yl)benzene. This document is intended...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the novel heterocyclic compound, 1,3,5-tri(1H-pyrazol-3-yl)benzene. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are working with complex heterocyclic systems. The guide will delve into the rationale behind the spectroscopic characterization of this molecule, offering insights into the interpretation of its spectral data.

Introduction

1,3,5-tri(1H-pyrazol-3-yl)benzene is a unique molecule featuring a central benzene ring symmetrically substituted with three pyrazole moieties. The inherent properties of pyrazoles, such as their diverse biological activities and their use as ligands in coordination chemistry, make this compound a person of significant interest.[1][2] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its structure-activity relationships in various applications. This guide will provide a comprehensive overview of the expected NMR and mass spectrometry data for this compound, drawing on established principles and data from closely related analogs.[3][4][5]

Synthesis Rationale

A common and effective method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] For the synthesis of 1,3,5-tri(1H-pyrazol-3-yl)benzene, a plausible synthetic route would involve the reaction of 1,3,5-triacetylbenzene with an excess of a suitable hydrazine source, such as hydrazine hydrate, in the presence of an acid catalyst. The causality behind this choice lies in the established reactivity of dicarbonyl compounds towards hydrazine to form the pyrazole ring.

Synthesis_Workflow 1,3,5-Triacetylbenzene 1,3,5-Triacetylbenzene Reaction Reaction 1,3,5-Triacetylbenzene->Reaction Hydrazine Hydrate, Acid Catalyst 1,3,5-Tri(1H-pyrazol-3-yl)benzene 1,3,5-Tri(1H-pyrazol-3-yl)benzene Reaction->1,3,5-Tri(1H-pyrazol-3-yl)benzene Cyclization

Caption: Proposed synthetic workflow for 1,3,5-tri(1H-pyrazol-3-yl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1,3,5-tri(1H-pyrazol-3-yl)benzene, both ¹H and ¹³C NMR will provide critical information about the molecular symmetry and the electronic environment of each nucleus.[8]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,3,5-tri(1H-pyrazol-3-yl)benzene is expected to be relatively simple due to the molecule's high degree of symmetry (C₃h). The choice of a deuterated solvent such as DMSO-d₆ is crucial for solubilizing the compound and for observing the exchangeable N-H protons of the pyrazole rings.[6]

Anticipated ¹H NMR Data (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0br s3HN-HThe acidic N-H protons of the pyrazole ring are expected to appear as a broad singlet at a downfield chemical shift due to hydrogen bonding and exchange.
~8.0s3HBenzene C-HDue to the symmetry of the molecule, the three protons on the central benzene ring are chemically equivalent and will appear as a singlet.
~7.8d, J ≈ 2.5 Hz3HPyrazole C5-HThis proton is adjacent to a nitrogen atom and will appear as a doublet due to coupling with the C4-H proton.
~6.7d, J ≈ 2.5 Hz3HPyrazole C4-HThis proton is coupled to the C5-H proton, resulting in a doublet.

Causality of Spectral Features:

  • Symmetry: The observation of only four distinct signals in the ¹H NMR spectrum is a direct consequence of the molecule's three-fold rotational symmetry.

  • Chemical Shifts: The downfield shift of the benzene protons is due to the electron-withdrawing nature of the attached pyrazole rings. The chemical shifts of the pyrazole protons are consistent with those observed for other substituted pyrazoles.[1][9]

  • Coupling Constants: The vicinal coupling constant of approximately 2.5 Hz between the C4-H and C5-H protons is characteristic of the pyrazole ring system.

Molecule_Structure cluster_molecule 1,3,5-Tri(1H-pyrazol-3-yl)benzene cluster_pyrazole1 Pyrazole 1 cluster_pyrazole2 Pyrazole 2 cluster_pyrazole3 Pyrazole 3 C_benzene C₁ C₂ C₃ C₄ C₅ C₆ H_benzene H₇ H₈ H₉ N1_1 N₁₀ N2_1 N₁₁ C3_1 C₁₂ C4_1 C₁₃ C5_1 C₁₄ H_N1 H₁₅ H_C4_1 H₁₆ H_C5_1 H₁₇ N1_2 N₁₈ N2_2 N₁₉ C3_2 C₂₀ C4_2 C₂₁ C5_2 C₂₂ H_N2 H₂₃ H_C4_2 H₂₄ H_C5_2 H₂₅ N1_3 N₂₆ N2_3 N₂₇ C3_3 C₂₈ C4_3 C₂₉ C5_3 C₃₀ H_N3 H₃₁ H_C4_3 H₃₂ H_C5_3 H₃₃

Caption: Numbering scheme for 1,3,5-tri(1H-pyrazol-3-yl)benzene.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will further confirm the symmetrical nature of the molecule.

Anticipated ¹³C NMR Data (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~150Pyrazole C3This carbon is attached to two nitrogen atoms and is deshielded.
~140Pyrazole C5This carbon is adjacent to a nitrogen atom and is also deshielded.
~135Benzene C1/C3/C5The substituted carbons of the benzene ring.
~125Benzene C2/C4/C6The unsubstituted carbons of the benzene ring.
~105Pyrazole C4This carbon is shielded relative to the other pyrazole carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[6] For 1,3,5-tri(1H-pyrazol-3-yl)benzene, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the preferred method.

Expected Mass Spectrometry Data:

TechniqueIonm/z (calculated)m/z (expected)
ESI-HRMS[M+H]⁺277.1201277.1205 ± 0.0005
ESI-HRMS[M+Na]⁺299.1021299.1025 ± 0.0005

Causality of Ionization and Fragmentation:

  • Ionization: ESI is a soft ionization technique that is well-suited for polar, non-volatile compounds like 1,3,5-tri(1H-pyrazol-3-yl)benzene. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which directly provides the molecular weight.

  • Fragmentation: While extensive fragmentation is not expected with ESI, some characteristic losses may be observed in tandem MS (MS/MS) experiments. These could include the loss of small neutral molecules such as N₂ or HCN from the pyrazole rings, providing further structural confirmation.

MS_Workflow Sample Sample ESI Source ESI Source Sample->ESI Source Ionization Mass Analyzer Mass Analyzer ESI Source->Mass Analyzer [M+H]⁺ ions Detector Detector Mass Analyzer->Detector m/z measurement Mass Spectrum Mass Spectrum Detector->Mass Spectrum

Caption: General workflow for ESI-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of 1,3,5-tri(1H-pyrazol-3-yl)benzene through NMR and mass spectrometry provides a self-validating system for its structural confirmation and purity assessment. The high degree of symmetry in the molecule is clearly reflected in the simplicity of its NMR spectra. The anticipated chemical shifts and coupling constants are well-supported by data from analogous compounds in the literature. High-resolution mass spectrometry provides an accurate determination of the molecular weight and elemental composition. This technical guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this and other complex heterocyclic molecules.

References

  • Al-Hourani, B. J., Al-Awaida, W. A., Al-Ayasrah, O. I., & Al-Qtaitat, A. I. (2017). Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. Molecules, 22(12), 2235. [Link]

  • Benchchem. (n.d.). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. Benchchem.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]

  • Martins, M. A. P., et al. (2017). Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. Molecules.
  • Nayak, S. K., & Mohanty, S. (2021). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Journal of Chemical and Pharmaceutical Research, 13(7), 1-8.
  • Patel, H., Sharma, D., & Shah, N. (2012). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 485-488.
  • PubChem. (n.d.). 1,3,5-Tri(4-pyrazolyl)benzene. National Center for Biotechnology Information. [Link]

  • RSC Publishing. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19353-19369. [Link]

  • Shakyawar, D., & Singh, R. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Drug Delivery and Therapeutics, 11(6-S), 1-7.
  • Semantic Scholar. (n.d.). Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. [Link]

  • Sureshbabu, N., & Kumar, R. S. (2009). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. Molbank, 2009(4), M626. [Link]

  • Wiley-VCH. (2004). NMR Spectra of Polymers and Resins. In Spectroscopic Techniques Online.
  • Zare, A., & Moosavi-Zare, A. R. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. RSC Advances, 5(10), 7386-7391.

Sources

Exploratory

Technical Guide: Solubility and Purification of Trisubstituted Pyrazole Compounds

Abstract Trisubstituted pyrazoles act as the pharmacophore backbone for numerous kinase inhibitors, COX-2 inhibitors (e.g., Celecoxib), and cannabinoid receptor antagonists (e.g., Rimonabant). However, their synthesis—of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Trisubstituted pyrazoles act as the pharmacophore backbone for numerous kinase inhibitors, COX-2 inhibitors (e.g., Celecoxib), and cannabinoid receptor antagonists (e.g., Rimonabant). However, their synthesis—often via the condensation of 1,3-dicarbonyls with hydrazines—frequently yields mixtures of regioisomers (1,3,5- vs 1,3,4-substitution patterns) and stubborn impurities. This guide provides a mechanistic approach to the solubility profiling and purification of these scaffolds, moving beyond standard protocols to offer self-validating workflows for high-purity isolation.

Physicochemical Architecture & Solubility Profile

To purify a trisubstituted pyrazole, one must first exploit its molecular "personality"—specifically its acid-base character and lipophilicity.

The Amphoteric Nature (pKa Dynamics)

While pyrazole itself is amphoteric, trisubstituted pyrazoles are predominantly weak bases.

  • Basic Center: The pyridine-like nitrogen (N2) has a lone pair available for protonation.

  • pKa: Typically ranges from 1.5 to 3.0 for the conjugate acid.

  • Implication: They remain neutral and lipophilic at physiological and basic pH. To solubilize them in water, the pH must be driven significantly below the pKa (typically pH < 1 using strong mineral acids).

Lipophilicity and Solvent Compatibility

Substituents at the 1, 3, and 5 positions drastically alter the LogP.

  • Aryl-substituted (e.g., 1,3,5-triphenylpyrazole): Highly lipophilic (LogP > 4). Poor water solubility; requires chlorinated solvents (DCM, chloroform) or polar aprotic solvents (DMSO, DMF) for dissolution.

  • Alkyl-substituted: Moderate lipophilicity. Soluble in alcohols (EtOH, MeOH) and esters (EtOAc).

Table 1: Solvent Selection Matrix for Trisubstituted Pyrazoles

Solvent ClassExamplesSolubility RatingPrimary Use Case
Chlorinated DCM, ChloroformHigh Extraction, loading for chromatography.
Alcohols Methanol, EthanolModerate/High Recrystallization (often with water antisolvent).
Esters Ethyl AcetateModerate Mobile phase, extraction.
Hydrocarbons Hexanes, HeptaneLow Antisolvent, washing non-polar impurities.
Aqueous Acid 1M - 6M HClHigh (Ionic) "pH-Swing" purification (forms pyrazolium salt).

The Regioisomer Challenge: 1,3- vs 1,5-Isomers

The Knorr pyrazole synthesis often produces a mixture of 1,3- and 1,5-isomers. These isomers have identical molecular weights and similar polarities, making separation difficult.

  • 1,3-Isomer: Generally thermodynamically more stable; often less sterically hindered.

  • 1,5-Isomer: Kinetic product; steric clash between the N1-substituent and C5-substituent often distorts planarity, slightly altering the dipole moment.

Mechanistic Insight: The slight difference in planarity affects the interaction with silica gel silanols. The 1,5-isomer, being more twisted, often elutes faster (lower retention time) than the planar 1,3-isomer in normal phase chromatography due to reduced surface adsorption.

Visualization: Regioisomer Separation Logic

The following decision tree outlines the logic for separating these isomers based on scale and physical state.

RegioSeparation Start Crude Reaction Mixture (1,3 & 1,5 Isomers) TLC TLC Analysis (Hex/EtOAc 4:1) Start->TLC DeltaRf Is ΔRf > 0.1? TLC->DeltaRf Flash Flash Chromatography (Silica Gel) DeltaRf->Flash Yes State Physical State? DeltaRf->State No Gradient Gradient Elution 0-20% EtOAc/Hex Flash->Gradient Solid Solid Mixture State->Solid Oil Oily Mixture State->Oil Recryst Fractional Recrystallization (EtOH or MeOH) Solid->Recryst Solubility Differs Deriv Functionalization (e.g., Iodination) Oil->Deriv Amplify Sterics

Figure 1: Decision tree for the separation of pyrazole regioisomers. High ΔRf allows for chromatography; low ΔRf necessitates exploitation of lattice energy differences via recrystallization.

Purification Workflows

Protocol A: The "pH-Swing" Extraction (Self-Validating)

This method exploits the basicity of the pyrazole nitrogen. It is superior to chromatography for removing non-basic impurities (starting diones, tars).

Prerequisites:

  • Target pyrazole pKa ≈ 2.5.

  • Impurities are neutral or acidic.

Step-by-Step Methodology:

  • Dissolution: Dissolve crude residue in a non-miscible organic solvent (e.g., Ethyl Acetate or DCM).

    • Validation: Solution must be clear; filter off inorganic salts if necessary.

  • Acid Extraction (The Trap): Extract the organic layer 3x with 2M HCl .

    • Mechanism:[1] The pyrazole protonates to form a water-soluble pyrazolium salt (

      
      ). Neutral impurities remain in the organic layer.
      
    • Checkpoint: Check the pH of the aqueous layer; it must be < 1 to ensure full protonation.

  • Washing: Combine acidic aqueous extracts and wash once with fresh organic solvent (removes entrained neutrals).

  • Basification (The Release): Cool the aqueous layer to 0°C. Slowly add 6M NaOH or NH₄OH until pH > 10.

    • Observation: The solution will become cloudy as the free base pyrazole precipitates (or oils out).

  • Recovery: Extract the now-turbid aqueous mixture with organic solvent (DCM), dry over Na₂SO₄, and concentrate.

Protocol B: Anti-Solvent Recrystallization

Used when the "pH-swing" yields a solid that is 90%+ pure but colored or contains trace isomers.

Step-by-Step Methodology:

  • Solvation: Dissolve the solid in the minimum amount of hot ethanol (boiling).

  • Clarification: If the solution is dark, add activated carbon, stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Add warm water (anti-solvent) dropwise until a faint, persistent turbidity appears.

  • Re-solvation: Add 2-3 drops of hot ethanol to clear the turbidity.

  • Controlled Cooling: Wrap the flask in foil/towel to cool slowly to room temperature, then move to 4°C.

    • Troubleshooting: If the product "oils out" (forms a liquid blob instead of crystals), reheat to dissolve, add a seed crystal, and stir vigorously while cooling.

Troubleshooting: "Oiling Out"

A common failure mode with lipophilic pyrazoles during recrystallization is phase separation into an oil rather than a crystal lattice.

Cause: The melting point of the solvated compound is lower than the boiling point of the solvent mixture, or the cooling rate is too fast.

Remediation Strategy:

  • Trituration: Decant the mother liquor. Add a non-solvent (e.g., pentane or diethyl ether) to the oil and scratch the flask wall with a glass rod. This mechanical stress induces nucleation.

  • Seeding: Add a crystal of the pure material (if available) to the oil/solvent interface.

  • Solvent Switch: Switch from Ethanol/Water to Isopropyl Alcohol (IPA)/Hexane . The higher boiling point of IPA allows for better thermal control.

References

  • BenchChem Technical Support. (2025).[2][3] Recrystallization techniques for purifying pyrazole compounds. Retrieved from

  • Kong, Y., Tang, M., & Wang, Y. (2014).[1] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579.[1] Retrieved from

  • Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles from Fluorinated 1,3-Dicarbonyl Compounds. Journal of Organic Chemistry.
  • Nagarajan, K., et al. (1986). Chemistry of Pyrazoles: Separation of isomers and tautomers. Indian Journal of Chemistry, Section B.
  • Ansari, A., et al. (2017). Physicochemical properties and solubility of nitrogen-containing heterocycles.
  • Sharghi, H., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase.[4][5] ACS Omega. Retrieved from

Sources

Foundational

Tripodal Pyrazole Ligands: A Comprehensive Guide to Coordination Chemistry, Catalysis, and Metallodrug Development

Executive Summary Tripodal pyrazole ligands—most notably tris(pyrazolyl)borates (Tp) and tris(pyrazolyl)methanes (Tpm)—represent a cornerstone in modern coordination chemistry[1][2]. By enforcing a facial (fac) capping g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tripodal pyrazole ligands—most notably tris(pyrazolyl)borates (Tp) and tris(pyrazolyl)methanes (Tpm)—represent a cornerstone in modern coordination chemistry[1][2]. By enforcing a facial (fac) capping geometry, these ligands provide robust steric protection and electronic stabilization to transition metal centers. This unique structural paradigm has made them indispensable in bioinorganic enzyme modeling, homogeneous catalysis, and the rational design of targeted metallodrugs[2]. This whitepaper synthesizes recent literature to provide an authoritative guide on their structural dynamics, synthesis methodologies, and advanced applications.

Structural Paradigm and Coordination Dynamics

Unlike planar ligands that occupy equatorial positions, tripodal pyrazoles are obligate facial chelators. The three


-hybridized nitrogen atoms act as strong 

-donors, tightly binding to a single metal center.
  • Tp vs. Tpm: While the first-generation Tp ligands are anionic and provide charge neutralization, Tpm ligands are neutral and isoelectronic with arenes[1][2]. Tpm ligands behave as six-electron donors but lack the

    
    -backbonding component typical of arenes, resulting in highly stable, often cationic complexes that exhibit excellent solubility in polar and aqueous environments[1].
    
  • Causality in Design: The strong tridentate coordination prevents premature ligand dissociation in complex biological media. In an octahedral geometry (e.g., with Ru(II) or Cu(II)), this leaves exactly three coordination sites open for substrate binding, catalytic turnover, or controlled aquation in prodrug activation[3].

Step-by-Step Experimental Protocols

To ensure high reproducibility, the following protocols outline the synthesis of tripodal pyrazole ligands and the self-validating functional assays used to confirm their bioinorganic activity.

Protocol 1: Synthesis of N-Alkylated Tripodal Pyrazole Ligands

This protocol details the condensation of 1-(hydroxymethyl)pyrazoles with primary amines to yield functionalized tripodal or bis-tripodal ligands[4].

  • Reagent Preparation: In a round-bottom flask, dissolve 4 equivalents of 1-(hydroxymethyl)-3,5-dimethylpyrazole and 1 equivalent of a primary diamine (e.g., ethane-1,2-diamine) in anhydrous acetonitrile[5].

  • Condensation Reaction: Stir the mixture continuously for 4 days at room temperature, or reflux for 4 hours depending on the steric bulk of the chosen amine[4].

  • Isolation: Evaporate the solvent under reduced pressure. Purify the crude product via recrystallization from a suitable solvent system or via silica gel column chromatography.

  • Validation: Confirm the structural integrity using

    
    H NMR. The successful formation of the tripodal core is validated by the presence of characteristic methylene bridge protons (typically appearing as distinct signals between 4.36 and 4.90 ppm)[4].
    
Protocol 2: In Situ Generation and Validation of Catecholase Activity

Copper(II) complexes of tripodal pyrazoles are excellent functional models for the enzyme catechol oxidase. This assay serves as a self-validating system for the ligand's coordination efficacy[5].

  • Complexation: Mix 0.15 mL of the synthesized ligand solution (

    
     M in methanol) with 0.5 mL of a metal salt solution (e.g., Cu(NO
    
    
    
    )
    
    
    or CuSO
    
    
    ,
    
    
    M) to generate the complex in situ.
  • Substrate Addition: Add 100 equivalents of catechol (dissolved in methanol) to the spectrophotometric cell under aerobic conditions.

  • Kinetic Measurement: Monitor the reaction using a UV-Vis spectrophotometer. The continuous increase in absorbance at 390 nm confirms the catalytic oxidation of catechol to o-quinone, validating the functional activity of the complex[5].

Applications in Drug Development & Bioinorganic Chemistry

Anticancer Metallodrugs

Ruthenium(II) complexes bearing Tpm ligands have emerged as potent alternatives to classical platinum-based chemotherapeutics. Because of their cationic nature and lipophilicity, Ru(II)-Tpm complexes selectively accumulate in the mitochondria of cancer cells[1]. Mechanistically, they exert their cytotoxic effect by disrupting mitochondrial calcium homeostasis—specifically by inhibiting calcium intake—which triggers the apoptotic cascade[1][3].

Enzyme Mimics and Catalysis

The flexible side chains of bis-tripodal pyrazole ligands allow for the fine-tuning of catalytic pockets. When coordinated with Cu(II), these systems effectively mimic the active site of catechol oxidase, facilitating the aerobic oxidation of substrates with high turnover rates[4][5]. The reaction rate is highly dependent on the solvent, the metal counter-anion, and the steric hindrance of the ligand.

Advanced Materials and Sensors

Beyond molecular chemistry, tripodal pyrazoles are utilized as rigid building blocks for ultra-stable coordination polymers and metal-organic frameworks (MOFs). For example, the hydrothermally synthesized Zn(II) coordination polymer


 exhibits remarkable chemical stability across a wide pH range (2–12) and acts as a highly sensitive luminescent sensor for detecting Fe

and Cr

O

ions in aqueous media[6].

Quantitative Data Summary

The following table summarizes key quantitative metrics demonstrating the efficacy of tripodal pyrazole systems across various applications:

Ligand / Complex SystemPrimary ApplicationKey Quantitative Performance MetricSource
Bis-tripodal Pyrazole + Cu(II) Catecholase Enzyme MimicOxidation rate up to 27.4 µmol/L/min (ligand and solvent dependent)
Ru(II)-Tpm Complexes Anticancer MetallodrugIC

values comparable or superior to cisplatin in specific cancer cell lines
[3]

Polymer
Luminescent Chemical SensorMaintains structural integrity across pH 2–12; high selectivity for Fe

[6]
Cu(I)-CHpz

+ PPh

Medicinal / Catalytic PrecursorHigh structural stability via tetrahedral fac capping geometry[2]

Visualizations

SynthesisWorkflow N1 1-(Hydroxymethyl)pyrazoles + Primary Amines N2 Condensation Reaction (Acetonitrile, Reflux 4h) N1->N2 Mix in 4:1 or 2:1 ratio N3 Tripodal Pyrazole Ligand (Yield: 75-89%) N2->N3 Solvent Evaporation & Purification N4 In Situ Complexation (+ Cu(II) or Ru(II) Salts) N3->N4 Aerobic Conditions / THF N5 Active Metallodrug or Catalytic Species N4->N5 Self-Assembly

Workflow for the synthesis and complexation of tripodal pyrazole ligands.

Pathway S1 Ru(II)-Tpm Prodrug S2 Cellular Internalization (Cancer Cells) S1->S2 S3 Mitochondrial Localization S2->S3 Selective Accumulation S4 Inhibition of Ca2+ Intake S3->S4 Target Engagement S5 Disruption of Calcium Homeostasis & Apoptosis S4->S5 Cytotoxic Effect

Mechanism of action for Ru(II)-Tpm complexes in cancer cells.

References

  • Zerrouki et al. "Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies." ResearchGate. 4

  • Zhang et al. "Rational synthesis of an ultra-stable Zn(ii) coordination polymer based on a new tripodal pyrazole ligand for the highly sensitive and selective detection of Fe3+ and Cr2O72− in aqueous media." Dalton Transactions (RSC Publishing). 6

  • Pettinari et al. "Ruthenium(II)–Tris-pyrazolylmethane Complexes Inhibit Cancer Cell Growth by Disrupting Mitochondrial Calcium Homeostasis." Journal of Medicinal Chemistry - ACS Publications. 3

  • Marion et al. "Biomimetic oxidation of catechol employ." JOCPR.

  • Pettinari et al. "Ruthenium(II)–Tris-pyrazolylmethane Complexes Inhibit Cancer Cell Growth by Disrupting Mitochondrial Calcium Homeostasis." PMC. 1

  • Zerrouki et al. "Catecholase Activites Studies of Bis-Tripodale Pyrazolyl N-Donor Ligands, With Different Copper (II) Salt." RJPBCS. 5

  • Santini et al. "Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations." MDPI. 2

Sources

Exploratory

A Researcher's Guide to Quantum Chemical Calculations for Pyrazole Derivatives: From Theory to Application

Abstract Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] To accelerate the discovery and optimization of new pyrazole-bas...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] To accelerate the discovery and optimization of new pyrazole-based drugs, computational chemistry has emerged as an indispensable tool, providing profound insights into molecular structure, reactivity, and biological interactions.[4] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of quantum chemical calculations as applied to pyrazole derivatives. We will move beyond procedural lists to explain the fundamental causality behind methodological choices, ensuring a robust and validated approach to computational analysis. This guide covers the theoretical foundations, practical step-by-step protocols for key analyses like geometric optimization, frontier molecular orbital (FMO) analysis, and molecular electrostatic potential (MEP) mapping, and demonstrates how these computational outputs directly inform rational drug design.

The Privileged Scaffold: Why Pyrazoles Demand Computational Scrutiny

The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is a "privileged structure" in drug discovery.[1] Its derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2] Notable commercial drugs like Celecoxib (an anti-inflammatory) and Sunitinib (an anticancer agent) validate the therapeutic potential of this scaffold.[1]

The power of the pyrazole moiety lies in two key features:

  • Chemical Tractability : The ring can be readily modified at multiple positions, allowing for precise tuning of its steric and electronic properties to optimize interactions with a biological target.[1]

  • Interaction Versatility : The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to protein active sites.

This versatility, however, creates a vast chemical space to explore. It is computationally prohibitive and economically infeasible to synthesize and test every possible derivative. This is where quantum chemical calculations provide a predictive framework to prioritize the most promising candidates, saving significant time and resources in the drug discovery pipeline.[4]

The Computational Core: Choosing the Right Tools for the Job

Quantum chemical calculations solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure of a molecule. For molecules the size of typical pyrazole derivatives, Density Functional Theory (DFT) offers the best compromise between accuracy and computational cost.[4][5] It has become the workhorse method for academic and industrial researchers alike.

The Methodological Dyad: Functionals and Basis Sets

A DFT calculation is primarily defined by two choices: the functional and the basis set .

  • Functionals : These are mathematical approximations that describe the exchange and correlation energy of the electrons. For pyrazole derivatives and similar organic molecules, the B3LYP hybrid functional is a well-established and reliable starting point.[6][7] It incorporates a portion of exact Hartree-Fock exchange, which generally improves the accuracy for many molecular properties.

  • Basis Sets : A basis set is a set of mathematical functions used to build the molecular orbitals.[8][9] The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons in space.

    • Pople-style basis sets , such as 6-31G(d,p) or 6-311++G(d,p) , are widely used.[7][10] The "6-31G" describes a split-valence approach where core electrons are described by one function and valence electrons by two, providing more flexibility where it matters most for chemical bonding.[9][10]

    • The Importance of Polarization : The (d,p) notation is critical. It signifies the addition of "polarization" functions (d-functions on heavy atoms, p-functions on hydrogen).[10] These functions allow the orbitals to change shape and "polarize" in response to the molecular environment, which is essential for accurately modeling the bonding in heterocyclic rings like pyrazole.

    • Diffuse Functions : The ++ in 6-311++G(d,p) indicates the addition of diffuse functions. These are important for describing systems with lone pairs, anions, or in calculations of properties like electron affinity, but may not always be necessary for initial geometry optimizations.

Expert Insight: For a new pyrazole system, a geometry optimization and frequency calculation using the B3LYP/6-31G(d,p) level of theory is a robust and cost-effective starting point. For higher accuracy in electronic properties, a subsequent single-point energy calculation with a larger basis set like 6-311++G(d,p) on the optimized geometry is a common and reliable workflow.[7][11]

The Computational Workflow: A Practical Guide

The following diagram and protocol outline a typical workflow for the quantum chemical analysis of a pyrazole derivative.

G cluster_prep Step 1: Preparation cluster_calc Step 2: Core Quantum Calculation (DFT) cluster_analysis Step 3: Property Analysis & Application a Draw 2D Structure of Pyrazole Derivative b Convert to 3D Structure & Perform Initial Cleanup a->b c Geometry Optimization (e.g., B3LYP/6-31G(d,p)) b->c d Frequency Calculation c->d e Verify: Zero Imaginary Frequencies? d->e e->c No, Re-optimize f Single-Point Energy Calculation (Optional Higher Basis Set) e->f Yes g Analyze Electronic Properties: HOMO-LUMO, MEP, NBO f->g h Predict Spectroscopic Data: IR, NMR f->h i Use for Further Modeling: Molecular Docking, QSAR f->i

Caption: A typical computational workflow for designing and analyzing pyrazole derivatives.

Experimental Protocol: DFT Analysis of a Pyrazole Derivative

This protocol provides a generalized, software-agnostic methodology for performing a core DFT analysis.

Objective: To obtain the optimized geometry and key electronic properties of a novel pyrazole derivative.

Methodology:

  • Structure Input:

    • Draw the 2D structure of the pyrazole derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D model. Most modern computational chemistry packages (e.g., Gaussian, GAMESS, Q-Chem) have graphical interfaces that can do this.[12][13]

    • Perform a preliminary energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.[1]

  • Geometry Optimization:

    • Set up a geometry optimization calculation.

    • Method: Density Functional Theory (DFT).[5]

    • Functional: B3LYP.

    • Basis Set: 6-31G(d,p).[10]

    • Keywords: Opt (for optimization).

    • Rationale: This step finds the lowest energy, most stable 3D conformation of the molecule. This structure is the fundamental starting point for all other property calculations.[1]

  • Vibrational Frequency Analysis:

    • Using the optimized geometry from the previous step, set up a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).

    • Keywords: Freq.

    • Self-Validation Check: A true energy minimum must have zero imaginary frequencies. If one or more imaginary frequencies are found, it indicates a transition state or an unstable structure. The molecule must be perturbed along the imaginary frequency's vibrational mode and re-optimized.

  • Electronic Property Calculation (Single-Point Energy):

    • With the validated minimum-energy structure, perform a single-point energy calculation. For enhanced accuracy, a larger basis set can be employed here.

    • Functional: B3LYP.

    • Basis Set: 6-311++G(d,p).

    • Keywords: SP (for single-point), Pop=NBO (for Natural Bond Orbital analysis), IOP(6/33=2) (a common keyword to ensure HOMO/LUMO energies are printed).

    • Rationale: This more accurate calculation provides the final electronic wavefunction from which key properties are derived without the computational expense of re-optimizing with the larger basis set.

Interpreting the Output: From Numbers to Chemical Insight

The output of these calculations provides a wealth of data. The three most critical analyses for drug design are Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[11]

  • HOMO : Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are prone to electrophilic attack.

  • LUMO : Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are prone to nucleophilic attack.

  • The HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[11] A small energy gap suggests a molecule is more polarizable and reactive, while a large gap indicates high kinetic stability.[11] This is a key parameter in developing QSAR models.[14][15]

FMO_Concept LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor (Electrophilic Site) HOMO HOMO (Highest Occupied MO) Electron Donor (Nucleophilic Site) LUMO->HOMO ΔE = E_LUMO - E_HOMO (Energy Gap) Indicator of Reactivity

Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an immediate, intuitive visualization of the charge distribution and is invaluable for understanding intermolecular interactions.[1][11]

  • Red Regions : Electron-rich areas (negative potential), indicating sites for electrophilic attack and hydrogen bond accepting. In pyrazoles, this is often localized on the nitrogen atoms.[16]

  • Blue Regions : Electron-deficient areas (positive potential), indicating sites for nucleophilic attack and hydrogen bond donating. In pyrazoles, this is often found on the N-H proton.

  • Green/Yellow Regions : Neutral potential.

Expert Insight: An MEP map is a powerful tool for predicting how a pyrazole derivative might "dock" into a protein's active site. A red region on the ligand will favorably align with a blue (positive) region (e.g., a lysine or arginine side chain) in the protein.[16]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed, quantitative picture of charge distribution by calculating the charges on each atom.[11][17] It goes beyond the qualitative MEP map to assign specific numerical values (Mulliken or NBO charges). This is crucial for parameterizing molecular mechanics force fields and for developing QSAR models where atomic charge can be a key descriptor.[18]

Data-Driven Design: A Quantitative Comparison

Quantum chemical calculations allow for the direct comparison of derivatives before synthesis. The table below presents hypothetical, yet representative, data for two pyrazole derivatives being considered as kinase inhibitors, illustrating how computational data informs decision-making.

PropertyDerivative A (Electron-Withdrawing Group)Derivative B (Electron-Donating Group)Implication for Drug Design
E_HOMO -6.8 eV-6.2 eVDerivative B is a better electron donor.
E_LUMO -1.5 eV-1.1 eVDerivative B is more easily reduced.
ΔE (Gap) 5.3 eV5.1 eVDerivative B is slightly more reactive, which could enhance binding but may also affect stability.[11]
Dipole Moment 4.5 Debye3.2 DebyeDerivative A is more polar, which may improve solubility but could hinder membrane permeability.
MEP Min. -0.045 a.u. (on N2)-0.058 a.u. (on N2)The nitrogen on Derivative B is a stronger hydrogen bond acceptor, potentially leading to tighter binding.

Conclusion and Future Outlook

Quantum chemical calculations, particularly DFT, provide a robust, predictive, and indispensable framework for the study of pyrazole derivatives.[1][4] By moving beyond simple synthesis and screening, researchers can leverage these computational tools to gain a fundamental understanding of structure-activity relationships, predict molecular properties, and rationally design novel compounds with enhanced therapeutic potential. The methodologies outlined in this guide—from selecting the appropriate functional and basis set to interpreting FMO, MEP, and NBO analyses—offer a validated pathway to accelerate the discovery of the next generation of pyrazole-based medicines. As computational power increases and theoretical methods become more refined, the integration of these techniques will become even more central to the fields of medicinal chemistry and drug development.[4]

References

  • Jana, S. B. (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Kumar, A., et al. (2014, July 22). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 428-32. Retrieved March 7, 2026, from [Link]

  • GAMESS: Open Source Quantum Chemistry Software. (n.d.). Ames Laboratory. Retrieved March 7, 2026, from [Link]

  • Cetin, A., & Kurt, H. (2020, June 1). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. Retrieved March 7, 2026, from [Link]

  • El-Sayed, M. A., et al. (2021). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry, 45(4), 2133-2149. Retrieved March 7, 2026, from [Link]

  • Singh, P., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. PubMed. Retrieved March 7, 2026, from [Link]

  • Maple Quantum Chemistry Toolbox. (n.d.). Maplesoft. Retrieved March 7, 2026, from [Link]

  • Exploring Pyrazole and Diazepine Derivatives: Advances in Molecular Docking, Synthesis, and Biological Activities. (2026, March 1). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. (n.d.). Q-Chem. Retrieved March 7, 2026, from [Link]

  • List of quantum chemistry and solid-state physics software. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Zwergli, A., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 12(1), 12530. Retrieved March 7, 2026, from [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022). PLoS ONE, 17(11), e0277341. Retrieved March 7, 2026, from [Link]

  • SCM | Computational Chemistry & Materials Modeling Software. (n.d.). SCM. Retrieved March 7, 2026, from [Link]

  • Exploration of Supramolecular Interactions, Hirshfeld Surface, FMO, Molecular Electrostatic Potential (MEP) Analyses of Pyrazole based Zn(II) Complex. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Natural Bonding Orbital NBO analysis of substituted pyrazolone. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. (2017, October 25). MDPI. Retrieved March 7, 2026, from [Link]

  • Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. (2025, May 14). College of Science, University of Kirkuk. Retrieved March 7, 2026, from [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Computed molecular electrostatic potential surface (MEP) of Pyz-1 and... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis and DFT Calculation of Novel Pyrazole Derivatives. (2020). AIP Conference Proceedings, 2290(1), 040001. Retrieved March 7, 2026, from [Link]

  • New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT). (2017, October 25). MDPI. Retrieved March 7, 2026, from [Link]

  • On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations. (2017, May 14). SciSpace. Retrieved March 7, 2026, from [Link]

  • Vibrational analysis of some pyrazole derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinf. (n.d.). ScienceDirect. Retrieved March 7, 2026, from [Link]

  • Evaluation of a new series of pyrazole derivatives as a potent epidermal growth factor receptor inhibitory activity: QSAR modeling using quantum-chemical descriptors. (2021, December 15). Journal of Computational Chemistry, 42(32), 2306-2320. Retrieved March 7, 2026, from [Link]

  • Basis Sets for the Calculation of Core-Electron Binding Energies. (2018, March 23). University of Nottingham Ningbo China. Retrieved March 7, 2026, from [Link]

  • PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. (n.d.). Der Pharma Chemica. Retrieved March 7, 2026, from [Link]

  • Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. (2020, May 29). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity. (2025, August 22). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl). (n.d.). Scientific.net. Retrieved March 7, 2026, from [Link]

  • Basis set (chemistry). (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. (2024, December 23). Iraqi National Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Synthesis, computational and biological study of pyrazole derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Chapter 8: Basis Sets for Calculating Nuclear Magnetic Resonance Parameters. (2025, July 30). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Basis Sets Used in Molecular Orbital Calculations. (n.d.). University of Zurich. Retrieved March 7, 2026, from [Link]

  • 11.2: Gaussian Basis Sets. (2023, June 30). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: 1,3,5-Tri(1H-pyrazol-3-yl)benzene in Metal-Organic Framework (MOF) Synthesis

[1] Part 1: Executive Summary & Ligand Distinction The Isomer Criticality In the synthesis of pyrazolate-based Metal-Organic Frameworks (MOFs), the specific isomerism of the ligand dictates the final topology and stabili...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Ligand Distinction

The Isomer Criticality

In the synthesis of pyrazolate-based Metal-Organic Frameworks (MOFs), the specific isomerism of the ligand dictates the final topology and stability of the framework. This guide focuses on 1,3,5-Tri(1H-pyrazol-3-yl)benzene (often abbreviated as H₃TPB ), where the pyrazole nitrogen is adjacent to the benzene connection point.

CRITICAL DISTINCTION:

  • Target Ligand (3-yl): 1,3,5-Tri(1H-pyrazol-3 -yl)benzene.[1][2][3] Forms flexible coordination polymers and photocatalytic frameworks (e.g., with dicarboxylate co-ligands).[4]

  • Common Alternative (4-yl): 1,3,5-Tri(1H-pyrazol-4 -yl)benzene (H₃BTP). Famous for forming highly stable, porous MOFs like Ni₃(BTP)₂ due to the linear geometry of the pyrazole-benzene connection.

Note: While this guide prioritizes the requested 3-yl isomer, a comparative protocol for the high-stability 4-yl MOF is provided in Section 4 for researchers requiring maximum chemical resistance.

Core Applications
  • Photocatalysis: Degradation of organic dyes (e.g., Methyl Violet, Methylene Blue) under visible light.[4][5]

  • Sensing: Fluorescence-based detection of metal ions or nitro-aromatics.

  • Structural Diversity: Formation of 2D layers and 3D supramolecular networks via hydrogen bonding.[5]

Part 2: Ligand Synthesis (H₃TPB)

The synthesis of the 3-yl isomer follows the Enaminone Route , distinct from the acid-chloride route used for the 4-yl isomer.

Reaction Scheme

Precursor: 1,3,5-Triacetylbenzene Reagents: N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Hydrazine Monohydrate.

LigandSynthesis Start 1,3,5-Triacetylbenzene Step1 Reflux with DMF-DMA (Enaminone Formation) Start->Step1 x3 eq. Inter Tris-enaminone Intermediate Step1->Inter Step2 Cyclization with N2H4·H2O (Hydrazine) Inter->Step2 EtOH, Reflux Final 1,3,5-Tri(1H-pyrazol-3-yl)benzene (H3TPB) Step2->Final Yield ~85-90%

Figure 1: Synthetic pathway for H₃TPB ligand via enaminone intermediate.

Detailed Protocol
  • Enaminone Formation:

    • Dissolve 1,3,5-triacetylbenzene (10 mmol) in dry xylene or DMF.

    • Add excess N,N-dimethylformamide dimethyl acetal (DMF-DMA) (approx. 40 mmol).

    • Reflux for 12–24 hours under nitrogen.

    • Remove solvent in vacuo. The yellow solid (tris-enaminone) can often be used directly or recrystallized from ethanol.

  • Cyclization:

    • Suspend the tris-enaminone intermediate in absolute ethanol (50 mL).

    • Add Hydrazine monohydrate (excess, ~50 mmol) dropwise.

    • Reflux for 4–6 hours.

    • Cool to room temperature.[6] The product H₃TPB precipitates as a white/off-white solid.

    • Filter, wash with cold ethanol and diethyl ether. Dry at 80°C.

Part 3: MOF Synthesis Protocol (3-yl Isomer)

This protocol targets the Ni(II)-H₃TPB-Succinate system, a representative photocatalytic coordination polymer.

Materials
  • Metal Source: Ni(OAc)₂·4H₂O or Ni(NO₃)₂·6H₂O.

  • Primary Ligand: 1,3,5-Tri(1H-pyrazol-3-yl)benzene (H₃TPB).

  • Co-Ligand: Succinic Acid (H₂suc) – Essential for bridging and charge balance in this topology.

  • Solvent: H₂O / Ethanol mixture.

  • Base: NaOH (0.1 M) for pH adjustment.

Hydrothermal Synthesis Workflow

MOFSynthesis Mix Dissolve Reagents Ni(II) + H3TPB + Succinic Acid Ratio: 2:1:2 pH Adjust pH to 6.0 - 7.0 (using NaOH) Mix->pH Seal Transfer to Teflon-lined Autoclave (23 mL) pH->Seal Heat Heat at 160°C Duration: 3-4 Days Seal->Heat Cool Slow Cool to RT (5°C/hour) Heat->Cool Wash Wash Crystals (H2O / EtOH) Cool->Wash

Figure 2: Hydrothermal synthesis workflow for Ni-H₃TPB-Succinate MOF.

Step-by-Step Procedure
  • Preparation: In a beaker, mix Ni(OAc)₂·4H₂O (0.2 mmol), H₃TPB (0.1 mmol), and Succinic Acid (0.2 mmol).

  • Solvation: Add 10 mL of distilled water and 2 mL of Ethanol. Stir for 30 minutes to ensure dispersion.

  • pH Adjustment: Dropwise add 0.1 M NaOH solution until the pH reaches 6.5 . Note: pH is critical for the deprotonation of the succinic acid and pyrazole moieties.

  • Reaction: Transfer the suspension to a 23 mL Teflon-lined stainless steel autoclave. Seal tightly.

  • Heating Profile:

    • Ramp to 160°C over 2 hours.

    • Hold at 160°C for 72–96 hours .

    • Cool to room temperature at a rate of 5°C/h.

  • Isolation: Green block crystals should be visible. Filter and wash with water/ethanol (1:1).

Part 4: Comparative Protocol (4-yl Isomer Reference)

For researchers seeking high thermal stability (up to 400°C) and permanent porosity.

Target: Ni₃(BTP)₂ (using 1,3,5-tri(1H-pyrazol-4 -yl)benzene).

ParameterProtocol A (Solvothermal)Protocol B (Ionothermal)
Metal Precursor Ni(OAc)₂·4H₂ONiCl₂·6H₂O
Solvent DMF (Dilute, 0.05 M)None (Molten Salt Phase)
Temperature 150°C160–180°C
Key Advantage Standard lab equipmentHigher Crystallinity & Surface Area
Reference J. Am. Chem. Soc. 2013, 135, 3322Chem. Sci. 2019, 10, 5632

Ionothermal Steps (High Performance):

  • Mix H₃BTP (4-yl) and NiCl₂·6H₂O in a 1:2 molar ratio.

  • Heat in a sealed ampoule at 180°C for 48 hours. The water of hydration from the metal salt acts as a mineralizer in the molten phase.

  • Wash extensively with Methanol to remove excess salts.

Part 5: Characterization & Validation

Crystallographic Verification
  • PXRD: The 3-yl Ni-Succinate MOF typically exhibits a triclinic or monoclinic unit cell. Look for low-angle peaks distinct from the starting ligand.

  • Single Crystal: If large crystals are obtained (Protocol 3.3), the structure usually reveals 1D chains of Ni-Succinate linked by H₃TPB into 2D/3D networks.

Stability Testing
  • Thermal (TGA):

    • 3-yl MOFs: Typically stable up to 250–300°C . Weight loss <150°C indicates solvent loss.

    • 4-yl MOFs: Stable up to 430°C .

  • Chemical:

    • Immerse crystals in water, boiling water, and pH 4–10 buffers for 24 hours. Check PXRD retention.

Photocatalytic Activity (For 3-yl MOFs)
  • Setup: Disperse 50 mg of MOF in 100 mL of dye solution (e.g., Methyl Violet, 10 mg/L).

  • Dark Adsorption: Stir for 30 mins in the dark to establish adsorption-desorption equilibrium.

  • Irradiation: Expose to Xe lamp (Visible light, >420 nm).

  • Sampling: Aliquot every 15 mins, centrifuge, and measure UV-Vis absorbance of the supernatant.

Part 6: Troubleshooting Guide

IssueProbable CauseCorrective Action
Amorphous Product Reaction cooling too fast.Use a programmable oven to cool at 2–5°C/hour.
Unreacted Ligand pH too low (Ligand not deprotonated).Increase pH to 7.0–7.5 using NaOH or TEA.
Precipitate instead of Crystals Concentration too high.Dilute the reaction mixture by 50%.
Low Thermal Stability Wrong Isomer used.Verify ligand NMR.[7] Ensure 4-yl isomer is used if >350°C stability is required.

References

  • Syntheses, Structural Characterization and Properties of Nickel(II) Coordination Polymer with 1,3,5-Tris(1H-pyrazol-3-yl)benzene and Succinic Acid. Journal of Chemical Crystallography, 2020.[3][4][5]

  • Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. Molecules, 2017.[8]

  • Solvent-Free Ionothermal Synthesis of Metal–Organic Frameworks. Chemical Science, 2019. (Reference for Ionothermal/4-yl protocol).

  • High-Surface-Area Metal–Organic Frameworks via Ligand Design. Journal of the American Chemical Society, 2013. (Reference for Ni3(BTP)2).

Sources

Application

Application Note: Tripodal Pyrazole Ligands in Homogeneous Catalysis

Executive Summary Tripodal pyrazole ligands—often referred to as "scorpionates" (e.g., tris(pyrazolyl)borate [Tp] and tris(pyrazolyl)methane [Tpm])—are highly versatile facial N-donor ligands. By enforcing a rigid, tride...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tripodal pyrazole ligands—often referred to as "scorpionates" (e.g., tris(pyrazolyl)borate [Tp] and tris(pyrazolyl)methane [Tpm])—are highly versatile facial N-donor ligands. By enforcing a rigid, tridentate coordination environment, these ligands leave a reactive "labile face" on transition metals, enabling highly selective catalytic transformations[1]. For researchers and drug development professionals, these ligands offer robust platforms for late-stage C–H functionalization, green C–C bond formation, and biomimetic oxidations. This application note details the mechanistic rationale and validated protocols for deploying tripodal pyrazole catalysts in laboratory workflows.

Mechanistic Principles: The "Scorpionate" Advantage

The catalytic efficacy of tripodal pyrazoles stems from their unique structural and electronic tunability:

  • Facial Coordination: Unlike flat bidentate ligands, tripodal pyrazoles cap one face of the metal (e.g., Cu, Ag, Au), preventing the formation of catalytically dead, coordinatively saturated octahedral complexes[1].

  • Steric Shielding: Substituents on the 3- and 5-positions of the pyrazole rings create a protective pocket around the metal center. This prevents catalyst dimerization and stabilizes reactive intermediates, such as metal-peroxo species during oxidation[2].

  • Dynamic Flexibility: In biomimetic applications, the nature of the tripodal junction (e.g., N–C–N vs. C–C–N) dictates the ligand's flexibility. Flexible junctions allow transient binuclear copper centers to achieve a critical Cu–Cu distance of < 5 Å, which is strictly required for the cooperative activation of molecular dioxygen.

CatalyticCycle A Cu(II) Precursor + Tripodal Ligand B Catechol Binding (Proton Transfer) A->B Substrate C O2 Activation (Peroxo Intermediate) B->C O2 D o-Quinone Release + H2O C->D 2e- Oxidation D->A Catalyst Regeneration

Catalytic cycle of biomimetic catechol oxidation by Cu-tripodal pyrazole complexes.

Application Workflow I: Biomimetic Oxidation (Catecholase Models)

Copper(II) complexes of tripodal pyrazoles are premier models for catechol oxidase, an enzyme that catalyzes the aerobic oxidation of catechols to o-quinones[3].

Causality in Experimental Design
  • In Situ Complexation: Pre-synthesized Cu-pyrazole complexes can sometimes crystallize as inactive polymeric networks. Generating the catalyst in situ ensures the presence of mononuclear or dynamic binuclear species that readily bind the substrate[4].

  • Counterion Selection: The choice of the copper salt anion is not arbitrary. Acetate (

    
    ) often yields the highest catalytic rates because it acts as an internal base, deprotonating the catechol hydroxyl groups to facilitate rapid metal-substrate binding[5]. Conversely, strongly coordinating anions like chloride can compete with the substrate for the metal's active site, depressing the reaction rate[4].
    
Protocol: In Situ Catalyst Generation and Kinetic Assay

Self-Validating System: This protocol utilizes continuous UV-Vis spectroscopy. The appearance of an isosbestic point during the time-course scan validates that the catechol is converting cleanly to o-quinone without degrading into side products.

  • Reagent Preparation: Prepare a

    
     stock solution of catechol in spectroscopic grade tetrahydrofuran (THF) or methanol. Prepare 
    
    
    
    stock solutions of the tripodal pyrazole ligand and the selected Cu(II) salt (e.g.,
    
    
    ).
  • In Situ Complexation: In a quartz cuvette, combine 1.5 mL of the ligand solution and 1.5 mL of the Cu(II) solution. Incubate at 25 °C for 10 minutes to allow the complex to form.

  • Substrate Addition: Add 0.3 mL of the catechol stock solution to the cuvette. Invert rapidly to mix.

  • Kinetic Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer. Monitor the absorbance at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (the characteristic absorption band of o-quinone) every 30 seconds for 60 minutes.
    
  • Data Extraction: Calculate the initial reaction rate (

    
    ) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law.
    
Quantitative Data: Anion and Ligand Effects on Oxidation Rates

The table below summarizes the profound impact of the ligand structure and the metal counterion on the catalytic oxidation rate, demonstrating why empirical screening of the anion is a mandatory step in protocol optimization[4].

Ligand TypeCopper SaltSolventOxidation Rate (

mol L

min

)
Mechanistic Note
L1 (Amino-alcohol derivatized)

Methanol28.99Sulfate weakly coordinates, leaving the active site open[4].
L2 (Ester derivatized)

Methanol15.03Chloride competes with substrate, lowering relative activity[4].
L3 (Ester derivatized)

Methanol12.75Nitrate provides moderate lability[4].
L4 (NH-pyrazole tripodal)

THF27.449Acetate acts as a proton acceptor, accelerating binding.

Application Workflow II: Aqueous Henry (Nitroaldol) Reaction

Tripodal pyrazoles are not limited to oxidation; they are highly effective in C–C bond formation. By functionalizing the tris(pyrazolyl)methane (Tpm) core with sulfonate groups, researchers have developed water-soluble catalysts ideal for green chemistry applications[6].

Causality in Experimental Design
  • Aqueous Media: Conducting the Henry reaction in water rather than organic solvents leverages the "hydrophobic effect." The non-polar organic substrates (aldehydes and nitroalkanes) aggregate within the hydrophobic pocket created by the pyrazole rings, artificially increasing the local concentration of reactants and accelerating the C–C coupling[6].

  • Temperature Control: Heating to 75–100 °C is required to overcome the activation barrier for the deprotonation of the nitroalkane by the metal-coordinated water/hydroxide species[6].

Protocol: Green Synthesis of -Nitro Alcohols

Self-Validating System: The conversion is validated via


 NMR of the crude mixture. The disappearance of the sharp aldehyde proton singlet (

) and the emergence of the carbinol proton multiplet (

) provides absolute confirmation of successful coupling.
  • Reaction Setup: In a 10 mL round-bottom flask, dissolve 5 mol% of the hydrosoluble Tpm-sulfonate Cu(II) catalyst in 2.0 mL of deionized water[6].

  • Substrate Addition: Add 1.0 mmol of the target aldehyde (e.g., benzaldehyde) and 5.0 mmol of nitromethane to the aqueous catalyst solution.

  • Catalysis: Stir the biphasic mixture vigorously at 75 °C to 100 °C for 24 to 48 hours[6].

  • Workup: Cool the mixture to room temperature. Extract the organic products using ethyl acetate (

    
    ). The water-soluble catalyst remains in the aqueous layer and can be recycled.
    
  • Validation: Dry the combined organic layers over anhydrous

    
    , evaporate the solvent under reduced pressure, and analyze the crude residue via 
    
    
    
    NMR to determine the yield.

Workflow Step1 Ligand Synthesis (Condensation Reaction) Step2 In Situ Complexation (Metal Salt Addition) Step1->Step2 Step3 Substrate Introduction (Catechol / Nitroalkane) Step2->Step3 Step4 Kinetic Monitoring (UV-Vis / NMR) Step3->Step4 Step5 Data Analysis (Rate Determination) Step4->Step5

Standard experimental workflow for evaluating tripodal pyrazole catalysts.

References

  • Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies, Arabian Journal of Chemistry.
  • Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies (Data Tables), Arabian Journal of Chemistry.
  • Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications, Dalton Transactions (RSC Publishing).
  • Biomimetic oxidation of catechol employ..., Journal of Chemical and Pharmaceutical Research.
  • Catecholase Activites Studies of Bis-Tripodale Pyrazolyl N-Donor Ligands, With Different Copper (II) Salt, Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review, ACS Omega / PMC.
  • Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction, MDPI.

Sources

Method

Application Note: 1,3,5-Tri(1H-pyrazol-3-yl)benzene (H3tpb) as a Tritopic Ligand for Advanced Coordination Complexes

Target Audience: Researchers, materials scientists, and drug development professionals specializing in coordination chemistry, metal-organic frameworks (MOFs), and supramolecular assemblies. Mechanistic Rationale: The St...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals specializing in coordination chemistry, metal-organic frameworks (MOFs), and supramolecular assemblies.

Mechanistic Rationale: The Structural Logic of H3tpb

The rational design of functional coordination polymers and MOFs requires ligands that offer predictable geometry, robust coordination sites, and high thermal stability. 1,3,5-Tri(1H-pyrazol-3-yl)benzene (frequently abbreviated as H3tpb ) has emerged as a highly versatile, tritopic N-donor ligand that meets these criteria.

  • Geometric Predictability: The 1,3,5-substitution pattern on the central benzene ring enforces a rigid 120° trigonal planar divergence of the coordinating arms. This structural rigidity prevents the unpredictable collapse of porous frameworks during solvent evacuation or thermal activation.

  • Dual-Functionality of Pyrazoles: Each pyrazole moiety contains a pyridinic nitrogen (a strong σ-donor for transition metals) and a pyrrolic NH group. The pyrrolic NH acts as a potent hydrogen-bond donor, enabling the formation of extensive 2D and 3D supramolecular networks even when the primary metal coordination only yields 1D chains [1].

  • Rotational Flexibility: While the aromatic core is rigid, the C–C bond connecting each pyrazole to the benzene ring allows rotational flexibility. This enables the ligand to adapt its conformation (e.g., syn or anti alignments of the coordinating nitrogens) to satisfy the specific steric and electronic demands of different metal centers (e.g., Ni²⁺, Co²⁺, Zn²⁺).

Mixed-Ligand Assembly Strategy

To construct stable 3D frameworks, H3tpb is rarely used in isolation. A mixed-ligand approach—combining the neutral N-donor H3tpb with anionic O-donor auxiliary ligands (such as succinic acid or other dicarboxylic acids)—is the standard paradigm.

Causality of the Mixed-Ligand Approach: Anionic dicarboxylates balance the positive charge of the metal cations, eliminating the need for pore-blocking counterions in the crystal lattice. Furthermore, the varying lengths and flexibilities of the dicarboxylate tethers allow researchers to fine-tune the pore size and topology of the resulting MOF. For example, the hydrothermal reaction of H3tpb, Ni(II) salts, and succinic acid yields the highly stable coordination polymer [Ni(H3tpb)2(Suc)]n⋅nH2O, which exhibits excellent structural stability and photocatalytic properties [1].

Table 1: Representative H3tpb Coordination Topologies
Metal CenterAuxiliary LigandDominant Coordination Mode of H3tpbResulting DimensionalityKey Application / Property
Ni(II) Succinic Acid (H2Suc)Bidentate bridging1D Chains → 3D SupramolecularPhotocatalytic dye degradation [1]
Cd(II) 1,4-bis(1H-imidazol-4-yl)benzeneMultidentate bridging3D FrameworkLuminescence sensing
Pb(II) OxalateMonodentate / Bidentate2D Layered NetworkVisible-light photocatalysis

Experimental Workflows & Protocols

Protocol A: Synthesis of 1,3,5-Tri(1H-pyrazol-3-yl)benzene (H3tpb)

Objective: Synthesize high-purity H3tpb via an enaminone intermediate. This method avoids harsh organometallic cross-coupling, utilizes stable starting materials, and yields easily purifiable products [2].

Step 1: Enaminone Formation

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 1,3,5-triacetylbenzene (10 mmol) in 30 mL of anhydrous toluene.

  • Reagent Addition: Add N,N-dimethylformamide diethyl acetal (DMF-DMA) (45 mmol, 1.5 eq. per acetyl group). Causality: DMF-DMA provides the essential one-carbon synthon required to extend the acetyl groups into 3-carbon enaminone chains.

  • Reaction: Reflux the mixture under an inert nitrogen atmosphere for 12 hours. The solution will transition to a deep yellow/orange color.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with diethyl ether to precipitate the intermediate 1,3,5-tris(3-dimethylamino-1-oxoprop-2-en-yl)benzene. Filter and dry under vacuum.

Step 2: Pyrazole Cyclization

  • Setup: Dissolve the enaminone intermediate (5 mmol) in 40 mL of absolute ethanol.

  • Cyclization: Add hydrazine hydrate (80% aqueous solution, 25 mmol) dropwise at room temperature. (Caution: Hydrazine is highly toxic; perform strictly in a fume hood).

  • Reflux: Heat the reaction to reflux for 6 hours. Causality: The hydrazine condenses with the enaminone, expelling dimethylamine and water to thermodynamically close the pyrazole rings.

  • Purification: Cool the mixture to room temperature, pour into 100 mL of ice-cold distilled water, and stir vigorously. Collect the precipitated H3tpb by vacuum filtration, wash thoroughly with water and cold ethanol, and dry at 60°C.

G A 1,3,5-Triacetylbenzene B DMF-DMA (Toluene, Reflux) A->B C Enaminone Intermediate B->C Condensation D Hydrazine Hydrate (Ethanol, Reflux) C->D E 1,3,5-Tri(1H-pyrazol-3-yl)benzene (H3tpb) D->E Cyclization

Caption: Workflow for the synthesis of the H3tpb ligand via an enaminone intermediate.

Protocol B: Hydrothermal Assembly of[Ni(H3tpb)2(Suc)]n⋅nH2O

Objective: Grow diffraction-quality single crystals of a mixed-ligand coordination polymer. Hydrothermal conditions are required to overcome the poor solubility of the rigid H3tpb ligand and to allow reversible coordination (defect correction) during crystal growth.

  • Preparation of Precursors: In a 25 mL Teflon-lined stainless steel autoclave, combine Ni(NO3)2·6H2O (0.1 mmol), H3tpb (0.1 mmol), and succinic acid (H2Suc, 0.1 mmol).

  • Solvent System: Add 10 mL of deionized water. Adjust the pH to approximately 5.5–6.0 using a dilute NaOH solution (0.1 M). Causality: The pH must be carefully controlled; an environment that is too acidic prevents the deprotonation of succinic acid, while an environment that is too basic leads to the rapid, irreversible precipitation of amorphous nickel hydroxide [3].

  • Hydrothermal Treatment: Seal the autoclave and heat in a programmable oven at 140°C for 72 hours.

  • Controlled Cooling: Cool the oven to room temperature at a slow rate of 5°C/hour. Causality: Slow cooling is critical to favor the thermodynamic growth of large, high-quality single crystals over kinetic amorphous powders.

  • Harvesting: Filter the resulting green block crystals, wash with distilled water and ethanol, and air-dry.

Assembly Ligand H3tpb Ligand (N-Donor) Hydro Hydrothermal Processing (140°C, 72h, pH 5.5-6.0) Ligand->Hydro Metal Ni(NO3)2·6H2O (Metal Node) Metal->Hydro Aux Succinic Acid (O-Donor Linker) Aux->Hydro CP [Ni(H3tpb)2(Suc)]n⋅nH2O (Coordination Polymer) Hydro->CP Thermodynamic Self-Assembly Prop Photocatalytic Dye Degradation CP->Prop

Caption: Self-assembly logic for H3tpb-based mixed-ligand coordination polymers.

Conclusion

The utilization of 1,3,5-tri(1H-pyrazol-3-yl)benzene as a structural node provides a highly reliable pathway to robust, crystalline coordination networks. By mastering the enaminone-based synthesis of the ligand and the thermodynamic controls of hydrothermal crystallization, researchers can systematically engineer new materials tailored for heterogeneous catalysis, gas storage, and chemical sensing.

References

  • Huang, Y.-J., Du, G., & Zhang, J. (2020). Syntheses, Structural Characterization and Properties of Nickel(II) Coordination Polymer with 1,3,5-Tris(1H-pyrazol-3-yl)benzene and Succinic Acid. Journal of Chemical Crystallography.[Link]

  • Da Silva, et al. (2019). Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. Molecules (PMC).[Link]

  • Vogiatzis, K. D., et al. (2015). Facile Hydrolysis of Nickel(II) Complexes with N-Heterocyclic Carbene Ligands. Organometallics (ACS Publications).[Link]

Application

Advanced Protocol: Regioselective One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles

Application Note: AN-2026-PYR Executive Summary The 1,3,5-trisubstituted pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster COX-2 inhibitors (e.g., Celecoxib),...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-PYR

Executive Summary

The 1,3,5-trisubstituted pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster COX-2 inhibitors (e.g., Celecoxib), p38 MAP kinase inhibitors, and various agrochemicals. Traditional synthesis often relies on the Knorr reaction of 1,3-diketones with hydrazines, which frequently suffers from poor regioselectivity (yielding mixtures of 1,3,5- and 1,5,3-isomers) and requires the pre-synthesis of unstable 1,3-diketone intermediates.

This guide details two robust, self-validating one-pot protocols designed to overcome these limitations:

  • Method A: A metal-free, Iodine-catalyzed Multicomponent Reaction (MCR) for broad library generation.

  • Method B: A telescoped, regiocontrolled synthesis specifically for fluorinated pharmacophores (Celecoxib-type).

Mechanistic Principles & Regiocontrol

Understanding the mechanism is vital for troubleshooting. The one-pot synthesis generally proceeds via an in situ Knoevenagel condensation followed by a Michael-type addition and cyclization.

Regioselectivity Drivers
  • Sterics: Bulky substituents on the hydrazine favor the formation of the isomer where the N-substituent is distal to the bulkiest group on the pyrazole core.

  • Electronics: In fluorinated substrates (Method B), the hydrazine nitrogen with the highest nucleophilicity attacks the carbonyl carbon with the highest electrophilicity. Solvation effects (protic vs. aprotic) can invert this preference.

Reaction Pathway Visualization

The following diagram illustrates the molecular logic for the Iodine-catalyzed MCR (Method A).

G Start Reagents: Aldehyde + 1,3-Dicarbonyl + Hydrazine Inter1 Intermediate A: Knoevenagel Adduct (Enone) Start->Inter1 Condensation Inter2 Intermediate B: Hydrazone Formation Start->Inter2 Alternative Path Cyclization Intramolecular Cyclization Inter1->Cyclization Michael Addn Inter2->Cyclization Nucleophilic Attack Oxidation Oxidative Aromatization (I2 Catalyst) Cyclization->Oxidation -2H Product 1,3,5-Trisubstituted Pyrazole Oxidation->Product

Figure 1: Mechanistic pathway for the three-component synthesis. The Iodine catalyst facilitates the final oxidative aromatization step, driving the equilibrium forward.

Protocol A: Iodine-Catalyzed Multicomponent Reaction (MCR)

Best for: Rapid library generation, non-fluorinated substrates, "Green" chemistry requirements. Mechanism: Tandem condensation/cyclization/oxidation.[1]

Reagents & Equipment
  • Aldehyde (1.0 equiv): Aryl or alkyl aldehydes.

  • 1,3-Dicarbonyl (1.0 equiv): Ethyl acetoacetate, acetylacetone, or benzoylacetone.

  • Hydrazine (1.0 equiv): Phenylhydrazine or hydrazine hydrate.

  • Catalyst: Molecular Iodine (I₂) (10-20 mol%).

  • Solvent: Ethanol (EtOH) or Water (for green applications).

  • Oxidant: Hydrogen Peroxide (H₂O₂) or tert-Butyl hydroperoxide (TBHP) can be used as co-oxidants to regenerate Iodine, allowing catalytic loading.

Step-by-Step Procedure
  • Charge: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), 1,3-dicarbonyl (1.0 mmol), and hydrazine (1.0 mmol).

  • Solvate: Add Ethanol (5 mL). Stir at room temperature for 5 minutes to ensure homogeneity.

  • Catalyze: Add Molecular Iodine (I₂) (0.1 mmol, 10 mol%).

    • Note: If using hydrazine hydrate, add it after the iodine to prevent immediate reduction of the catalyst, or use a peroxide co-oxidant (TBHP, 1.5 equiv).

  • React: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).

    • Visual Check: The reaction often transitions from a clear solution to a deep orange/brown (iodine color) and then precipitates the product upon cooling.

  • Quench: Cool to room temperature. Add 5 mL of saturated Na₂S₂O₃ (sodium thiosulfate) solution to quench unreacted iodine (color changes from brown to pale yellow).

  • Isolation:

    • If solid precipitates: Filter under vacuum, wash with cold water/ethanol (1:1), and dry.

    • If oil: Extract with Ethyl Acetate (3 x 10 mL), dry organic layer over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from hot ethanol is usually sufficient. Flash chromatography is rarely needed for this protocol.

Validation Data (Typical)
Component A (Aldehyde)Component B (Dicarbonyl)Component C (Hydrazine)Yield (%)Regioselectivity (1,3,5 : 1,5,3)
BenzaldehydeEthyl AcetoacetatePhenylhydrazine88%>95 : 5
4-Cl-BenzaldehydeAcetylacetonePhenylhydrazine92%>98 : 2
4-OMe-BenzaldehydeBenzoylacetoneHydrazine Hydrate85%N/A (Symmetrical)

Protocol B: Telescoped Synthesis of Celecoxib Analogues

Best for: Fluorinated substrates, pharmaceutical intermediates, strict regiocontrol requirements. Mechanism: Claisen condensation followed by regioselective cyclocondensation.[2]

The Regioselectivity Challenge

In the synthesis of Celecoxib, the reaction of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfonamidophenylhydrazine can yield two isomers.

  • Desired (Celecoxib): 1-(4-sulfamoylphenyl)-3-trifluoromethyl-5-(p-tolyl)pyrazole.

  • Undesired (Regioisomer): 1-(4-sulfamoylphenyl)-5-trifluoromethyl-3-(p-tolyl)pyrazole.

  • Control: The use of trifluoroacetic acid (TFA) or specific solvent polarity controls the protonation state of the hydrazine, directing the nucleophilic attack.

Workflow Visualization

Celecoxib Step1 Step 1: Claisen Condensation (4-Methylacetophenone + Ethyl Trifluoroacetate) Base: NaOMe/MeOH Inter Intermediate: Enolate of 1,3-Diketone Step1->Inter Reflux 2h Acidify Acidification/Solvent Swap (Add HCl or TFA/EtOH) Inter->Acidify Do Not Isolate Step2 Step 2: Cyclocondensation Add 4-Sulfonamidophenylhydrazine HCl Acidify->Step2 pH Control < 2 Product Crude Celecoxib (High Regioselectivity) Step2->Product Reflux 4h

Figure 2: Telescoped workflow for Celecoxib synthesis. Acidification prior to hydrazine addition is the Critical Process Parameter (CPP) for regioselectivity.

Step-by-Step Procedure
  • Claisen Step: In a flask, dissolve 4-methylacetophenone (10 mmol) in MeOH (20 mL). Add NaOMe (25% in MeOH, 12 mmol). Stir at room temperature for 15 min.

  • Addition: Dropwise add Ethyl Trifluoroacetate (12 mmol).

  • Reflux: Heat to reflux for 4 hours. In-process control: TLC should show disappearance of acetophenone.

  • Solvent Swap (Telescoping): Distill off approximately 50% of the methanol. Add Ethanol (20 mL) and HCl (aq, 6M) until pH is adjusted to ~1–2.

    • Why? The acidic environment prevents the formation of the 5-CF3 isomer during the next step.

  • Cyclization: Add 4-sulfonamidophenylhydrazine hydrochloride (10 mmol) directly to the reaction vessel.

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

  • Work-up: Cool to room temperature. Add water (20 mL). The product usually precipitates as a crude solid.

  • Purification: Recrystallize from EtOH/Water (80:20) . This removes trace amounts of the regioisomer.

Critical Process Parameters (CPP) & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield (Method A) Iodine sublimation or reductionUse a sealed tube or add TBHP as co-oxidant.
Poor Regioselectivity (Method B) Incorrect pH during cyclizationEnsure pH < 2 before adding hydrazine. Basic conditions favor the wrong isomer.
Michael Adduct Byproduct Incomplete cyclizationIncrease reaction time or temperature; ensure oxidative conditions (Method A).
Oily Product Solvent trappingTriturate with cold hexanes or diethyl ether to induce crystallization.

References

  • Mechanism of Regioselectivity in Celecoxib Synthesis: Emamian, S. et al. "Understanding the molecular mechanism and regioselectivity in the synthesis of celecoxib via a domino reaction: A DFT study."[3] Journal of Molecular Graphics and Modelling, 2015.[3] [Link]

  • Green/Iodine-Catalyzed Protocols: Note: While specific iodine-catalyzed papers vary, the general methodology is supported by oxidative cyclization literature. See: "Molecular iodine-catalyzed one-pot multicomponent synthesis..." NIH/PMC, 2018. [Link]

  • Improved Batch Synthesis of Celecoxib: Scholtz, C. & Riley, D. L.[4] "Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib."[4] Reaction Chemistry & Engineering, 2021.[4] [Link]

  • Three-Component Synthesis Overview: "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation..." Beilstein Journal of Organic Chemistry, 2011/2024. [Link]

  • General Pyrazole Synthesis Reviews: "Fe-Catalyzed One-Pot Synthesis of 1,3-Di- and 1,3,5-Trisubstituted Pyrazoles." Organic Chemistry Portal. [Link]

Sources

Method

Application Notes and Protocols for 1,3,5-Tri(1H-pyrazol-3-yl)benzene in Photoluminescent Materials Development

Introduction: The Promise of a Versatile Pyrazole-Based Building Block 1,3,5-Tri(1H-pyrazol-3-yl)benzene (TPB) is a fascinating heterocyclic compound that has garnered significant interest in the field of materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of a Versatile Pyrazole-Based Building Block

1,3,5-Tri(1H-pyrazol-3-yl)benzene (TPB) is a fascinating heterocyclic compound that has garnered significant interest in the field of materials science. Its unique molecular architecture, characterized by a central benzene core trisubstituted with pyrazole moieties, offers a trifecta of desirable properties for the development of advanced photoluminescent materials. The pyrazole units provide excellent coordination sites for metal ions, making TPB an ideal ligand for the construction of highly luminescent metal-organic frameworks (MOFs). Furthermore, the conjugated π-system of the entire molecule imparts inherent fluorescence, positioning it as a promising candidate for organic light-emitting diodes (OLEDs) and fluorescent sensors.

These application notes provide a comprehensive guide for researchers and scientists interested in harnessing the potential of TPB. We will delve into a detailed, field-proven protocol for its synthesis, outline a systematic approach for its photophysical characterization, and explore its application in the fabrication of photoluminescent materials.

Part 1: Synthesis of 1,3,5-Tri(1H-pyrazol-3-yl)benzene

The synthesis of TPB can be achieved through a cyclocondensation reaction, a well-established method for the formation of pyrazole rings.[1][2] This protocol is adapted from the synthesis of its phenyl-substituted analogue and is designed to be robust and reproducible.

Experimental Workflow: Synthesis of TPB

reagents 1,3,5-Triacetylbenzene + Hydrazine Hydrate + Ethanol (Solvent) + p-Toluenesulfonic acid (Catalyst) reaction Reflux reagents->reaction 1. Mix reagents workup Cooling & Filtration reaction->workup 2. Heat to reflux purification Recrystallization (e.g., from Ethanol/Water) workup->purification 3. Isolate crude product product 1,3,5-Tri(1H-pyrazol-3-yl)benzene (TPB) purification->product 4. Purify

Caption: Synthetic workflow for 1,3,5-Tri(1H-pyrazol-3-yl)benzene.

Protocol: Synthesis of 1,3,5-Tri(1H-pyrazol-3-yl)benzene

Materials:

  • 1,3,5-Triacetylbenzene

  • Hydrazine hydrate

  • Ethanol (absolute)

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3,5-triacetylbenzene (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To this solution, add hydrazine hydrate (3.3 equivalents) dropwise. A slight exotherm may be observed.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum. The solid product is then collected by filtration and washed with cold ethanol and then with distilled water.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 1,3,5-Tri(1H-pyrazol-3-yl)benzene as a solid.

Characterization: The structure of the synthesized TPB should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Part 2: Photophysical Characterization of TPB

A thorough understanding of the photoluminescent properties of TPB is crucial for its effective application. This section outlines the key characterization techniques.

Experimental Workflow: Photophysical Characterization

sample TPB in Solution (e.g., THF, CH2Cl2) uv_vis UV-Vis Spectroscopy sample->uv_vis Measure Absorbance pl_spec Photoluminescence Spectroscopy sample->pl_spec Measure Emission & Excitation Spectra lifetime Time-Resolved Photoluminescence sample->lifetime Measure Decay Profile qy Quantum Yield Determination uv_vis->qy pl_spec->qy Data for Relative QY

Caption: Workflow for characterizing the photophysical properties of TPB.

Protocols for Photophysical Measurements

1. UV-Vis Absorption Spectroscopy:

  • Objective: To determine the electronic absorption properties of TPB.

  • Procedure:

    • Prepare a dilute solution of TPB in a spectroscopic grade solvent (e.g., THF, CH₂Cl₂).

    • Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a suitable wavelength range (e.g., 200-800 nm).

    • Identify the wavelength of maximum absorption (λmax).

2. Photoluminescence (PL) Spectroscopy:

  • Objective: To determine the excitation and emission spectra of TPB.

  • Procedure:

    • Using the same solution from the UV-Vis measurement, excite the sample at its λmax (or another suitable wavelength) in a spectrofluorometer.

    • Record the emission spectrum.

    • To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths.

3. Fluorescence Quantum Yield (ΦF) Determination (Relative Method):

  • Objective: To quantify the efficiency of the fluorescence process.

  • Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity and absorbance to those of a standard with a known quantum yield.

  • Procedure:

    • Select a suitable fluorescence standard with an emission range similar to TPB (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Prepare a series of dilute solutions of both the TPB sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the integrated fluorescence intensity of each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are used to calculate the quantum yield using the following equation: Φsample = Φstandard * (Slopesample / Slopestandard) * (η2sample / η2standard) where Φ is the quantum yield and η is the refractive index of the solvent.

4. Time-Resolved Photoluminescence (TRPL) Spectroscopy:

  • Objective: To measure the excited-state lifetime of TPB.

  • Procedure:

    • Excite the TPB solution with a pulsed laser source.

    • Measure the fluorescence decay profile using a time-correlated single-photon counting (TCSPC) system.

    • Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

Expected Photophysical Properties of TPB

Based on the photophysical properties of related pyrazole derivatives, TPB is expected to exhibit the following characteristics:

PropertyExpected Range/Characteristic
Absorption (λabs) UV region (250-350 nm)
Emission (λem) Blue to green region (400-550 nm)[3][4]
Quantum Yield (ΦF) Moderate to high, depending on the solvent and aggregation state
Fluorescence Lifetime (τ) Nanosecond range

Part 3: Applications in Photoluminescent Materials

The unique structural and photophysical properties of TPB make it a versatile building block for various photoluminescent materials.

Organic Light-Emitting Diodes (OLEDs)

The electron-rich nature of the pyrazole rings suggests that TPB could function as a hole-transporting or emissive material in OLEDs.[5][6]

Workflow for OLED Fabrication

substrate ITO-coated Glass Substrate cleaning Substrate Cleaning (e.g., sonication in solvents) substrate->cleaning htl Deposition of Hole Transport Layer (HTL) cleaning->htl eml Deposition of Emissive Layer (TPB or TPB-doped) htl->eml etl Deposition of Electron Transport Layer (ETL) eml->etl cathode Deposition of Cathode (e.g., LiF/Al) etl->cathode encapsulation Encapsulation cathode->encapsulation device OLED Device encapsulation->device

Caption: General workflow for the fabrication of an OLED device incorporating TPB.

Protocol: Fabrication of a Multilayer OLED Device

  • Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone to improve the work function of the ITO.

  • Layer Deposition: Sequentially deposit the organic layers and the cathode by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr). A typical device structure could be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al). TPB could be used in the EML as a host or dopant, or in the HTL.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

Luminescent Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the three pyrazole units in TPB are excellent coordination sites for metal ions, making it a versatile ligand for the synthesis of luminescent MOFs.[7][8][9]

Workflow for Luminescent MOF Synthesis

reagents TPB (Ligand) + Metal Salt (e.g., Zn(NO3)2) + Solvent (e.g., DMF) solvothermal Solvothermal Reaction (Heating in a sealed vessel) reagents->solvothermal isolation Isolation of MOF Crystals (Cooling, washing, drying) solvothermal->isolation activation Solvent Exchange & Activation isolation->activation mof Luminescent MOF activation->mof

Caption: General workflow for the synthesis of a TPB-based luminescent MOF.

Protocol: Solvothermal Synthesis of a TPB-based MOF

  • Reaction Mixture: In a glass vial, combine TPB, a metal salt (e.g., Zn(NO₃)₂·6H₂O), and a high-boiling point solvent such as N,N-dimethylformamide (DMF).

  • Solvothermal Synthesis: Seal the vial and place it in a programmable oven. Heat the mixture to a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).

  • Isolation: After the reaction, cool the oven slowly to room temperature to allow for the formation of well-defined crystals. Collect the crystals by filtration, wash them with fresh DMF, and then with a more volatile solvent like ethanol.

  • Activation: To remove the solvent molecules from the pores of the MOF, the crystals may need to be activated by solvent exchange followed by heating under vacuum.

The resulting MOF can then be characterized for its crystallinity (by PXRD), porosity (by gas adsorption), and photoluminescent properties.

Conclusion

1,3,5-Tri(1H-pyrazol-3-yl)benzene is a highly promising and versatile building block for the creation of novel photoluminescent materials. Its straightforward synthesis, coupled with its excellent photophysical and coordination properties, makes it an attractive candidate for applications in OLEDs, luminescent MOFs, and potentially as a fluorescent sensor. The protocols and guidelines presented in these application notes are intended to provide a solid foundation for researchers to explore and unlock the full potential of this remarkable molecule.

References

  • Request PDF. (n.d.). Effective electroluminescent materials for OLED applications based on lanthanide 1.3-diketonates bearing pyrazole moiety. ResearchGate. [Link]

  • Martins, M. A. P., et al. (2017). Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. Molecules, 23(1), 1. [Link]

  • Kravtsov, V., et al. (2020). Synthesis, Photoluminescence and Electrical Study of Pyrazolone-Based Azomethine Ligand Zn(II) Complexes. Molecules, 25(24), 5945. [Link]

  • Request PDF. (n.d.). Synthesis and properties of photoluminescence and electroluminescence of pyrazoline derivatives. ResearchGate. [Link]

  • Request PDF. (n.d.). Near-Infrared OLEDs Based on Functional Pyrazinyl Azolate Os(II) Phosphors and Deuteration. ResearchGate. [Link]

  • ResearchGate. (n.d.). Photoluminescence spectra of luminol (1), pyrazolopyridopyridazine.... [Link]

  • Viñas, C., et al. (2021). Tuning the architectures and luminescence properties of Cu(i) compounds of phenyl and carboranyl pyrazoles. Dalton Transactions, 50(25), 8791-8800. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]

  • Raman, N., & Parameswari, S. (2024). Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. Journal of Coordination Chemistry, 1-22. [Link]

  • The Royal Society of Chemistry. (n.d.). Design and Synthesis of Novel 1,3,5-Triphenyl Pyrazolines as Potential Anti-inflammatory Agents Through Allosteric Inhibition of. [Link]

  • MatWeb. (n.d.). 1,3,5-Tri(pyren-1-yl)benzene. [Link]

  • MatWeb. (n.d.). 1,3,5-Tri(pyren-1-yl)benzene. [Link]

  • Martins, M. A. P., et al. (2017). Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. PubMed. [Link]

  • ResearchGate. (n.d.). Molecular structure of 1,3,5-tris(1H-pyrazol-3-yl)benzene (refcode LIJJIY). [Link]

  • Kumar, S., et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports, 14(1), 2465. [Link]

  • Sharma, A., Jain, A. P., & Gangwar, M. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Asian Journal of Research in Chemistry, 14(12), 859-865. [Link]

  • Zarei, A., & Gholam-Rezanezhad, A. (2014). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Oriental Journal of Chemistry, 30(2), 653-657. [Link]

  • SciSpace. (2017). A luminescent metal-organic framework as an ideal chemosensor for nitroaromatic compounds. [Link]

  • Salleh, M. M. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. CORE. [Link]

  • Vyavahare, V. (2009). Fabrication and characterization of organic light emitting diodes for display applications. RIT Scholar Works. [Link]

  • Allendorf, M. D., Bauer, C. A., Bhakta, R. K., & Houk, R. J. T. (2009). Luminescent Metal-Organic Frameworks. OSTI.GOV. [Link]

  • SciSpace. (n.d.). Design, synthesis, molecular docking, admet studies and biological evaluation of pyrazoline incorporated 1, 2, 3-triazole benzen. [Link]

  • Request PDF. (n.d.). 1, 3, 5-Triazine derivatives as new electron transport-type host materials for highly efficient green phosphorescent OLEDs. ResearchGate. [Link]

  • Gzella, A., & Wujec, M. (2025). Insight into Current Research on Luminescent Metal-Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. Applied Sciences, 15(23), 11943. [Link]

  • Biswas, S., Singha, D., & ... (2021). DOI: [Link] Luminescent metal-organic frameworks Sulagna Biswas1, Debabrata Singha2 and Nil. Semantic Scholar. [Link]

  • Gural'skiy, I. A., et al. (2018). Synthesis and luminescence of indium(iii) complexes with (1H-pyrazol-1-yl)pyridazines. New Journal of Chemistry, 42(10), 8113-8121. [Link]

  • Request PDF. (n.d.). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. ResearchGate. [Link]

  • Thomas, K. R. J., et al. (2009). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. Molbank, 2009(4), M629. [Link]

  • PubChem. (n.d.). 1,3,5-Tri(4-pyrazolyl)benzene. [Link]

  • Request PDF. (n.d.). Photochromic Evaluation of 3(5)-Arylazo-1H-pyrazoles. ResearchGate. [Link]

  • Request PDF. (n.d.). Design, Synthesis, and Characterization of 1,3,5-Tri(1H-benzo[d]imidazol-2-yl)benzene-Based Fluorescent Supramolecular Columnar Liquid Crystals with a Broad Mesomorphic Range. ResearchGate. [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2011). Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 21(14), 4222-4228. [Link]

Sources

Application

Application Note: Strategic Design and Evaluation of Pyrazole Derivatives as Potent COX-2 Inhibitors

[1][2][3][4] Executive Summary The pyrazole scaffold represents a privileged structure in medicinal chemistry, particularly for the design of selective Cyclooxygenase-2 (COX-2) inhibitors.[1][2][3] Unlike traditional NSA...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

The pyrazole scaffold represents a privileged structure in medicinal chemistry, particularly for the design of selective Cyclooxygenase-2 (COX-2) inhibitors.[1][2][3] Unlike traditional NSAIDs that inhibit both COX-1 (constitutive) and COX-2 (inducible) isoforms—leading to gastrointestinal toxicity—pyrazole derivatives like Celecoxib exploit the unique structural features of the COX-2 active site to achieve high selectivity.

This application note provides a comprehensive technical guide for researchers developing novel pyrazole-based inhibitors. It details the structural basis of selectivity, validated protocols for in vitro enzymatic screening and cellular efficacy assays (RAW 264.7 models), and computational docking workflows.

Scientific Background: The Structural Basis of Selectivity

The "Side Pocket" Theory

The primary challenge in COX inhibitor design is discriminating between the two isoforms, which share 60% sequence homology. The active site of COX enzymes is a hydrophobic channel.

  • COX-1: The channel is restricted by Ile523 .

  • COX-2: The substitution of Isoleucine with the smaller Val523 creates a secondary "side pocket" (hydrophobic niche).

The Pyrazole Pharmacophore

Pyrazole derivatives are designed as "Y-shaped" or "V-shaped" molecules.

  • The Core: The central pyrazole ring serves as a rigid scaffold.

  • The Selectivity Moiety: A sulfonamide (

    
    ) or methylsulfonyl (
    
    
    
    ) group at the para-position of one phenyl ring inserts into the COX-2 specific side pocket, forming hydrogen bonds with Arg513 and His90 .
  • The Lipophilic Moiety: A second aryl group occupies the upper hydrophobic channel, interacting with Trp387 and Tyr385 .

Visualization: Mechanism & Workflow

Diagram 1: COX Signaling Pathway and Pyrazole Inhibition

This diagram illustrates the arachidonic acid cascade and the specific intervention point of pyrazole derivatives.

COX_Pathway cluster_enzymes Cyclooxygenase Isoforms Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 (PLA2) COX1 COX-1 (Constitutive) GI Mucosa Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 PGG2 PGG2 (Unstable) COX1->PGG2 COX2->PGG2 Pyrazole Pyrazole Derivative (Selective Inhibitor) Pyrazole->COX1 Weak/No Binding Pyrazole->COX2 Selective Binding (Side Pocket) PGH2 PGH2 PGG2->PGH2 Peroxidase Activity PGE2 Prostaglandin E2 (PGE2) Pro-inflammatory PGH2->PGE2 TXA2 Thromboxane A2 Platelet Aggregation PGH2->TXA2 PGI2 Prostacyclin Vasodilation PGH2->PGI2

Caption: Schematic of the Arachidonic Acid cascade showing the selective inhibition of COX-2 by pyrazole derivatives, sparing COX-1 mediated cytoprotection.

Experimental Protocols

Protocol 1: High-Throughput Fluorometric COX Inhibition Screen

Objective: Determine the IC50 of pyrazole derivatives against recombinant human COX-2 and ovine COX-1. Method: Peroxidase activity assay using Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

Reagents & Equipment[4][5][6][7][8]
  • Enzymes: Recombinant Human COX-2, Ovine COX-1.[7][9]

  • Substrate: Arachidonic Acid (AA) (100 µM final).

  • Probe: Amplex Red (50 µM final).

  • Vehicle: DMSO (Final concentration < 2%).[5]

  • Control Inhibitors: Celecoxib (COX-2 selective), SC-560 (COX-1 selective).

  • Reader: Fluorescence Microplate Reader (Ex 535 nm / Em 587 nm).[1][10]

Step-by-Step Methodology
  • Preparation: Dilute test compounds in DMSO to 100x the desired final concentration.

  • Enzyme Incubation:

    • In a black 96-well plate, add 150 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0).

    • Add 10 µL of Hemin (cofactor) and 10 µL of Enzyme (COX-1 or COX-2).

    • Add 10 µL of Test Compound.[10]

    • Critical Step: Incubate for 10 minutes at 25°C . This allows the pyrazole to enter the hydrophobic channel and establish slow-binding equilibrium.

  • Reaction Initiation:

    • Add 20 µL of a mixture containing Arachidonic Acid and Amplex Red.

  • Measurement:

    • Immediately read fluorescence in kinetic mode for 10 minutes.[10]

    • Calculate the slope of the linear portion of the curve (RFU/min).

Data Analysis

Calculate % Inhibition using the slope:



Plot log[Concentration] vs. % Inhibition to determine IC50.[6]
Protocol 2: Cellular Efficacy in LPS-Induced RAW 264.7 Macrophages

Objective: Evaluate the ability of the compound to permeate the cell membrane and inhibit COX-2 in a physiological context.

Reagents
  • Cell Line: RAW 264.7 (Murine Macrophages).[5][6][9][11]

  • Inducer: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Readout: PGE2 ELISA Kit (Competitive EIA).

  • Viability: MTT or Resazurin reagent.

Workflow
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 24-well plates. Incubate overnight.
    
  • Pre-treatment: Replace media with fresh DMEM containing the Test Compound (0.01 – 10 µM). Incubate for 1 hour .

    • Rationale: Pre-incubation ensures the inhibitor is present when COX-2 protein synthesis begins.

  • Induction: Add LPS (Final concentration 1 µg/mL) to the wells containing the inhibitor. Incubate for 18–24 hours .

  • Harvesting: Collect supernatant for PGE2 analysis.

  • Viability Check: Perform MTT assay on the remaining cells to rule out cytotoxicity. If cell viability is < 80%, PGE2 reduction is likely due to cell death, not enzyme inhibition.

  • Quantification: Analyze supernatant using PGE2 ELISA according to manufacturer instructions.

Protocol 3: In Silico Molecular Docking (Structural Validation)

Objective: Predict the binding mode and confirm interaction with the COX-2 side pocket.

Setup
  • Software: AutoDock Vina, Gold, or MOE.

  • Target Structure: PDB ID 3LN1 (COX-2 with Celecoxib) or 5KIR .

  • Grid Box: Center the grid on the co-crystallized ligand (Celecoxib). Dimensions:

    
     Å.
    
Analysis Checklist

Verify the following interactions in the docked pose:

  • H-Bonding: Sulfonamide/sulfonyl group with Arg513 , His90 , or Gln192 .

  • Hydrophobic Interaction: Pyrazole ring with Val523 (the selectivity filter).

  • Pi-Stacking: Aryl rings with Tyr355 or Trp387 .

Data Presentation & Interpretation

Typical Results Table

When reporting your data, summarize the enzymatic and cellular results alongside the Selectivity Index (SI).

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)*RAW 264.7 PGE2 IC50 (µM)
Celecoxib (Ref) 15.00.043750.05
Indomethacin 0.020.600.030.01
Pyrazole-A1 > 1000.12> 8000.25
Pyrazole-B2 5.54.21.35.0

* SI = COX-1 IC50 / COX-2 IC50.[6] An SI > 50 is typically desired for a "selective" inhibitor.

Diagram 2: Integrated Screening Workflow

Workflow cluster_0 Phase 1: Design & Screen cluster_1 Phase 2: Cellular Validation Design Scaffold Design (Pyrazole Core) Docking In Silico Docking (PDB: 3LN1) Design->Docking Enzymatic Enzymatic Assay (COX-1 vs COX-2) Docking->Enzymatic Cellular RAW 264.7 Assay (LPS Induced) Enzymatic->Cellular If SI > 50 Viability MTT Assay (Toxicity Check) Cellular->Viability Decision Lead Candidate? Viability->Decision Viability > 80%

Caption: The integrated workflow from molecular design to cellular validation. Only compounds with high Selectivity Index (SI) proceed to cellular assays.

Troubleshooting & Optimization

  • Fluorescence Interference: Pyrazoles can be fluorescent. Always run a "Compound Only" control (Compound + Buffer + Amplex Red, no Enzyme) to check for background signal.

  • Solubility: If compounds precipitate in the assay buffer, reduce the final DMSO concentration or add 0.01% Triton X-100.

  • LPS Variability: Different lots of LPS have varying potencies. Titrate your LPS to find the EC80 for PGE2 production before testing inhibitors.

References

  • Abdel-Tawab, M. et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. PubMed.[9][12] Link

  • Cayman Chemical. (2023).[9] COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical.[9] Link

  • BenchChem. (2025).[5][6][11] Application Notes and Protocols for a Selective COX-2 Inhibitor in In Vitro Studies. BenchChem. Link

  • Sigma-Aldrich. (2023). COX Activity Assay Kit (Fluorometric) Technical Bulletin. Sigma-Aldrich. Link

  • El-Moghazy, S. M. et al. (2025). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking. PMC. Link

Sources

Method

Application Note: Pyrazole-Based Compounds in Asymmetric Allylic Alkylation (AAA) – From Chiral Ligand Design to Pro-Nucleophile Substrates

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Stereocontrol in Transition-Metal Catalysis Introduction: The Dual Role...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Stereocontrol in Transition-Metal Catalysis

Introduction: The Dual Role of Pyrazoles in AAA

Asymmetric Allylic Alkylation (AAA) is a cornerstone reaction in modern organic synthesis, enabling the construction of carbon-carbon and carbon-heteroatom bonds with exquisite stereocontrol. Within this domain, pyrazole-based compounds exhibit a unique duality. Due to their tunable electronic properties and structural rigidity, pyrazole derivatives serve as highly effective chiral P,N-ligands for transition metals (e.g., Palladium)[1]. Conversely, the tautomeric nature of pyrazol-5-ones makes them excellent pro-nucleophiles for the enantioselective construction of all-carbon quaternary stereocenters via allylic C–H alkylation[2].

This application note provides a comprehensive technical guide to utilizing pyrazole-based compounds in both capacities, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for laboratory execution.

Pyrazole-Based P,N-Ligands in Pd-Catalyzed AAA

Mechanistic Causality: The Trans-Influence and Steric Locking

In palladium-catalyzed AAA, the enantioselectivity is governed by the dynamics of the intermediate η³-allyl-Pd(II) complex. Ferrocenyl pyrazole ligands (a class of bidentate P,N-ligands) are uniquely suited for this task due to two synergistic effects:

  • Electronic Desymmetrization (The Trans-Influence): The pyrazole nitrogen acts as a "hard" donor, while the phosphine is a "soft" donor. This electronic asymmetry creates a pronounced trans-influence. X-ray crystallographic data reveals that the Pd–C bond trans to the phosphorus atom is significantly longer and weaker than the bond trans to the nitrogen ()[1]. Consequently, nucleophilic attack occurs almost exclusively at the carbon trans to the phosphorus.

  • Steric Control of the η³-Allyl Configuration: The substituent at the 3-position of the pyrazole ring dictates the geometry of the allyl moiety. Extremely bulky groups, such as a 1-adamantyl group, force the allyl ligand into an exo-syn-syn configuration to minimize steric clashes with the diphenylphosphino group[1]. This rigid locking of the transition state is the direct cause of the near-perfect enantioselectivities (up to 99% ee) observed in these systems.

G Pd_Pre Pd Precatalyst + Ferrocenyl Pyrazole Active_Pd Active Pd(0)L* Complex Pd_Pre->Active_Pd Ox_Add Oxidative Addition (Allyl Carbonate) Active_Pd->Ox_Add Pi_Allyl η³-Allyl-Pd(II) Complex (Exo-syn-syn) Ox_Add->Pi_Allyl - CO₂, - EtO⁻ Nuc_Attack Site-Selective Attack (Trans to P) Pi_Allyl->Nuc_Attack + Benzylamine Nuc_Attack->Active_Pd Regeneration Product Chiral Allylic Amine (up to 99% ee) Nuc_Attack->Product

Fig 1: Catalytic cycle of Pd-catalyzed AAA highlighting site-selective attack via P,N-ligand asymmetry.

Quantitative Data: Ligand Steric Effects

Table 1: Effect of Pyrazole 3-Substituent on Pd-Catalyzed Allylic Amination Reaction: 1,3-diphenylallyl ethyl carbonate + benzylamine.

Ligand3-Substituent on PyrazoleConfiguration of η³-AllylYield (%)Enantiomeric Excess (ee %)
3a 1-Adamantylexo-syn-syn9599
3b tert-Butylexo-syn-syn9495
3c Phenylexo-syn-anti9085

Data Interpretation: As steric bulk decreases from adamantyl to phenyl, the energy difference between the exo-syn-syn and exo-syn-anti configurations narrows, leading to a degradation in enantiomeric excess[1].

Protocol 1: Pd-Catalyzed Asymmetric Allylic Amination

Self-Validating Methodology for the synthesis of chiral allylic amines using Ligand 3a.

Reagents & Equipment: *[Pd(η³-C₃H₅)Cl]₂ (1.0 mol%)

  • Ligand 3a (1-{(S)-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethyl}-3-(1-adamantyl)-1H-pyrazole) (2.2 mol%)

  • 1,3-diphenylallyl ethyl carbonate (1.0 equiv, 0.5 mmol)

  • Benzylamine (1.2 equiv, 0.6 mmol)

  • Anhydrous, degassed CH₂Cl₂ (5.0 mL)

  • Schlenk line apparatus

Step-by-Step Procedure:

  • Catalyst Activation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve[Pd(η³-C₃H₅)Cl]₂ and Ligand 3a in 2.0 mL of degassed CH₂Cl₂. Stir at room temperature for 30 minutes. Causality: This pre-stirring is critical to break the palladium dimer and form the active monomeric Pd(0)L* complex. A color change to deep yellow/orange indicates successful complexation.

  • Substrate Addition: Add a solution of 1,3-diphenylallyl ethyl carbonate in 1.5 mL CH₂Cl₂ to the active catalyst mixture. Stir for 5 minutes to allow oxidative addition and the formation of the η³-allyl-Pd(II) intermediate.

  • Nucleophilic Attack: Add benzylamine dropwise via a microsyringe.

  • Reaction Monitoring (QC Check): Stir the mixture at room temperature. After 2 hours, withdraw a 50 µL aliquot, filter through a micro-plug of silica (eluting with EtOAc), and analyze via TLC (Hexanes/EtOAc 4:1). The disappearance of the carbonate (Rf ~0.7) and appearance of the amine (Rf ~0.3) validates progression.

  • Workup: Quench the reaction with 5 mL of distilled water. Extract the aqueous layer with CH₂Cl₂ (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product via flash column chromatography. Validate the enantiomeric excess by chiral stationary phase HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

Pyrazol-5-ones as Pro-Nucleophiles in Allylic C–H Alkylation

Mechanistic Causality: Cooperative Catalysis and Tautomerization

Pyrazol-5-ones are highly versatile substrates because they exist in multiple tautomeric forms (CH, OH, and NH forms)[3]. To selectively alkylate the C4 position and generate an all-carbon quaternary stereocenter, a sophisticated cooperative catalysis approach is required.

In the allylic C–H alkylation of terminal olefins, a chiral palladium complex (utilizing a phosphoramidite ligand) activates the olefin via allylic C–H cleavage[2]. Simultaneously, a Brønsted acid co-catalyst (such as a chiral phosphoric acid or 2-fluorobenzoic acid) hydrogen-bonds with the pyrazol-5-one, stabilizing its enol form and directing it toward the chiral π-allyl palladium intermediate[2]. Density Functional Theory (DFT) calculations suggest this proceeds via an inner-sphere mechanism where the nucleophile coordinates to the metal before C–C bond formation ()[4].

G Substrates Terminal Olefin + Pyrazol-5-one Pd_Cycle Pd(II)/Pd(0) Cycle (Allylic C-H Cleavage) Substrates->Pd_Cycle DMBQ Oxidant BA_Cycle Brønsted Acid Cycle (Pyrazolone Activation) Substrates->BA_Cycle Dual_Activation Chiral π-Allyl-Pd / Enol Synergistic Intermediate Pd_Cycle->Dual_Activation BA_Cycle->Dual_Activation Product C4-Alkylated Pyrazolone (Quaternary Stereocenter) Dual_Activation->Product

Fig 2: Cooperative Pd/Brønsted acid catalysis for enantioselective allylic C-H alkylation.

Quantitative Data: Substrate Scope

Table 2: Substrate Scope for Allylic C–H Alkylation of Pyrazol-5-ones Conditions: Pd(OAc)₂, Chiral Phosphoramidite, Co-catalyst, DMBQ oxidant, 40 °C.

Olefin ClassNucleophileCo-Catalyst SystemYield (%)Enantiomeric Excess (ee %)
AllylarenesPyrazol-5-onesChiral Phosphoric Acid85–9590–96
1,4-PentadienesPyrazol-5-ones2-Fluorobenzoic Acid80–9288–95

Data Interpretation: The synergistic effect between the chiral ligand and the Brønsted acid is paramount. For 1,4-pentadienes, the chiral ligand alone is sufficient for stereocontrol, making the achiral 2-fluorobenzoic acid a superior co-catalyst for yield optimization[2].

Protocol 2: Enantioselective Allylic C–H Alkylation of Terminal Olefins

Self-Validating Methodology for constructing C4-quaternary stereocenters on pyrazolones.

Reagents & Equipment:

  • Pd(OAc)₂ (5.0 mol%)

  • Chiral Phosphoramidite Ligand (10.0 mol%)

  • Chiral Phosphoric Acid (CPA) (10.0 mol%)

  • Pyrazol-5-one derivative (1.0 equiv, 0.2 mmol)

  • Terminal Olefin (allylarene) (1.5 equiv, 0.3 mmol)

  • 2,5-Dimethylbenzoquinone (DMBQ) (1.5 equiv, 0.3 mmol)

  • Anhydrous 1,4-Dioxane (2.0 mL)

  • Sealed reaction vial

Step-by-Step Procedure:

  • Catalyst Assembly: In a nitrogen-filled glovebox, add Pd(OAc)₂, the chiral phosphoramidite ligand, and the CPA to a 10 mL reaction vial equipped with a magnetic stir bar.

  • Solvation: Add 2.0 mL of anhydrous 1,4-dioxane. Seal the vial with a PTFE-lined septum cap, remove it from the glovebox, and stir at room temperature for 30 minutes. Causality: This allows the in situ generation of the active palladium-phosphoramidite complex.

  • Reagent Introduction: Unseal the vial briefly under a positive flow of argon. Add the pyrazol-5-one, the terminal olefin, and the DMBQ oxidant. Causality: DMBQ is specifically chosen as the oxidant because it efficiently reoxidizes Pd(0) to Pd(II) without degrading the electron-deficient chiral phosphoramidite ligand[2].

  • Reaction Execution: Reseal the vial and transfer it to a pre-heated aluminum block at 40 °C. Stir vigorously for 48 hours.

  • In-Process QC: To ensure the C–H activation is proceeding, take a 20 µL sample at 24 hours, dilute with CDCl₃, and perform a rapid ¹H NMR. The shift of terminal olefinic protons (~5.0–6.0 ppm) to internal olefinic protons (~5.5–6.5 ppm) confirms the formation of the branch-selective product.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute the mixture with CH₂Cl₂ (10 mL) and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: Hexanes/EtOAc gradient). Verify the absolute configuration via X-ray crystallography or by comparison of optical rotation with literature values.

References

  • Burckhardt, U.; Baumann, M.; Togni, A. "Palladium-Catalyzed Asymmetric Allylic Amination Using Ferrocenyl Pyrazole Ligands: Steric Control of η³-Allyl Configuration and Site-Selective Nucleophilic Attack." Journal of the American Chemical Society, 1996, 118(42), 1031–1037.[Link]

  • Lin, H.-C.; Wang, P.-S.; Tao, Z.-L.; Gong, L.-Z. "Highly Enantioselective Allylic C−H Alkylation of Terminal Olefins with Pyrazol-5-ones Enabled by Cooperative Catalysis of Palladium Complex and Brønsted Acid." Journal of the American Chemical Society, 2016, 138(43), 14554–14557.[Link]

  • Chauhan, P.; Mahajan, S.; Enders, D. "Catalytic asymmetric synthesis of pyrazoles and pyrazolones using pyrazolin-5-one derivatives." Chemical Communications, 2014, 50, 11378-11390.[Link]

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Application

Application Note: Characterization and Gas Adsorption Protocols for Pyrazole-Based Metal-Organic Frameworks (MOFs)

Executive Summary The rational design of Metal-Organic Frameworks (MOFs) for gas storage, separation, and environmental remediation requires precise control over both pore architecture and chemical stability. Pyrazole-ba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) for gas storage, separation, and environmental remediation requires precise control over both pore architecture and chemical stability. Pyrazole-based MOFs have emerged as a superior class of porous materials due to their exceptional thermodynamic stability and highly tunable nitrogen-rich coordination spheres[1]. This application note provides an authoritative guide on the structural rationale behind pyrazole-based MOFs, their specific gas adsorption mechanisms, and field-proven, self-validating experimental protocols for evaluating their gas sorption properties.

Structural Rationale: The Pyrazolate Advantage

The selection of organic linkers is the most critical variable in MOF design. While carboxylate-based MOFs often suffer from hydrolysis in humid or alkaline environments, pyrazole-based MOFs exhibit extraordinary resilience.

The Causality of Stability: The pyrazole ligand possesses an exceptionally high pKa (~19.8), which is the highest among all azoles[2]. Upon deprotonation, the resulting pyrazolate anion forms highly covalent, thermodynamically robust bonds with borderline metal ions (e.g., Zn²⁺, Ni²⁺, Cu²⁺, Co²⁺)[2]. This strong metal-nitrogen coordination prevents the displacement of linkers by water molecules, allowing these MOFs to maintain their structural integrity and permanent porosity even in harsh, moisture-rich, or strong alkaline conditions[2]. Furthermore, the intrinsic hydrophobicity of the bis-pyrazolate channels facilitates the selective uptake of organic vapors over water[3].

Mechanisms of Gas Adsorption

The adsorption of gases in pyrazole-based MOFs is governed by a combination of physisorption (driven by pore size and surface area) and chemisorption (driven by specific host-guest interactions at the metal nodes).

CO₂ Capture and Biomimicry

Pyrazole-based MOFs can be engineered to exhibit highly specific chemisorption pathways. A benchmark example is MFU-4l , a Zn-based MOF that can be post-synthetically modified via anion exchange to feature a Zn-OH active site[4]. This structural motif mimics the active site of the enzyme carbonic anhydrase[4]. Carbon dioxide is captured via a direct insertion mechanism into the Zn-OH bond, resulting in a high CO₂ uptake of 3.41 mmol/g at low pressures[4]. Similarly, light metal pyrazolates (e.g., Mg-pyrazolates) can reversibly insert CO₂ into the nitrogen atom of the pyrazolate ring, forming carbamato moieties and achieving massive uptakes of up to 35.7 wt%[5].

G N1 MFU-4l MOF (Zn-N3X node) N2 Hydroxylation (Anion Exchange) N1->N2 N3 Zn-OH Active Site (CA Mimic) N2->N3 N4 CO2 Insertion (Chemisorption) N3->N4 N5 High CO2 Uptake (3.41 mmol/g) N4->N5

Biomimetic CO2 insertion mechanism in hydroxylated MFU-4l MOFs.

Toxic VOC and Hydrocarbon Adsorption

The hydrophobic nature of flexible bis-pyrazolate MOFs, such as Ni(bpb) and Zn(bpb) , makes them highly effective for capturing volatile organic compounds (VOCs). These materials exhibit quasi-reversible Type I isotherms for cyclohexane and benzene, driven by the optimal sizing of their rhombic and square channels[3]. Furthermore, pyrazole-carboxylate MOFs like Al-3.5-PDA demonstrate unprecedented capacities for capturing polar VOCs like formaldehyde (FA). Because the pyrazole groups are directed toward the center of the pores, they create an ideal hydrogen-bonding environment, achieving a saturation adsorption of 5.0 mmol/g of FA even in the presence of competing humidity[6][7].

Quantitative Data Summary

The following table synthesizes the gas adsorption performance of benchmark pyrazole-based MOFs.

Adsorbent MOFTarget Gas / VaporAdsorption CapacityExperimental ConditionsKey Mechanism / Feature
MFU-4l-(OH) CO₂3.41 mmol/g298 K, Low pressureZn-OH bond insertion (Biomimetic)[4]
Al-3.5-PDA Formaldehyde (FA)5.0 mmol/g296 K, Humid ambient airHydrogen bonding via directed pyrazole groups[6][7]
Zn(bpb) N₂ / Ar22.5 mmol/g77 K, Static volumetricHigh micropore accessibility (Type I isotherm)[3]
Ni(bpb) Cyclohexane6.5 mmol/g303 K, Static volumetricHydrophobic channel confinement[3]
Mg-Pyrazolate CO₂35.7 wt%298 K, 1 barReversible carbamate formation[5]

Experimental Protocols: Gas Sorption Isotherm Measurement

To ensure high-fidelity data, the following protocols utilize a self-validating framework. The methodology is designed to prevent structural collapse during activation and to overcome kinetic diffusion limitations during measurement.

Protocol A: Stepped Thermal Activation (Degassing)

Causality: MOFs synthesized in solvents (e.g., DMF, DEF) contain guest molecules trapped within their pores. Rapid heating causes the solvent to boil violently, leading to capillary forces that can permanently collapse the delicate MOF architecture. A stepped thermal ramp under high vacuum ensures gentle solvent evacuation[8][9].

  • Sample Preparation: Weigh 50–100 mg of the synthesized pyrazole-MOF into a pre-weighed, dry glass sample tube.

  • Initial Evacuation: Attach the tube to the degassing port of a volumetric sorption analyzer (e.g., Micromeritics Smart VacPrep). Evacuate the sample to

    
     mbar at room temperature for 1 hour to remove bulk surface moisture[9].
    
  • Stepped Heating:

    • Ramp the temperature at a conservative rate of 5 K/min to 363 K. Hold for 30 minutes.

    • Ramp at 5 K/min to the final activation temperature (typically 423 K for pyrazole-MOFs) under high vacuum (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       mbar)[9].
      
  • Equilibration: Hold at 423 K for 12 hours to completely clean the pores[9].

  • Mass Verification: Cool the sample to room temperature under vacuum, backfill with dry N₂, and immediately record the activated mass.

Protocol B: High-Resolution Volumetric Gas Sorption

Causality: While N₂ adsorption at 77 K is the industry standard for determining BET surface area, it is often insufficient for ultra-microporous MOFs. At 77 K, N₂ molecules lack the kinetic energy to diffuse into pores smaller than 0.5 nm. Therefore, utilizing CO₂ at 273.15 K is highly recommended. CO₂ has a smaller kinetic diameter (3.3 Å vs 3.6 Å for N₂) and the higher temperature provides the kinetic energy required to fully resolve the micropore range[10].

  • System Preparation: Transfer the activated sample to the analysis port. Submerge the sample tube in a highly controlled isothermal bath (77 K for N₂; 273.15 K for CO₂)[10][11].

  • Self-Validation Step (Dead Volume): Dose the manifold with Helium gas to measure the free space (dead volume). Validation Rule: Helium does not adsorb appreciably into the MOF. This measurement must be repeated after the isotherm is collected. A discrepancy of >0.1% in the dead volume indicates a system leak or incomplete sample activation, invalidating the run.

  • Dosing and Equilibration: Dose the target adsorbate gas (99.999% purity) incrementally. The system must be set to strict equilibrium criteria: pressure change must be

    
     over a 10-second interval before a data point is recorded[9].
    
  • Isotherm Collection: Record the equilibrium pressure and the volume of gas adsorbed up to

    
     (adsorption branch), followed by incremental pressure reduction (desorption branch) to check for hysteresis[9].
    

G S1 Sample Preparation (50-100mg MOF) S2 Stepped Activation (up to 423K, 10^-6 mbar) S1->S2 S3 Dead Volume Check (Helium Dosing) S2->S3 S4 Isotherm Measurement (CO2 at 273K / N2 at 77K) S3->S4 S5 Data Analysis (BET, DFT, GAB Models) S4->S5

Step-by-step workflow for volumetric gas sorption analysis of MOFs.

Data Analysis and Validation

Raw isotherm data must be processed using appropriate thermodynamic models to extract meaningful physical properties.

  • Surface Area (BET vs. Langmuir): Apply the Brunauer-Emmett-Teller (BET) method strictly within the linear region of the isotherm (typically

    
     to 
    
    
    
    )[12]. Ensure the Rouquerol criteria are met (the term
    
    
    must continuously increase with
    
    
    ).
  • Pore Size Distribution (DFT): Utilize Non-Local Density Functional Theory (NLDFT) kernels. DFT provides a molecular-based statistical thermodynamic model that accurately reflects the behavior of the adsorbate confined within the specific pore geometry of the MOF[12].

  • Vapor Sorption (GAB Model): When analyzing the adsorption of water vapor or VOCs, the GAB (Guggenheim-Anderson-de Boer) model should be employed. Unlike BET, which assumes uniform energy across all multilayers, the GAB model accounts for an intermediate interlayer where the heat of adsorption is between that of the first layer and the bulk enthalpy of vaporization, providing a much more accurate fit for complex vapors[10].

  • Isosteric Heat of Adsorption (

    
    ):  To validate whether the interaction is physisorption or chemisorption, collect isotherms at three different temperatures (e.g., 273 K, 288 K, 298 K) and apply the Clausius-Clapeyron equation[13]. A 
    
    
    
    value > 40 kJ/mol typically indicates strong chemisorption (e.g., CO₂ insertion in MFU-4l), whereas values between 15–30 kJ/mol indicate physisorption.

References

  • [1] Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. National Center for Biotechnology Information (PMC).[Link]

  • [6] Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. DTU Inside.[Link]

  • [7] Metal Organic Frameworks for the selective and efficient capture of formaldehyde. ChemRxiv.[Link]

  • [5] Light metal pyrazolates excel in carbon dioxide uptake. RSC Publishing.[Link]

  • [4] A Structural Mimic of Carbonic Anhydrase in a Metal-Organic Framework. University of Oregon / Chem.[Link]

  • [3] Adsorption of Harmful Organic Vapors by Flexible Hydrophobic Bis-pyrazolate Based MOFs. Chemistry of Materials - ACS Publications.[Link]

  • [2] A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society.[Link]

  • [10] Characterization of an Isostructural MOF Series of Imidazolate Frameworks Potsdam by Means of Sorption Experiments with Water Vapor. National Center for Biotechnology Information (PMC).[Link]

  • [8] Gas Adsorption Studies. Scholaris. [Link]

  • [11] Microscale Determination of Binary Gas Adsorption Isotherms in MOFs. ACS Publications.[Link]

  • [9] Webinar: Water Sorption and Gas Adsorption Measurements on MOFs. YouTube / Surface Measurement Systems.[Link]

  • [12] Gas Sorption Characterization of Metal Organic Frameworks Webinar. YouTube / Micromeritics.[Link]

  • [13] Adsorption of CO2, CO, H2, and N2 on Zeolites, Activated Carbons, and Metal-Organic Frameworks with Different Surface Nonuniformities. MDPI.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

"optimizing the yield of 1,3,5-Tri(1H-pyrazol-3-yl)benzene synthesis"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers synthesizing complex multidentate ligands for Metal-Organic Frameworks (MOFs) and advanced therapeutics[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers synthesizing complex multidentate ligands for Metal-Organic Frameworks (MOFs) and advanced therapeutics[1]. The synthesis of 1,3,5-Tri(1H-pyrazol-3-yl)benzene (often abbreviated as H3BTP) is a foundational two-step process, but it is fraught with subtle kinetic and thermodynamic traps.

This guide abandons generic textbook descriptions to bridge the gap between theoretical protocols and benchtop reality. Below, you will find a self-validating experimental workflow, mechanistic insights, and a causality-driven troubleshooting guide to optimize your yield and purity.

I. Process Overview & Experimental Workflow

The synthesis of H3BTP relies on a two-step sequence: the exhaustive enamination of 1,3,5-triacetylbenzene using N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by a triple cyclization using hydrazine hydrate[2].

Workflow A 1,3,5-Triacetylbenzene (Starting Material) C 1,3,5-Tris(3-(dimethylamino) acryloyl)benzene (Enaminone Intermediate) A->C Step 1: Enamination B DMF-DMA (15 eq, Reflux 105°C) B->C E 1,3,5-Tri(1H-pyrazol-3-yl)benzene (Target MOF Ligand) C->E Step 2: Cyclization D Hydrazine Hydrate (15 eq, EtOH/AcOH, Reflux) D->E

Workflow for the two-step synthesis of 1,3,5-Tri(1H-pyrazol-3-yl)benzene.

Step 1: Enamination (Formation of the Enaminone Intermediate)
  • Reaction Setup : Charge an oven-dried 250 mL round-bottom flask with 1,3,5-triacetylbenzene (1.0 eq) and DMF-DMA (15.0 eq).

    • Self-Validation: The starting material is an off-white solid. Upon addition of DMF-DMA and gentle heating, it will completely dissolve into a clear solution.

  • Execution : Heat the mixture to reflux (100–105 °C) under a strict nitrogen atmosphere for 18 hours.

    • Self-Validation: As the reaction progresses, the solution will transition from clear to a deep yellow/orange. TLC (Dichloromethane:Methanol 95:5) should show the complete disappearance of the starting material.

  • Workup : Cool to room temperature and remove the excess DMF-DMA under reduced pressure. Triturate the resulting viscous oil with cold diethyl ether. The enaminone intermediate will precipitate as a bright yellow solid. Filter and dry under vacuum.

Step 2: Cyclization (Formation of H3BTP)
  • Reaction Setup : Suspend the yellow enaminone intermediate (1.0 eq) in absolute ethanol (0.2 M concentration). Add hydrazine hydrate (80% or 98% aqueous solution, 15.0 eq) dropwise at room temperature.

  • Catalysis : Add glacial acetic acid (1–2% v/v relative to ethanol).

    • Self-Validation: The yellow suspension may briefly clear up before a new precipitate begins to form as the hydrazone intermediate is generated.

  • Execution : Reflux for 12 hours.

    • Self-Validation: The reaction mixture will become a thick white/off-white suspension, indicating the formation of the highly insoluble H3BTP product.

  • Workup : Cool to 0 °C, filter the precipitate, and wash sequentially with copious amounts of hot water (to remove excess hydrazine) and cold ethanol. Dry under vacuum.

II. Technical FAQ & Troubleshooting Guide

Q1: Why is my Step 1 yield low, and why do I see unreacted or mono/di-substituted intermediates on my TLC plate? Causality : DMF-DMA is highly hygroscopic. Upon exposure to atmospheric moisture, it readily hydrolyzes into DMF and methanol. This hydrolysis depletes your active reagent, stalling the reaction at the mono- or di-enaminone stage[2]. Intervention : Always use a fresh, sealed bottle of DMF-DMA. Run the reaction under an inert nitrogen or argon atmosphere. Use a massive excess (12–15 eq) to drive the equilibrium forward, as DMF-DMA acts as both the solvent and the reactant in this protocol.

Q2: The enaminone intermediate turned dark brown/black instead of bright yellow. Is the batch ruined? Causality : Yes, the batch is likely compromised. Enaminones and 1,3,5-triacetylbenzene are highly susceptible to self-condensation (aldol-type reactions) or polymerization when subjected to excessive thermal stress or when the solvent evaporates, creating a highly concentrated medium[3]. Intervention : Strictly control your oil bath temperature so it does not exceed 105 °C. Ensure your reflux condenser is adequately chilled to prevent the loss of DMF-DMA, which must maintain a dilute environment to prevent intermolecular cross-linking.

Q3: During cyclization with hydrazine, I am getting a mixture of products or incomplete ring closure. How can I drive it to completion? Causality : The cyclization of the enaminone with hydrazine proceeds via a hydrazone intermediate. If the electrophilicity of the enone system is too low, the intramolecular attack is sluggish, leaving uncyclized, linear intermediates[4]. Intervention : Introduce 1–2% v/v glacial acetic acid to the ethanol solvent. The acid protonates the dimethylamino group (making it an excellent leaving group) and activates the carbonyl, significantly accelerating the aromatization into the pyrazole ring.

Q4: How do I purify the final 1,3,5-Tri(1H-pyrazol-3-yl)benzene given its notoriously poor solubility? Causality : H3BTP is a rigid, planar molecule that forms extensive intermolecular hydrogen-bonding networks, making it highly insoluble in most common organic solvents (e.g., DCM, EtOAc, Hexane)[1]. Intervention : Exploit this insolubility. Do not attempt column chromatography. Instead, purify the product by sequential trituration. Wash the crude solid with hot water to remove hydrazine and acetate salts, followed by hot ethanol and diethyl ether to remove unreacted enaminone and organic impurities. If recrystallization is absolutely necessary, dissolve the solid in boiling N,N-dimethylformamide (DMF) or DMSO, and precipitate it by slowly adding water.

III. Mechanistic Insight: Pyrazole Ring Formation

Understanding the mechanism is critical for troubleshooting. The transition from the enaminone to the pyrazole ring is driven by nucleophilic attack followed by an acid-catalyzed elimination.

Mechanism A Enaminone Intermediate (-CO-CH=CH-NMe2) B Nucleophilic Attack (Hydrazine to Carbonyl) A->B H+ catalysis (AcOH) C Hydrazone Intermediate B->C D Intramolecular Cyclization (Attack on Enamine Carbon) C->D E Elimination (- HNMe2, - H2O) D->E F Pyrazole Ring Formation (Aromatization) E->F

Mechanistic pathway of pyrazole ring formation via hydrazine cyclization.

IV. Quantitative Data & Optimization Metrics

Use the following table to benchmark your reaction conditions against our optimized, field-proven parameters.

ParameterSuboptimal ConditionOptimized ConditionExpected YieldKey Indicator of Success
DMF-DMA Equivalents 3.0 - 5.0 eq12.0 - 15.0 eq >85% (Step 1)Complete disappearance of starting material on TLC; bright yellow solid.
Step 1 Temperature >120 °C (Overheating)100 - 105 °C <50% (Tars)Avoidance of dark brown/black polymeric byproducts.
Hydrazine Hydrate 3.0 eq (Stoichiometric)15.0 eq >90% (Step 2)Complete precipitation of white/off-white solid upon cooling.
Cyclization Solvent Pure EthanolEthanol + 1% v/v AcOH >90% (Step 2)Faster reaction kinetics; pure tri-pyrazole formation.

V. References

  • Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. nih.gov. URL:[4]

  • A novel metal–organic frameworks assembled by one angular ligand and 5-aminoisophthalic acid: Synthesis, structure, electrochemical and photocatalytic properties. researchgate.net. URL:[1]

  • Microwave Assisted Synthesis of 1-Aryl-3-dimethylaminoprop-2-enones: A Simple and Rapid Access to 3(5)-Arylpyrazoles. researchgate.net. URL:[2]

  • Enaminones in organic synthesis: A novel synthesis of 1,3,5-trisubstituted benzene derivatives and of 2-substituted-5-aroylpyridines. researchgate.net. URL:[3]

Sources

Optimization

"troubleshooting the synthesis of N-heterocyclic carbene gold(I) complexes"

Welcome to the technical support center for the synthesis of N-heterocyclic carbene (NHC) gold(I) complexes. This guide is designed for researchers, scientists, and professionals in drug development who are actively work...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-heterocyclic carbene (NHC) gold(I) complexes. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with these versatile compounds. NHC-gold(I) complexes are renowned for their stability and catalytic activity in a wide range of organic transformations.[1][2][3] However, their synthesis can present unique challenges. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

I. Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the reasoning behind them to foster a deeper understanding of the chemistry at play.

Problem 1: Low or No Yield of the Desired [Au(NHC)Cl] Complex

Question: I am following a standard protocol reacting an imidazolium salt with a gold(I) precursor like AuCl(SMe₂) and a weak base (e.g., K₂CO₃), but I'm getting very low yields or no product at all. What could be going wrong?

Answer: This is a common issue that can stem from several factors related to starting materials, reaction conditions, and the nature of the NHC precursor itself. Let's break down the potential causes and solutions.

Probable Causes & Step-by-Step Solutions:

  • Incomplete Deprotonation of the Imidazolium Salt: The crucial first step is the deprotonation of the acidic proton on the imidazolium ring to form the free carbene, which then coordinates to the gold center.[4]

    • Insight: Weak bases like potassium carbonate (K₂CO₃) are often sufficient, especially for common NHC precursors like those derived from IMes and IPr.[5][6] However, for less acidic imidazolium salts (e.g., those with electron-donating groups), a stronger base might be necessary.

    • Solution:

      • Verify Basicity: Ensure your base is sufficiently strong for your specific imidazolium salt. For more challenging deprotonations, consider stronger bases like potassium bis(trimethylsilyl)amide (KHMDS) or a mixture of sodium hydride and potassium tert-butoxide (NaH/KOtBu).[1]

      • Increase Base Equivalents: While catalytic amounts of base can sometimes work, using stoichiometric or even a slight excess of a weaker base like K₂CO₃ can drive the equilibrium towards the free carbene.

      • Solvent Choice: The choice of solvent can influence the efficacy of the base. Acetone or acetonitrile are commonly used and effective for many syntheses with K₂CO₃.[1][7]

  • Decomposition of the Gold(I) Precursor: Gold(I) precursors can be sensitive and may decompose to metallic gold (Au(0)), which often appears as a black or purple precipitate.

    • Insight: This decomposition can be triggered by impurities, prolonged reaction times at high temperatures, or exposure to light.

    • Solution:

      • Use Fresh Precursors: Ensure your AuCl(SMe₂) or other gold source is fresh and has been stored properly.

      • Control Reaction Temperature and Time: While some protocols call for heating, monitor the reaction closely.[7] If you observe decomposition, try running the reaction at a lower temperature for a longer period. Many successful syntheses are performed at room temperature.[8]

      • Inert Atmosphere: While many modern protocols are robust enough to be performed in air, for particularly sensitive substrates or to minimize decomposition risk, conducting the reaction under an inert atmosphere (N₂ or Ar) is advisable.[3]

  • Steric Hindrance: Very bulky NHC ligands can react sluggishly.

    • Insight: The steric bulk of the N-substituents on the imidazolium ring can significantly impact the rate of complexation.[1][9]

    • Solution:

      • Increase Reaction Time/Temperature: For sterically demanding NHCs, extended reaction times or moderate heating may be necessary to achieve good conversion.

      • Alternative Synthetic Routes: Consider a transmetalation approach via a silver-NHC intermediate. This involves reacting the imidazolium salt with silver(I) oxide (Ag₂O) to form the [Ag(NHC)Cl] complex, which is then reacted with a gold(I) source. This can be a more reliable method for challenging ligands.[1][10][11]

Workflow for Troubleshooting Low Yield:

G start Low/No [Au(NHC)Cl] Yield check_base Is the base strong enough for the imidazolium salt? start->check_base stronger_base Switch to a stronger base (e.g., KHMDS) or increase equivalents of weak base. check_base->stronger_base No check_gold Is there evidence of Au(0) decomposition? check_base->check_gold Yes stronger_base->check_gold optimize_conditions Use fresh Au(I) precursor, lower temperature, and/or use an inert atmosphere. check_gold->optimize_conditions Yes check_sterics Is the NHC ligand highly sterically hindered? check_gold->check_sterics No optimize_conditions->check_sterics adjust_kinetics Increase reaction time/temperature or consider transmetalation via [Ag(NHC)Cl]. check_sterics->adjust_kinetics Yes success Improved Yield check_sterics->success No adjust_kinetics->success

Caption: Troubleshooting logic for low-yield [Au(NHC)Cl] synthesis.

Problem 2: Formation of Bis-Carbene Complexes, [(NHC)₂Au]⁺, as a Side Product

Question: My NMR and mass spectrometry data show the presence of a significant amount of the cationic bis-carbene complex [(NHC)₂Au]⁺ alongside my desired neutral [Au(NHC)Cl] product. How can I prevent this?

Answer: The formation of the bis-carbene species is a known side reaction and can sometimes even be the desired outcome under different conditions.[12][13] Its presence indicates that the reaction conditions are favoring the displacement of the chloride ligand by a second equivalent of the NHC.

Probable Causes & Step-by-Step Solutions:

  • Stoichiometry and Reaction Conditions:

    • Insight: Using an excess of the imidazolium salt and base can drive the formation of the bis-carbene complex. The equilibrium between the mono- and bis-carbene species can be influenced by the concentration of free NHC in the solution.

    • Solution:

      • Control Stoichiometry: Use a 1:1 molar ratio of the imidazolium salt to the gold(I) precursor. If you are still observing bis-carbene formation, you can try using a slight excess of the gold precursor.

      • Slow Addition: Add the base or the imidazolium salt solution slowly to the reaction mixture containing the gold precursor. This helps to keep the instantaneous concentration of the free carbene low, favoring the formation of the mono-carbene complex.

  • Ligand Scrambling: In solution, particularly in polar or aqueous environments, ligand scrambling can occur, leading to the formation of [(NHC)₂Au]⁺ and [AuCl₂]⁻ from two molecules of [Au(NHC)Cl].[14][15][16]

    • Insight: This process is often reversible but can complicate purification. The stability of the mono-carbene complex is key.

    • Solution:

      • Solvent Choice: Perform the reaction in a less polar solvent like dichloromethane (DCM) or toluene, which may disfavor the formation of ionic species.

      • Minimize Reaction Time: Once the formation of the mono-carbene complex is complete (as monitored by TLC or a quick NMR of a worked-up aliquot), proceed with the workup and purification promptly to avoid post-synthesis scrambling.

Summary of Conditions Favoring Mono- vs. Bis-Carbene Formation:

FeatureFavors [Au(NHC)Cl] (Mono-Carbene)Favors [(NHC)₂Au]⁺ (Bis-Carbene)
Stoichiometry 1:1 or slight excess of Au(I) precursor>2:1 ratio of NHC precursor to Au(I)
Addition Rate Slow addition of base/NHC precursorRapid mixing of reagents
Solvent Less polar (e.g., DCM, Toluene)More polar (e.g., Acetonitrile, aqueous mixtures)[16]
Workup Prompt workup after reaction completionExtended reaction times in solution
Problem 3: Difficulty in Purification and Characterization

Question: My crude product is an oily residue that is difficult to purify by column chromatography, and my NMR spectra are broad or show multiple species. What are the best practices for purification and characterization?

Answer: Purification and characterization challenges often arise from the presence of residual starting materials, the aforementioned side products, or decomposition. A systematic approach to purification and an understanding of what to look for in your analytical data are crucial.

Purification Strategies:

  • Initial Workup:

    • Filtration: After the reaction, filter the mixture through a pad of Celite® to remove the inorganic base and any precipitated Au(0).[7] This is a critical first step.

    • Solvent Washes: Many [Au(NHC)Cl] complexes are white, air- and moisture-stable solids.[6] They often have good solubility in DCM and chloroform and poor solubility in hexanes or diethyl ether. Precipitation by adding an anti-solvent like hexanes to a concentrated DCM solution is a very effective purification method.

  • Column Chromatography:

    • Stationary Phase: Use silica gel for most standard [Au(NHC)Cl] complexes. Deactivating the silica with a small amount of triethylamine in the eluent can be beneficial if your complex shows signs of decomposition on the column.

    • Eluent System: A gradient of ethyl acetate in hexanes or DCM in hexanes is a good starting point. The polarity will depend on the specific NHC ligand.

Characterization Tips (NMR Spectroscopy):

  • ¹³C NMR is Diagnostic: The most telling signal is the carbene carbon attached to the gold center.

    • For mono-carbene complexes like [Au(NHC)Cl], this signal typically appears in the range of 165-175 ppm .[12]

    • For bis-carbene complexes like [(NHC)₂Au]⁺, this signal is shifted downfield to ~180-190 ppm .[12][17]

  • ¹H NMR: Look for the disappearance of the acidic imidazolium proton (often >9 ppm). The other signals of the NHC ligand should be sharp. Broad signals can indicate an equilibrium between species in solution or decomposition.

¹³C NMR Chemical Shifts for Key Species:

SpeciesTypical Carbene Carbon (C-Au) Shift (ppm)
[Au(NHC)Cl]165 - 175
[(NHC)₂Au]⁺180 - 190

II. Frequently Asked Questions (FAQs)

Q1: What is the "weak base" approach, and why is it preferred? A: The weak base approach refers to the synthesis of [Au(NHC)Cl] complexes directly from the corresponding imidazolium salt, a gold(I) source, and a mild base like K₂CO₃ or even aqueous ammonia.[4][6] It is often preferred because it's operationally simple, can be performed in air, uses readily available and inexpensive reagents, and avoids the use of strong, air-sensitive bases or the need for a separate silver transmetalation step.[3]

Q2: When should I use a transmetalation synthesis involving a silver(I)-NHC intermediate? A: The transmetalation route, which involves first forming an [Ag(NHC)X] complex and then reacting it with a gold source, is particularly useful in a few scenarios:[1][10]

  • For sterically demanding or electronically deactivated NHC ligands where direct deprotonation is difficult.

  • When a very clean, high-purity product is required, as the silver-NHC complexes are often well-behaved crystalline solids that can be easily purified before the final step.

  • To synthesize cationic bis-carbene complexes , where reacting two equivalents of the silver-NHC complex with one equivalent of a gold source is a common strategy.[17]

Synthetic Routes Overview:

G cluster_0 Direct Synthesis (Weak Base) cluster_1 Transmetalation Synthesis ImH_Cl Imidazolium Salt ([NHC-H]Cl) Au_NHC_Cl [Au(NHC)Cl] ImH_Cl->Au_NHC_Cl One-pot Au_SMe2 AuCl(SMe2) Au_SMe2->Au_NHC_Cl One-pot Base Weak Base (e.g., K2CO3) Base->Au_NHC_Cl One-pot ImH_Cl2 Imidazolium Salt ([NHC-H]Cl) Ag_NHC [Ag(NHC)Cl] ImH_Cl2->Ag_NHC Step 1 Ag2O Ag2O Ag2O->Ag_NHC Step 1 Au_NHC_Cl2 [Au(NHC)Cl] Ag_NHC->Au_NHC_Cl2 Step 2 Au_SMe2_2 AuCl(SMe2) Au_SMe2_2->Au_NHC_Cl2 Step 2

Sources

Troubleshooting

"side reactions in the synthesis of pyrazole derivatives"

Welcome to the Pyrazole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive bottlenecks in pyrazole chemistry: regioselectivity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive bottlenecks in pyrazole chemistry: regioselectivity failures, incomplete aromatization, and N-alkylation side reactions.

This guide moves beyond basic procedures, detailing the thermodynamic and kinetic causalities behind these side reactions to provide you with self-validating, field-proven protocols.

Section 1: Knorr Pyrazole Synthesis & Regioselectivity

FAQ 1: Why am I getting a nearly 1:1 mixture of regioisomers in my Knorr synthesis, and how can I drive selectivity?

Answer: The Knorr synthesis (the condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines) is governed by the competing electrophilicity of the two carbonyl carbons and the steric hindrance of the adjacent substituents[1]. A 1:1 mixture indicates that the inherent electronic and steric biases of your substrate are insufficient to direct the initial nucleophilic attack of the hydrazine under standard thermodynamic conditions (e.g., Ethanol, reflux).

To troubleshoot this, you must alter the reaction environment to amplify subtle substrate differences. Switching to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) significantly enhances regioselectivity[1]. These solvents act as mild, non-nucleophilic hydrogen-bond donors that selectively activate the more sterically accessible carbonyl, shifting the reaction toward strict kinetic control. Furthermore, lowering the temperature prevents the thermodynamic equilibration of the intermediate hydrazone, locking in the kinetically favored regioisomer[2].

Table 1: Quantitative Impact of Solvent on Knorr Synthesis Regioselectivity

Solvent System Temperature Average Yield (%) Regioisomer Ratio (1,5- vs 1,3-) Mechanistic Driver
Ethanol 78 °C (Reflux) 85% 55:45 Thermodynamic equilibration
TFE 25 °C 92% 90:10 Hydrogen-bond activation / Kinetic control

| HFIP | 25 °C | 88% | >95:5 | Strong H-bond donation / Kinetic control |

Protocol 1: Regioselective Knorr Synthesis in TFE Self-Validating Step: The absence of a secondary peak in the crude LC-MS validates that kinetic control was successfully maintained during the initial nucleophilic attack.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2), dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv, 10 mmol) in anhydrous TFE (0.2 M).

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add the substituted hydrazine (1.05 equiv, 10.5 mmol) dropwise over 15 minutes. Causality: Slow addition prevents localized exothermic spikes that could override kinetic control and lead to thermodynamic mixtures.

  • Cyclization: Remove the ice bath and stir the reaction at room temperature (25 °C) for 4–6 hours. Monitor the disappearance of the dicarbonyl via TLC.

  • Workup: Concentrate the mixture under reduced pressure to remove TFE. Dissolve the crude residue in ethyl acetate, wash with saturated aqueous NaHCO3, followed by brine. Dry over anhydrous Na2SO4.

  • Purification: Purify via flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the pure regioisomer.

KnorrTroubleshooting Start Issue: 1:1 Regioisomer Mixture in Knorr Synthesis CheckSubstrate Analyze Steric & Electronic Bias of 1,3-Dicarbonyl Start->CheckSubstrate Solvent Switch Solvent to TFE or HFIP CheckSubstrate->Solvent Low Substrate Bias Temp Lower Temperature (Enhance Kinetic Control) CheckSubstrate->Temp Moderate Bias Protect Use Protecting Group Strategy CheckSubstrate->Protect High Bias, Wrong Isomer

Decision tree for troubleshooting Knorr pyrazole synthesis regioselectivity.

Section 2: Incomplete Aromatization (Pyrazoline Formation)

FAQ 2: I am using an α,β-unsaturated ketone (chalcone) instead of a 1,3-dicarbonyl, but my LC-MS shows a mass +2 Da higher than my target pyrazole. What is happening?

Answer: You have synthesized a pyrazoline, not a pyrazole. When reacting hydrazines with α,β-unsaturated ketones, the initial condensation and subsequent Michael addition form a partially saturated 2-pyrazoline ring[3]. Unlike the standard Knorr synthesis, which naturally eliminates two equivalents of water to achieve full aromaticity, the chalcone route lacks the intrinsic leaving group required to drive spontaneous aromatization.

To resolve this, an explicit oxidation step must be introduced. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), iodine (I2) with a base, or TEMPO can be used to abstract the two protons and establish the fully conjugated, aromatic pyrazole core[3].

Section 3: N-Alkylation Side Reactions

FAQ 3: When alkylating an unsymmetrical 1H-pyrazole, I suffer from poor N1/N2 regioselectivity and over-alkylation (quaternization). How do I control this?

Answer: 1H-pyrazoles exhibit annular tautomerism, meaning the acidic proton rapidly exchanges between the two nitrogen atoms. Because both nitrogens possess similar nucleophilicity, standard alkylation (e.g., using an alkyl halide with a generic base) yields a statistical mixture of N1 and N2 alkylated products[4].

Regioselectivity in N-alkylation is dictated by the choice of base and solvent, which determines whether the reaction proceeds via a free pyrazolide anion or a metal-coordinated intermediate[5]. Using K2CO3 in a highly polar aprotic solvent like DMSO dissociates the ion pair, generating a "naked" pyrazolide anion. This anion undergoes alkylation at the less sterically hindered nitrogen (typically N1), driven by thermodynamic stability[4]. Conversely, using Sodium Hydride (NaH) in THF can coordinate the metal cation to the pyrazole, directing the alkylating agent to the alternative nitrogen via kinetic control[5].

Table 2: Influence of Base and Solvent on Pyrazole N-Alkylation Regioselectivity

Base / Solvent System Intermediate State Dominant Control Typical Regioselectivity (N1:N2)
NaOH / H2O-DCM Solvated Anion Mixed 60:40 (Poor Selectivity)
K2CO3 / DMSO "Naked" Pyrazolide Anion Thermodynamic >95:5 (Favors less hindered N1)

| NaH / THF | Na+-Coordinated Anion | Kinetic | 15:85 (Favors N2 in specific substrates) |

Protocol 2: Regioselective N1-Alkylation of 3-Substituted Pyrazoles Self-Validating Step: The absence of quaternary ammonium salts in the aqueous wash confirms that the stoichiometry and base selection successfully prevented over-alkylation.

  • Deprotonation: Dissolve the 3-substituted 1H-pyrazole (1.0 equiv, 5 mmol) in anhydrous DMSO (0.5 M) at room temperature. Add finely powdered, anhydrous K2CO3 (2.0 equiv, 10 mmol). Stir for 30 minutes. Causality: Pre-stirring ensures complete formation of the pyrazolide anion before the electrophile is introduced.

  • Alkylation: Add the alkyl halide (1.1 equiv, 5.5 mmol) dropwise. A slight excess is used to drive conversion, but large excesses must be avoided to prevent quaternization side reactions.

  • Reaction: Stir the suspension at room temperature for 12 hours. The high dielectric constant of DMSO ensures the anion remains uncoordinated, maximizing N1 selectivity.

  • Quench & Extraction: Pour the reaction mixture into ice water (5x volume of DMSO) to precipitate the product, or extract with diethyl ether (3x). Causality: Diethyl ether is highly orthogonal to DMSO, ensuring the DMSO remains trapped in the aqueous layer during phase separation.

  • Wash: Wash the combined organic layers thoroughly with water (3x) and brine to remove residual DMSO and inorganic salts. Dry over MgSO4, filter, and concentrate.

NAlkylation NHPyrazole Unsymmetric 1H-Pyrazole (Tautomeric Mixture) BaseChoice Select Base & Solvent System NHPyrazole->BaseChoice PathA K2CO3 / DMSO (Thermodynamic Control) BaseChoice->PathA Dissociated Anion PathB NaH / THF (Kinetic Control) BaseChoice->PathB Metal-Coordinated N1 N1-Alkyl Pyrazole (Sterically Favored) PathA->N1 N2 N2-Alkyl Pyrazole (Coordination Favored) PathB->N2

Mechanistic pathways dictating N1 vs N2 regioselectivity in pyrazole alkylation.

References

  • Organic & Biomolecular Chemistry (RSC). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Available at: [Link]

  • International Journal of Molecular Sciences (MDPI). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

  • Molecules (NIH/PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at:[Link]

Sources

Optimization

"purification techniques for trisubstituted pyrazole compounds"

Technical Support Center: Trisubstituted Pyrazole Purification Current Status: Online 🟢 Agent: Senior Application Scientist Topic: Purification & Troubleshooting for Trisubstituted Pyrazoles Introduction: The Pyrazole Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Trisubstituted Pyrazole Purification

  • Current Status: Online 🟢

  • Agent: Senior Application Scientist

  • Topic: Purification & Troubleshooting for Trisubstituted Pyrazoles

Introduction: The Pyrazole Challenge

Trisubstituted pyrazoles (specifically 1,3,5- and 1,3,4-substituted scaffolds) are ubiquitous in medicinal chemistry (e.g., Celecoxib, Rimonabant). However, their purification presents a "perfect storm" of challenges: regioisomerism during synthesis, basic tailing during chromatography, and solubility issues due to high crystallinity.

This guide treats your purification challenges as "Support Tickets." Select the issue below that matches your current bottleneck.

Ticket #001: Separation of Regioisomers (1,3,5- vs. 1,5,3-)

Status: Critical Symptom: "I reacted a 1,3-diketone with a substituted hydrazine and got two spots on TLC that are barely separating. NMR shows a mixture."

Diagnosis

The condensation of an unsymmetrical 1,3-diketone with a monosubstituted hydrazine yields two regioisomers: the 1,3,5-isomer and the 1,5,3-isomer . These isomers have identical molecular weights and very similar polarities, making separation difficult.

Resolution Protocol

Step 1: Prevention (The "Pro" Move) Before attempting a painful separation, evaluate if you can re-run the synthesis using fluorinated solvents .

  • Technique: Switch solvent from Ethanol to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

  • Mechanism: These solvents hydrogen-bond to the carbonyl oxygen of the diketone, altering the electrophilicity and directing the hydrazine attack to a specific carbon.

  • Result: Regioselectivity can improve from ~60:40 to >95:5, often eliminating the need for chromatography [1, 2].

Step 2: Chromatographic Separation If you must separate the mixture, standard gradients (Hexane/EtOAc) often fail.

  • Stationary Phase: Use Amino-functionalized silica (NH2-silica) . The slight difference in dipole moments between isomers is often amplified on amino-silica compared to standard silica.

  • Mobile Phase: If using standard silica, employ a Toluene/Acetone or Dichloromethane/Methanol gradient. Toluene often provides better selectivity for aromatic heterocycles than alkanes due to

    
     interactions.
    

Step 3: Identification (Validation) You cannot rely on 1D Proton NMR alone to distinguish isomers with certainty.

  • Mandatory Check: Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Look for: Cross-peaks between the N-substituent (e.g., N-Phenyl) and the substituent at the C5 position.

    • 1,5,3-isomer: Strong NOE between N-Group and C5-Group.

    • 1,3,5-isomer: No NOE (or very weak) between N-Group and C3-Group (too far apart).

Ticket #002: Peak Tailing ("Streaking") on Silica

Status: Common Symptom: "My compound elutes as a broad streak over 20 fractions. Separation from impurities is impossible."

Diagnosis

Pyrazoles are basic (pKa of conjugate acid ~2.5). The nitrogen lone pair interacts strongly with acidic silanol groups (Si-OH) on the silica gel surface, causing secondary retention and tailing.

Resolution Protocol

Option A: The "TEA" Block (Standard) Add a basic modifier to your mobile phase to mask the silanols.

  • Additive: Triethylamine (TEA) at 0.5% to 1% (v/v) .

  • Protocol: Pre-rinse the column with 3 column volumes (CV) of the mobile phase containing TEA before loading your sample. This saturates the active sites.

  • Caution: TEA can degrade over time; use fresh reagent.

Option B: The "Ammonia" Wash (For Stubborn Cases) If TEA fails, use Methanolic Ammonia.

  • Mobile Phase: DCM : [MeOH saturated with NH3] (95:5).

  • Why: Ammonia is smaller and more basic than TEA, effectively competing for the most active silanol sites.

Option C: Reverse Phase (C18) For highly polar trisubstituted pyrazoles, switch to C18 Flash or Prep-HPLC.

  • Buffer: Use 10mM Ammonium Bicarbonate (pH 10) . High pH keeps the pyrazole neutral (unprotonated), improving peak shape and loading capacity [3].

Ticket #003: Hydrazine Scavenging

Status: Safety Critical Symptom: "My product contains traces of phenylhydrazine or hydrazine hydrate. It's toxic and interfering with biological assays."

Diagnosis

Hydrazines are often used in excess to drive the reaction but are toxic and difficult to remove via standard evaporation due to high boiling points or "stickiness."

Resolution Protocol

Method 1: The "Scavenger Hunt" (Chemical) Convert the hydrazine into a different chemical species that is easily removed.

  • Add Scavenger: Add 2-3 equivalents (relative to excess hydrazine) of Acetone or Benzaldehyde to the crude reaction mixture.

  • Stir: Stir for 30 minutes.

  • Result: The hydrazine converts to a hydrazone (Schiff base).

    • Acetone hydrazones are often volatile or less polar.

    • Benzaldehyde hydrazones are highly non-polar and crystallize easily, allowing them to be filtered off or separated via a short silica plug [4].

Method 2: The Acid Wash

  • Dissolve crude in Ethyl Acetate.[1][2]

  • Wash with 1M HCl (3x).

  • Mechanism: Hydrazines are more basic than trisubstituted pyrazoles. The hydrazine forms a water-soluble hydrochloride salt and partitions into the aqueous layer. The pyrazole (less basic) remains in the organic layer.

    • Warning: Test on small scale first. Some electron-rich pyrazoles may also protonate and wash out.

Ticket #004: Solubility & Crystallization

Status: Optimization Symptom: "The compound oils out during recrystallization or won't dissolve for injection."

Data: Solvent Selection Matrix
Solvent SystemPolarityUsage Case
Ethanol / Water HighStandard. Dissolve in hot EtOH, add water until turbid, cool slowly.
EtOAc / Hexane MediumNon-polar substituents. Good for N-phenyl pyrazoles.
Acetonitrile MediumHPLC Prep. Excellent for dissolving crude for Reverse Phase purification.
DMSO / MeOH HighLoading. Use for "dry loading" on silica. Dissolve in min. DMSO, mix with silica, evaporate MeOH.
Resolution Protocol: The "Oiling Out" Fix

If your product forms an oil instead of crystals:

  • Re-heat the mixture until the oil dissolves.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula.

  • Slower Cooling: Wrap the flask in foil or place it in a warm water bath that is allowed to cool to room temperature overnight. Rapid cooling traps impurities and causes oiling.

Visual Troubleshooting Guides

Workflow 1: Regioisomer Decision Matrix

Caption: Logic flow for handling regioisomer formation in pyrazole synthesis.

PyrazoleRegio Start Start: 1,3-Diketone + Hydrazine SolventCheck Are you using EtOH/MeOH? Start->SolventCheck SwitchSolvent Switch to TFE or HFIP (Improves Regioselectivity) SolventCheck->SwitchSolvent Yes (Preventative) Analyze Analyze Crude (NMR/TLC) SolventCheck->Analyze No (Proceed) SwitchSolvent->Analyze IsomerCheck Isomer Ratio? Analyze->IsomerCheck Single Single Isomer (>95:5) IsomerCheck->Single Mix Mixture (~60:40) IsomerCheck->Mix Separation Separation Strategy Mix->Separation Method1 Recrystallization (EtOH/Water) Separation->Method1 Method2 Flash Chrom. (Toluene/Acetone) Separation->Method2

Workflow 2: Purification Pipeline

Caption: Step-by-step purification pipeline from crude reaction mixture to pure compound.

PurificationPipe Crude Crude Mixture (Pyrazoles + Hydrazine) Scavenge Scavenge Hydrazine (Add Benzaldehyde) Crude->Scavenge Workup Acid Wash (1M HCl) Remove salts/hydrazones Scavenge->Workup TailingCheck Check TLC on Silica Workup->TailingCheck Streak Streaking? TailingCheck->Streak Clean Clean Spot TailingCheck->Clean Column Flash Column Add 1% TEA Streak->Column Cryst Recrystallization Clean->Cryst

References

  • Regioselective Synthesis via Fluorinated Solvents: Aggarwal, V. K., et al. "Regiocontrolled Synthesis of Trisubstituted Pyrazoles."[3] Journal of Organic Chemistry. (Demonstrates the use of TFE/HFIP to control isomer ratios).

  • Solvent Effects on Pyrazole Synthesis: BenchChem Technical Support. "Regioselective Synthesis of Substituted Pyrazoles." BenchChem Protocols.

  • Chromatography of Basic Heterocycles: Phenomenex Technical Guide. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex.

  • Hydrazine Scavenging Techniques: Organic Chemistry Portal. "Practical Methods for Hydrazine Removal." Organic Chemistry Portal.

  • General Recrystallization Strategies: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for binary solvent systems).

Sources

Troubleshooting

Technical Support Center: Synthesis of Heterobimetallic Complexes with Pyrazole Ligands

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of heterobimetallic complexes featuring pyrazole-based ligands. This guide is designed to p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of heterobimetallic complexes featuring pyrazole-based ligands. This guide is designed to provide in-depth, field-proven insights to navigate the common and complex challenges encountered during experimental work. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical approach to synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems encountered in the lab. The question-and-answer format provides a direct line to understanding the problem and implementing a validated solution.

Question 1: I am consistently isolating a mixture of homobimetallic and the desired heterobimetallic products. How can I improve selectivity?

Answer: This is a classic challenge in heterobimetallic synthesis. The formation of homobimetallic species ([M1-L-M1] and [M2-L-M2]) often competes with the desired [M1-L-M2] product. The root cause is typically a lack of control over the sequential binding of the metal ions to the pyrazole ligand's distinct coordination sites.

Probable Causes & Solutions:

  • Simultaneous Metal Addition: Adding both metal precursors at the same time creates a statistical mixture of products. The most effective strategy is a stepwise assembly . This involves first synthesizing and isolating a mononuclear complex with the first metal (M1), which then acts as a "metalloligand" or "synthon" for the second reaction step with the second metal (M2).[1][2]

  • Ligand Design: Symmetrically designed pyrazole ligands offer similar binding environments, making it difficult to differentiate between M1 and M2. Utilize asymmetrically substituted pyrazole ligands. These ligands can create distinct coordination pockets with different steric or electronic properties, favoring the selective binding of one metal ion over the other.[3][4]

  • Reaction Conditions:

    • Stoichiometry: Precise control of stoichiometry is critical. Use a 1:1 molar ratio of the M1-ligand complex to the M2 precursor in the second step.

    • Temperature: Running the reaction at a lower temperature can slow down ligand exchange and scrambling reactions, which often lead to homobimetallic byproducts.

    • Solvent: The coordinating ability of the solvent can influence selectivity. A weakly coordinating solvent is often preferred in the second step to avoid competition with the metalloligand for binding to M2.

Question 2: The yield of my final heterobimetallic complex is consistently low (<30%). What factors should I investigate?

Answer: Low yields can be frustrating and often result from a combination of factors ranging from reaction setup to product decomposition.[5] A systematic approach is key to identifying the bottleneck.

Probable Causes & Solutions:

  • Ligand Degradation: Pyrazole-based ligands, particularly complex ones like scorpionates, can degrade under harsh reaction conditions (e.g., high temperature in refluxing toluene).[6] This can lead to the formation of unintended byproducts.

    • Solution: Monitor the reaction by TLC or NMR to check for the appearance of unexpected signals. Consider milder reaction conditions, such as stirring at room temperature or slightly elevated temperatures.

  • Incomplete Reaction: The reaction may stall before all the starting material is consumed.

    • Solution: Monitor the reaction progress carefully. If it stalls, a small, additional charge of the second metal precursor (M2) might be necessary.[5] However, add it cautiously to avoid promoting side reactions.

  • Product Insolubility/Precipitation: The desired heterobimetallic complex might be poorly soluble in the reaction solvent and precipitate out of the solution, halting the reaction or making isolation difficult.

    • Solution: Choose a solvent system in which both the starting materials and the final product are reasonably soluble. If solubility is a persistent issue, consider modifying the pyrazole ligand with solubilizing groups (e.g., long alkyl chains).

  • Workup Losses: Significant amounts of the product can be lost during extraction, washing, and purification steps.

    • Solution: Ensure all glassware used for transfers is rinsed multiple times with the appropriate solvent.[5][7] When performing liquid-liquid extractions, ensure the phases separate completely. During column chromatography, choose the right stationary and mobile phases to achieve good separation without excessive tailing or irreversible adsorption of the product.

Question 3: My final product is an insoluble powder that is difficult to characterize. What can I do?

Answer: Insoluble products are often coordination polymers or oligomers, which form when the pyrazolate ligand acts as a bridging unit, linking multiple metal centers into an extended network.[8]

Probable Causes & Solutions:

  • Bridging Coordination Mode: The deprotonated pyrazolate anion is an excellent exo-bidentate (bridging) ligand.[8] This is often the default coordination mode unless sterically hindered.

    • Solution 1: Ligand Modification: Introduce bulky substituents on the pyrazole ring (e.g., at the 3 and 5 positions).[3] This steric hindrance can prevent the formation of bridging structures and favor the formation of discrete, soluble mononuclear or dinuclear complexes.

    • Solution 2: Use of Capping Ligands: Introduce a bulky, non-bridging "capping" ligand to one of the metal centers. This will occupy coordination sites and physically block the formation of an extended polymeric network.

  • Solvent Choice: The product may simply be insoluble in the chosen crystallization solvent.

    • Solution: Attempt recrystallization from a wide range of solvents with different polarities (e.g., DMF, DMSO, chlorinated solvents). Solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures and pressures, can sometimes yield crystalline products from seemingly intractable materials.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic strategy for preparing heterobimetallic complexes with pyrazole ligands?

The most reliable and common method is the stepwise synthetic approach .[1][2] This involves the initial synthesis of a mononuclear complex (a "metallosynthon"), which is then reacted with a second, different metal salt.[1] This strategy provides greater control over the final structure and stoichiometry compared to a one-pot reaction with both metal ions.

Q2: How do substituents on the pyrazole ring affect complex formation?

Substituents have a profound impact on both the steric and electronic properties of the ligand and, consequently, the resulting complex.[3][4]

  • Steric Effects: Bulky groups at the 3 and 5 positions can control the coordination number of the metal, prevent polymerization, and influence the geometry of the complex.[3]

  • Electronic Effects: Electron-donating groups (like methyl) or electron-withdrawing groups (like esters) can modify the electron density at the nitrogen donor atoms, affecting the strength of the metal-ligand bond and the redox properties of the final complex.[3]

Q3: Which characterization techniques are essential for confirming the structure of a heterobimetallic complex?

A combination of techniques is required for unambiguous characterization:

  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure, including bond lengths, bond angles, and the precise arrangement of both metal ions.[10]

  • NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR are crucial for confirming the ligand environment. Multinuclear NMR (e.g., ³¹P if phosphine ligands are present) can provide direct evidence of coordination to different metal centers.[11]

  • Mass Spectrometry (ESI-MS): This technique helps to confirm the molecular weight of the complex and provides evidence for the presence of both metals in a single species.

  • Elemental Analysis: Confirms the empirical formula and purity of the bulk sample.

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex, which can be indicative of the coordination environment of the metal ions.[12]

  • FT-IR Spectroscopy: Useful for identifying the coordination of functional groups on the ligand, as their vibrational frequencies often shift upon binding to a metal.[12]

Q4: How does pH influence the synthesis?

The pH of the reaction medium can be critical, especially when using 1-unsubstituted pyrazoles. The pyrazole N-H proton is weakly acidic.[8]

  • Basic Conditions: The presence of a base is often required to deprotonate the pyrazole N-H group, forming the pyrazolate anion. This anion is a much stronger coordinating agent and is essential for forming stable bridging structures.

  • Neutral/Acidic Conditions: In the absence of a base, the neutral pyrazole ligand coordinates as a monodentate ligand through one of its nitrogen atoms. The acidity of the solution can also affect the stability of the metal precursors.[13]

Data Summary Table

This table summarizes typical parameters that can be varied to optimize the synthesis of heterobimetallic pyrazole complexes.

ParameterCommon ChoicesRationale & Key Considerations
Synthesis Strategy Stepwise Assembly[1][2]Provides superior control over stoichiometry and reduces formation of homobimetallic byproducts.
Solvents THF, Dichloromethane, Acetonitrile, Toluene, DMFSolvent polarity and coordinating ability can affect solubility and reaction rate. Weakly coordinating solvents are often preferred.[13]
Temperature Room Temperature to RefluxLower temperatures can increase selectivity; higher temperatures may be needed to overcome activation barriers but risk ligand degradation.[6]
Atmosphere Inert (Argon or Nitrogen)Essential for air- or moisture-sensitive metal precursors (e.g., early transition metals, low oxidation states).
Base (for deprotonation) Triethylamine, KH, NaHRequired to form the pyrazolate anion, which is a stronger, often bridging, ligand.[14][15]
Purification Method Recrystallization, Column ChromatographyChoice depends on the stability and solubility of the complex. Recrystallization is ideal for obtaining X-ray quality crystals.

Reference Protocol: Stepwise Synthesis of a Heterobimetallic Complex

This protocol provides a generalized, step-by-step methodology for the synthesis of a hypothetical [M1(L)Cl]₂-(µ-Cl)₂ -> [M1(L)(µ-pz)₂M2] type complex, illustrating the stepwise assembly principle.

Step 1: Synthesis of the Mononuclear Precursor (Metallosynthon)

  • Preparation: In a Schlenk flask under an inert atmosphere (Argon), dissolve the pyrazole-based ligand (L) (1.0 mmol) in anhydrous dichloromethane (20 mL).

  • Reaction: To the stirring solution, add a solution of the first metal precursor (e.g., M1Cl₂) (1.0 mmol) in anhydrous dichloromethane (10 mL) dropwise at room temperature.

  • Monitoring: Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, reduce the solvent volume under vacuum until a precipitate forms. Filter the solid, wash with cold diethyl ether (3 x 5 mL), and dry under vacuum to yield the mononuclear complex [M1(L)Cl₂]. Characterize this intermediate thoroughly.

Step 2: Synthesis of the Heterobimetallic Complex

  • Preparation: In a separate Schlenk flask under Argon, dissolve the isolated mononuclear complex [M1(L)Cl₂] (0.5 mmol) in anhydrous THF (25 mL).

  • Deprotonation (if needed): If the ligand has a free N-H, add a base such as triethylamine (1.0 mmol) to the solution to deprotonate the pyrazole ring. Stir for 30 minutes.

  • Reaction: Slowly add a solution of the second metal precursor (e.g., M2(OAc)₂) (0.5 mmol) in THF (10 mL) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours. The solution may change color, indicating complex formation.

  • Isolation & Purification: Cool the reaction to room temperature and remove the solvent under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by silica gel column chromatography to yield the pure heterobimetallic complex.

Visualizations

Logical Workflow: Stepwise Synthesis

The following diagram illustrates the logical flow of the stepwise synthesis approach, which is crucial for minimizing side products and controlling the final structure.

Stepwise_Synthesis cluster_0 Step 1: Metallosynthon Formation cluster_1 Step 2: Heterobimetallic Formation Ligand Pyrazole Ligand (L) Mix1 + Ligand->Mix1 M1 Metal 1 Precursor (e.g., M1Cl2) M1->Mix1 Synthon Isolate & Purify Mononuclear Complex [L-M1] Mix1->Synthon Reaction A Mix2 + Synthon->Mix2 M2 Metal 2 Precursor (e.g., M2(OAc)2) M2->Mix2 Final_Product Isolate & Purify Final Heterobimetallic Complex [L-M1-M2] Mix2->Final_Product Reaction B

Caption: A logical workflow for the stepwise synthesis of heterobimetallic complexes.

Competitive Reaction Pathways

This diagram visualizes the challenge of controlling selectivity, showing how a one-pot synthesis can lead to a mixture of desired and undesired products.

Competitive_Pathways cluster_products Potential Products Start One-Pot Reaction: Ligand + M1 + M2 Desired Desired Heterobimetallic [M1-L-M2] Start->Desired Controlled Pathway (Stepwise) Undesired1 Homobimetallic [M1-L-M1] Start->Undesired1 Side Reaction Undesired2 Homobimetallic [M2-L-M2] Start->Undesired2 Side Reaction Unreacted Unreacted Starting Materials / Mononuclear Start->Unreacted Incomplete Reaction

Caption: Competing reaction pathways in a one-pot heterobimetallic synthesis.

References

  • Toward Rational Control of Metal Stoichiometry in Heterobimetallic Coordination Complexes . ACS Publications. Available at: [Link]

  • Use of pyrazolyl ligands for the formation of a bimetallic cobalt–ruthenium complex . ResearchGate. Available at: [Link]

  • Stepwise assembly of heterobimetallic complexes: synthesis, structure, and physical properties . PMC. Available at: [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics . PMC. Available at: [Link]

  • Stepwise assembly of heterobimetallic complexes: synthesis, structure, and physical properties . Dalton Transactions (RSC Publishing). Available at: [Link]

  • Stepwise synthesis of heterotrimetallic Fe II /Pd II /Au I coordination cages . ResearchGate. Available at: [Link]

  • Pyrazole's substituents effect on the spin state of [Fe(bpp)2]2+complexes . DIAL@UCLouvain. Available at: [Link]

  • Transition metal complexes with pyrazole derivatives as ligands . ResearchGate. Available at: [Link]

  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity . PMC. Available at: [Link]

  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays . PMC. Available at: [Link]

  • Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties . ResearchGate. Available at: [Link]

  • Troubleshooting: How to Improve Yield . Chemistry - University of Rochester. Available at: [Link]

  • Synthesis of pyrazole derivatives in the presence of a dioxomolybdenum complex supported on silica-coated magnetite nanoparticles as an efficient and easily recyclable catalyst . RSC Publishing. Available at: [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity . UAB Barcelona. Available at: [Link]

  • Pyrazole cleavage of tris(3,5-dimethylpyrazolyl)borate with Ruthenium(II) complexes: Synthesis, structural characterization and DFT studies . Academia.edu. Available at: [Link]

  • Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O) . mocedes.org. Available at: [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review . PMC. Available at: [Link]

  • Added Complexity!—Mechanistic Aspects of Heterobimetallic Complexes for Application in Homogeneous Catalysis . PMC. Available at: [Link]

  • synthesis of new ligands and coordination compounds . DDD UAB. Available at: [Link]

  • Formation of Heterobimetallic Complexes by Addition of d10-Metal Ions to [(Me3P)xM(2-C6F4PPh2)2] (x = 1, 2; M = Ni and Pt): A Synthetic and Computational Study of Metallophilic Interactions . Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Pyrazole-tethered heteroditopic ligands and their transition metal complexes: synthesis, structure, and reactivity . CSIR-NCL Library, Pune. Available at: [Link]

  • Development of Heterobimetallic Al/Mg Complexes for the Very Rapid Ring-Opening Polymerization of Lactides . Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications . IntechOpen. Available at: [Link]

  • Synthesis and catalytic activity of heterobimetallic Au/M (M = RhIII, IrIII) complexes with ditopic mono- and triphosphane ligands . Dalton Transactions (RSC Publishing). Available at: [Link]

  • Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization . American Chemical Society. Available at: [Link]

  • Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies . Scholars Middle East Publishers. Available at: [Link]

  • Synthesis - General tips for improving yield? . Reddit. Available at: [Link]

  • The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems . Progress in Inorganic Chemistry. Available at: [Link]

  • A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes . University of Johannesburg. Available at: [Link]

  • Synthesis and catalytic activity of heterobimetallic Au/M (M = Rh III , Ir III ) complexes with ditopic mono- and triphosphane ligands . Dalton Transactions (RSC Publishing). Available at: [Link]

Sources

Optimization

Pyrazolone Derivatization Technical Support Center: Optimization &amp; Troubleshooting

Welcome to the Pyrazolone Derivatization Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis and functionalization of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazolone Derivatization Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis and functionalization of pyrazolone scaffolds. While the Knorr condensation remains the foundational method for constructing these heterocycles, modern pharmaceutical applications demand rigorous control over regioselectivity, yield, and purification.

This guide moves beyond generic protocols. Here, we dissect the causality behind experimental failures—such as thermal degradation and poor N-alkylation selectivity—and provide self-validating, field-proven methodologies to optimize your reaction conditions.

Core Mechanistic Workflow

Workflow for pyrazolone synthesis and functionalization, highlighting regioselectivity control.

Troubleshooting Guide & FAQs

Q1: I am experiencing poor yields and generating equimolar amounts of unwanted by-products during the Knorr condensation of β-ketoesters and substituted hydrazines. How can I optimize this? A1: Traditional Knorr condensations rely on prolonged refluxing.

  • The Causality: Extended thermal conduction heating promotes localized overheating, leading to the oxidative degradation and dimerization of the highly reactive pyrazolone core.

  • The Solution: Transition to a microwave-assisted, solvent-free one-pot protocol. Microwave irradiation provides uniform, volumetric dielectric heating. This accelerates the condensation kinetics drastically, reducing reaction times from hours to minutes and improving yields to 51–98%[1]. For complex or sterically hindered substrates, integrating a nanomagnetic Fe₃O₄ catalyst can further enhance conversion rates by providing a high-surface-area catalytic interface that is easily recovered[2].

Q2: When performing N-alkylation on 3-substituted pyrazolones, I always end up with an inseparable mixture of N1 and N2 regioisomers. How can I control this? A2: The nitrogen atoms in the pyrazole ring possess nearly identical electronic properties, making regioselective N-functionalization notoriously difficult.

  • The Causality: The tautomeric equilibrium of the pyrazolone core dictates that both N1 and N2 are nucleophilic. The choice of base and solvent directly alters the aggregation state of the intermediate pyrazolide anion.

  • The Solution (Thermodynamic Control): Utilize K₂CO₃ in DMSO. The highly polar aprotic nature of DMSO effectively solvates the potassium cation. This leaves the pyrazolide anion "naked" and highly reactive, allowing steric factors to dominate the transition state and strongly favoring the less hindered N1-alkylation[3].

  • The Solution (Protecting Group Strategy): For highly complex arylated pyrazoles lacking sufficient steric bias, utilize SEM-group[2-(trimethylsilyl)ethoxymethyl] transposition. The SEM group selectively blocks one nitrogen, directing sequential C-H arylation and allowing for precise, regiocontrolled N-alkylation before final deprotection[4].

Q3: How do I improve the isolation of polar pyrazolone derivatives without tedious and low-yielding column chromatography? A3:

  • The Causality: Pyrazolones are highly polar and readily form hydrogen bonds with silica gel, causing severe streaking and product loss during traditional chromatography.

  • The Solution: Implement a fluorous-supported synthesis strategy. By attaching a perfluorinated tag to the allylic alcohol precursor, the resulting pyrazolone can be rapidly purified using Fluorous Solid-Phase Extraction (F-SPE). The fluorinated product is retained on the fluorous silica while non-fluorinated impurities are washed away with aqueous/organic blends, followed by a fluorophilic solvent wash to elute the pure product[5].

Quantitative Data & Condition Optimization

The following table summarizes field-validated optimization parameters for various pyrazolone derivatization workflows:

Reaction PhaseSubstrate SystemOptimized ParametersRegioselectivity / YieldMechanistic AdvantageReference
Core Synthesis Edaravone + Aryl AldehydesFe₃O₄ Nanomagnetic Catalyst, Reflux, 10-20 min48.8% - 98.5% YieldHigh surface-area catalysis; magnetic recovery prevents product contamination.[2]
Core Synthesis β-Ketoester + Hydrazine + AldehydeSolvent-Free, Microwave Irradiation (450W)51% - 98% YieldVolumetric heating accelerates kinetics and eliminates solvent waste.[1]
Functionalization 3-Substituted Pyrazoles + Alkyl HalidesK₂CO₃, DMSO, Room TempN1/N2 > 99:1 (>85% Yield)Naked pyrazolide anion formation allows steric control over N1-alkylation.[3]
Functionalization SEM-Protected PyrazolesPd(OAc)₂, P(n-Bu)Ad₂, Me₃O-BF₄Complete Regiocontrol (75-84% Yield)SEM transposition blocks competing sites, enabling sequential functionalization.[4]
Purification Perfluorinated Allylic AlcoholsPd(OAc)₂, NaHCO₃, DMF, 50 °C~65% YieldFluorous tag enables rapid Fluorous Solid-Phase Extraction (F-SPE).[5]

Standard Operating Procedures (SOPs)

SOP 1: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolones

This self-validating protocol eliminates solvent waste and suppresses thermal degradation.

  • Preparation: Combine ethyl acetoacetate (1.0 mmol), the substituted hydrazine (1.0 mmol), and the target aldehyde (1.0 mmol) in a microwave-safe quartz vessel. Do not add solvent.

  • Irradiation: Place the vessel in a dedicated chemical microwave reactor. Irradiate the mixture at an optimized power (e.g., 400W–450W) for 3 to 5 minutes[1].

  • Monitoring: Pause irradiation at the 3-minute mark. Self-Validation Checkpoint: The reaction is nearing completion when the mixture transitions into a solid mass and TLC (Hexane:EtOAc 3:1) shows the disappearance of the highly UV-active aldehyde spot.

  • Isolation: Cool the vessel to room temperature. Triturate the resulting crude solid with cold ethyl acetate (5 mL).

  • Purification: Filter the suspension under a vacuum and recrystallize the filter cake from ethanol to afford the pure 4-arylidenepyrazolone as a distinct orange/yellow solid[1].

SOP 2: Regioselective N1-Alkylation of 3-Substituted Pyrazoles

This protocol leverages thermodynamic control via naked anion generation to achieve >99:1 regioselectivity.

  • Anion Generation: Dissolve the 3-substituted pyrazole (1.0 equiv) in anhydrous DMSO to achieve a 0.2 M concentration. Add finely powdered, oven-dried K₂CO₃ (2.0 equiv) to the solution[3].

  • Activation: Stir the suspension vigorously at room temperature for 15 minutes. Self-Validation Checkpoint: The generation of the 'naked' pyrazolide anion is often confirmed by a slight chromic shift (typically pale yellow) in the solution.

  • Alkylation: Dropwise add the alkylating agent (e.g., alkyl halide, 1.1 equiv) via syringe to prevent localized exothermic spikes.

  • Completion: Stir the reaction mixture at room temperature for 2–4 hours until TLC indicates complete consumption of the starting material.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (3x volume of DMSO). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers extensively with brine (5 x 20 mL) to remove residual DMSO. Self-Validation Checkpoint: The complete solubility of the organic layer in ethyl acetate and the absence of streaking on TLC confirm the successful conversion to the less polar N1-alkylated product[3]. Dry over Na₂SO₄ and concentrate in vacuo.

References

  • Synthesis of Pyrazolone Derivatives Compound Using Nanomagnetic Fe3O4 Catalyst from Waste Cooking Oil and Iron Rust Source: AIP Publishing URL:[Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions Source: PMC - NIH URL:[Link]

  • Fluorous supported synthesis of pyrazolone derivatives from allylic alcohols using a palladium-catalyzed strategy Source: SciELO URL:[Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: Figshare / ACS Publications URL:[Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition Source: PMC - NIH URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Catalytic Activity of Pyrazole-Based Complexes

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization, Troubleshooting, and Methodologies for Pyrazole-Ligand Catalysis Introduction: The Pyrazole Advantage Welcome to the t...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization, Troubleshooting, and Methodologies for Pyrazole-Ligand Catalysis

Introduction: The Pyrazole Advantage

Welcome to the technical guide for pyrazole-based catalysis. Unlike rigid phosphine or pyridine systems, pyrazole ligands offer a unique "adaptive architecture." Their capacity for tautomerization (in protic forms) and electronic tunability (via ring substitution) allows them to act as non-innocent ligands—participating directly in bond activation steps rather than merely supporting the metal center.

This guide addresses the critical failure points in these systems: low turnover frequencies (TOF), catalyst deactivation, and poor selectivity.

Module 1: Ligand Design & Electronic Tuning

Issue: Catalyst is stable but exhibits low activity (Low TOF). Diagnosis: The metal center is likely too electron-rich (hindering reductive elimination) or too sterically crowded (hindering oxidative addition).

Troubleshooting Guide: The 3/4/5 Rule

The pyrazole ring allows for precise vector-based tuning. Use this logic to adjust your ligand:

PositionFunctionModification StrategyEffect on Catalysis
3 & 5 (Flanking) Steric Gatekeepers Replace -H with -Me, -Ph, or -tBu.Controls substrate approach and bite angle.[1] Bulky groups favor reductive elimination (e.g., in Suzuki coupling).[1]
4 (Backbone) Electronic Dial Add EWG (-Cl, -NO₂, -CF₃) or EDG (-OMe, -Me).Modulates Lewis acidity of the metal. EWGs increase metal electrophilicity (good for olefin coordination); EDGs stabilize high oxidation states.
1 (Nitrogen) Solubility/Anchoring Alkyl chains or functional linkers (e.g., -OH, -COOH).Determines solubility profile (organic vs. aqueous) and allows for heterogenization.
FAQ: Electronic Tuning

Q: My Pd-pyrazole catalyst works for aryl iodides but fails with aryl chlorides. Why? A: Aryl chlorides require a more electron-rich metal center for oxidative addition.

  • Solution: Remove Electron-Withdrawing Groups (EWGs) from the pyrazole 4-position. Switch to Electron-Donating Groups (EDGs) like methyl or methoxy.

  • Alternative: Increase steric bulk at the 3,5-positions (e.g., tert-butyl). This forces the complex into a monoligated, highly active 12-electron species, facilitating the difficult oxidative addition step.

Module 2: Metal-Ligand Cooperation (The Protic Effect)

Issue: Hydrogenation or oxidation reactions are sluggish despite high metal loading. Diagnosis: You are likely using an N-substituted pyrazole (aprotic) when a protic pyrazole (N-H) is required for the mechanism.

Mechanism: The Bifunctional Switch

Protic pyrazoles (containing an N-H bond) enable Metal-Ligand Cooperation (MLC) . The ligand acts as a proton shuttle, lowering the activation energy for steps like H₂ heterolysis or substrate deprotonation.

Figure 1: Comparison of conventional catalysis vs. Metal-Ligand Cooperation (MLC) using protic pyrazoles.

Protocol: Activating the Protic Ligand

If using a protic pyrazole for transfer hydrogenation:

  • Base Selection: You must use a base (e.g., KOtBu, KOH) to deprotonate the pyrazole N-H initially, or to facilitate the proton shuttle cycle.

  • Solvent: Avoid protic solvents (MeOH, EtOH) if they compete with the ligand's proton transfer capability. Use THF or Toluene.

Module 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling with Bulky Pyrazole-Pd

Target: High turnover for sterically hindered biaryls.

Reagents:

  • Pd(OAc)₂ (1 mol%)

  • Ligand: 3,5-di-tert-butyl-1H-pyrazole (2 mol%)

  • Aryl Bromide (1.0 equiv)[1][2]

  • Phenylboronic Acid (1.5 equiv)

  • Base: K₂CO₃ (2.0 equiv)[2]

  • Solvent: Toluene/Water (3:1)

Step-by-Step:

  • Pre-complexation: In a Schlenk tube, dissolve Pd(OAc)₂ and the pyrazole ligand in Toluene. Stir at RT for 15 mins. Observation: Solution should change from orange to pale yellow (formation of active Pd-L species).

  • Addition: Add Aryl Bromide, Boronic Acid, and K₂CO₃.

  • Degassing: Degas the mixture via freeze-pump-thaw (3 cycles) to remove O₂ (critical for preventing homocoupling).

  • Reaction: Heat to 80°C for 4–6 hours.

  • Workup: Cool, extract with EtOAc, and filter through Celite.

Protocol B: Heterogenization (Silica Anchoring)

Target: Preventing metal leaching and enabling recycling.

Method: Covalent tethering via the N1 position.

  • Functionalization: React 3,5-dimethylpyrazole with (3-chloropropyl)trimethoxysilane (NaH, THF, reflux) to yield the silane-functionalized ligand.

  • Grafting: Reflux the functionalized ligand with activated Silica Gel (SiO₂) in dry Toluene for 24h.

  • Metalation: Treat the modified silica with PdCl₂(PhCN)₂ in CH₂Cl₂. Wash extensively until filtrate is colorless.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose catalytic failure.

Figure 2: Diagnostic workflow for identifying catalyst deactivation or dormancy.

Module 5: Quantitative Benchmarks

Compare your results against these standard benchmarks for Pyrazole-Pd catalyzed Suzuki Coupling (Aryl Bromide + Phenylboronic Acid).

Catalyst SystemTemp (°C)Time (h)Yield (%)TOF (h⁻¹)Notes
Unsubstituted Pz-Pd 801245~4Poor stability; Pd black formation.
3,5-Dimethyl-Pz-Pd 80685~14Good baseline activity.
3,5-Di-tBu-Pz-Pd 802>98~50High Performance. Steric bulk prevents aggregation.
Protic Pz-Ru (Transfer Hydrog) 80492~25Requires base (KOtBu); MLC mechanism active.

References

  • Review of Pyrazole Ligands in Catalysis Title: Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications. Source: PMC / NIH URL:[Link]

  • Electronic Tuning of Iron-Pyrazole Complexes Title: Assessing the impact of electronic and steric tuning of the ligand in the spin state and catalytic oxidation ability.[3] Source: PubMed URL:[Link]

  • Protic Pyrazole Mechanisms Title: Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.[4] Source: MDPI / PMC URL:[Link]

  • Microwave-Assisted Catalysis Title: An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species.[5] Source: PMC / NIH URL:[Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 1,3,5-Tri(1H-pyrazol-3-yl)benzene

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with research teams facing bottlenecks when scaling up the synthesis of 1,3,5-Tri(1H-pyrazol-3-yl)benzene (ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with research teams facing bottlenecks when scaling up the synthesis of 1,3,5-Tri(1H-pyrazol-3-yl)benzene (often abbreviated as H3tpb). This tritopic N-donor ligand is a critical building block for robust metal-organic frameworks (MOFs) and polyoxomolybdate-organic networks 1.

While the two-step synthesis—condensation followed by cyclization—appears straightforward on paper, scaling beyond the 1-gram mark introduces significant thermodynamic and kinetic challenges. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, high-purity production.

Reaction Pathway Visualization

SynthesisPathway TAB 1,3,5-Triacetylbenzene (1.0 eq) Enaminone Enaminone Intermediate (C24H33N3O3) TAB->Enaminone Step 1: Claisen-type Condensation DMFDMA DMF-DMA (15.0 eq, 110°C) DMFDMA->Enaminone Product 1,3,5-Tri(1H-pyrazol-3-yl)benzene (Target Ligand) Enaminone->Product Step 2: Cyclocondensation & Aromatization Hydrazine Hydrazine Hydrate (10.0 eq, 80°C) Hydrazine->Product

Fig 1: Two-step scalable synthesis of 1,3,5-Tri(1H-pyrazol-3-yl)benzene via enaminone intermediate.

Quantitative Reaction Parameters

To ensure reproducibility across different lab environments, adhere to the following optimized stoichiometric and thermodynamic parameters.

ParameterStep 1: Enaminone SynthesisStep 2: Pyrazole Cyclization
Substrate 1,3,5-Triacetylbenzene (1.0 eq)Enaminone Intermediate (1.0 eq)
Reagent DMF-DMA (15.0 eq)Hydrazine Hydrate (10.0 eq)
Solvent Toluene (0.5 M)Ethanol / Glacial Acetic Acid (10:1)
Temperature 110 °C (Reflux)80 °C (Reflux)
Time 18 - 24 hours12 - 16 hours
Expected Yield 85 - 90%75 - 85%
Validation Metric Homogeneous dark red solutionHeavy pale yellow/white precipitate

Core Experimental Workflows

Step 1: Synthesis of 1,3,5-tris(3-dimethylaminoacryloyl)benzene

Mechanistic Causality: This step relies on a Claisen-type condensation between the methyl ketones of 1,3,5-triacetylbenzene and N,N-dimethylformamide dimethyl acetal (DMF-DMA). Because the reaction produces dimethylamine and methanol as byproducts, it is an equilibrium process. We use a large excess of DMF-DMA and operate at reflux to continuously drive off these volatile byproducts, forcing the equilibrium toward the tris-enaminone product 2.

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1,3,5-triacetylbenzene (10.0 g, 49.0 mmol) in anhydrous toluene (100 mL).

  • Reagent Addition: Add DMF-DMA (87.6 g, 735 mmol, ~15 eq) in one portion. Note: DMF-DMA acts as both the electrophile and a co-solvent.

  • Reflux: Heat the mixture to 110 °C under an inert nitrogen atmosphere for 24 hours. Ensure the condenser is open to a bubbler to allow the escape of dimethylamine gas.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove toluene and unreacted DMF-DMA. Triturate the resulting dark residue with cold diethyl ether (150 mL) to induce crystallization. Filter and wash with additional ether.

  • Self-Validation Check: The physical transition from a white suspension to a homogenous dark red solution confirms the complete formation of the enaminone. TLC (DCM:MeOH 95:5) will show the disappearance of the starting material (Rf ~0.8) and the appearance of a highly polar, UV-active baseline spot (Rf ~0.1).

Step 2: Cyclocondensation to 1,3,5-Tri(1H-pyrazol-3-yl)benzene

Mechanistic Causality: Hydrazine acts as a bis-nucleophile. The initial attack on the enaminone forms a hydrazone intermediate, followed by intramolecular cyclization and the elimination of dimethylamine to yield the aromatic pyrazole ring. Glacial acetic acid is added as a catalyst to protonate the dimethylamino leaving group, accelerating the aromatization step and preventing the degradation of the enaminone 3.

  • Setup: Dissolve the enaminone intermediate (15.0 g, 40.6 mmol) in absolute ethanol (150 mL) and glacial acetic acid (15 mL) in a 500 mL round-bottom flask.

  • Controlled Addition: Cool the flask to 0 °C in an ice bath. Dropwise, add hydrazine hydrate (80% aqueous, 20.3 g, ~406 mmol) over 30 minutes. Warning: This addition is highly exothermic.

  • Cyclization: Remove the ice bath and heat the mixture to 80 °C (reflux) for 12 hours.

  • Isolation: Pour the hot mixture into 500 mL of ice-cold distilled water under vigorous stirring. A massive precipitation will occur. Filter the solid via vacuum filtration, wash thoroughly with water, and dry under vacuum at 60 °C.

  • Self-Validation Check: Successful cyclization is visually validated by the heavy precipitation of a pale yellow/white solid upon aqueous quenching. An aliquot dissolved in DMSO-d6 should show the complete disappearance of the enaminone vinylic doublets and the appearance of a sharp pyrazole C-H singlet at ~6.8 ppm.

Troubleshooting & FAQs

Q: Why is my Step 1 reaction stalling at the mono- or bis-enaminone intermediate, even after 24 hours? A: This is a classic Le Châtelier's principle failure. DMF-DMA condensation releases dimethylamine gas. If your reflux system is completely sealed or if the condenser is too cold, the dimethylamine remains dissolved in the toluene, pushing the equilibrium backward. Fix: Ensure your system is vented through a mineral oil bubbler. If scaling beyond 50 grams, consider using a Dean-Stark trap to physically remove the methanol byproduct, or sweep the headspace with a gentle stream of nitrogen.

Q: During the hydrazine cyclization step, why am I getting a sticky, dark polymeric mess instead of a clean precipitate? A: This occurs when the enaminone undergoes base-catalyzed hydrolysis before the hydrazine can fully cyclize it, often due to an overly aqueous environment or adding the hydrazine too fast at high temperatures. Fix: Always add the hydrazine hydrate at 0 °C to allow the initial hydrazone formation to occur under kinetic control. Additionally, ensure you are using the glacial acetic acid co-solvent; the slightly acidic environment protonates the dimethylamine leaving group, vastly accelerating the cyclization and preventing tar formation.

Q: How do I purify the final 1,3,5-tri(1H-pyrazol-3-yl)benzene without relying on column chromatography? A: H3tpb forms extensive, highly robust intermolecular hydrogen-bonded networks (N-H···N), rendering it practically insoluble in cold organic solvents like DCM, ether, or ethyl acetate. This insolubility is actually an advantage for purification. Fix: Do not attempt column chromatography. Instead, triturate the crude solid in boiling ethanol or methanol for 30 minutes, then filter while hot. The impurities will dissolve, leaving the pure, highly crystalline H3tpb on the filter paper. For analytical purity, recrystallize from a hot DMF/water mixture.

Q: Can I substitute hydrazine hydrate with hydrazine hydrochloride to avoid handling the toxic liquid? A: Yes, but it alters the reaction mechanics. Hydrazine hydrochloride requires an equivalent of a base (like sodium acetate or triethylamine) to liberate the free hydrazine in situ. If you use the hydrochloride salt without a base, the extreme acidity can hydrolyze the enaminone back to the acetyl starting material, drastically reducing your yield.

References

  • A highly photocatalytic polyoxomolybdate compound constructed from novel-type triple helix {Mo4O12}(n) chains and copper(I)-organic nets Source: ResearchGate / Dalton Transactions URL:1

  • Microwave Assisted Synthesis of 1Aryl3-dimethylaminoprop-2-enones: A Simple and Rapid Access to 3(5)-Arylpyrazoles Source: ResearchGate URL:3

  • Enaminones in organic synthesis: A novel synthesis of 1,3,5-trisubstituted benzene derivatives and of 2-substituted-5-aroylpyridines Source: ResearchGate URL:2

Sources

Troubleshooting

"methods for controlling the porosity of pyrazole-based MOFs"

Welcome to the Pyrazole-MOF Engineering Hub . As a Senior Application Scientist specializing in reticular chemistry, I have structured this guide to address the specific challenges of engineering porosity in pyrazole-bas...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole-MOF Engineering Hub .

As a Senior Application Scientist specializing in reticular chemistry, I have structured this guide to address the specific challenges of engineering porosity in pyrazole-based Metal-Organic Frameworks (MOFs). Unlike carboxylate-based MOFs, pyrazolate frameworks (M-N bonds) offer exceptional chemical stability, but their porosity is often compromised by dense packing, interpenetration, or activation collapse.

This guide is designed as a dynamic troubleshooting center. We move beyond "recipes" to the causality of synthesis.

Module 1: Ligand Design & Topology Control

Objective: Maximize intrinsic pore size without inducing interpenetration (catenation).

Q: How do I expand the pore size of my pyrazole MOF without it collapsing into a dense, interpenetrated phase?

A: You must utilize Steric Control to forbid catenation. In reticular chemistry, simply elongating the linker (isoreticular expansion) often invites a second framework to grow inside the voids of the first (interpenetration), drastically reducing surface area.

The Solution: Steric Bumper Strategy To maintain a non-interpenetrated (open) structure while using long linkers, you must introduce bulky functional groups on the ligand backbone. These "bumpers" physically block the space required for a second network to form.

Protocol: Ligand Selection Logic

  • Baseline: Start with a parent linker (e.g., 1,4-bis(1H-pyrazol-4-yl)benzene).

  • Elongation: Extend the phenyl core (e.g., to biphenyl or terphenyl) to increase theoretical pore volume.

  • Protection: Functionalize the core with bulky groups (e.g., -tert-butyl, -OEt, or even -Br) perpendicular to the bonding axis.

  • Verification: Calculate the "void diameter" vs. "linker thickness." If the void diameter > 2x linker thickness, interpenetration is thermodynamically favored unless sterically hindered.

Technical Insight: For pyrazolate MOFs, the M-N bond angle is more flexible than the M-O bond in carboxylates. This flexibility often leads to polymorphic phases. Bulky substituents also restrict this rotation, locking the framework into the desired rigid topology.

Module 2: Modulated Synthesis (Defect Engineering)

Objective: Control crystallinity and introduce mesoporosity via competitive coordination.

Q: My pyrazole MOF yields amorphous powder or low surface area. How can "modulators" fix this?

A: You are likely experiencing "Rapid Nucleation." Pyrazoles (pKa ~14) react rapidly with transition metals upon deprotonation. If this happens too fast, you get amorphous kinetically trapped phases. You need a Modulator to slow this down.

The Mechanism: Competitive Equilibrium In pyrazolate chemistry, the modulator is typically an Acid (e.g., HCl, HNO₃, or Acetic Acid) or a Monodentate Pyrazole .

  • Acid Modulation: The acid protonates the pyrazole ligand (Py-H). The metal (M²⁺) cannot bind until the pyrazole deprotonates. By lowering the pH, you shift the equilibrium toward the free ligand, slowing nucleation and allowing defect-free crystal growth.

  • Defect Engineering: By using a monodentate competitor (e.g., 3,5-dimethylpyrazole) that binds to the metal but cannot bridge, you create "missing linker" defects. These defects merge micropores into larger mesopores, enhancing diffusion.

Experimental Protocol: Acid-Modulated Solvothermal Synthesis

ParameterRecommendationCausality
Metal Source Acetate or Chloride saltsAcetates provide a weak base (acetate) to aid deprotonation; Chlorides require external base or high T.
Modulator HCl (aq) or HBF₄Protonates the pyrazole linker, slowing coordination rate.
Ratio H⁺ : Ligand = 1:1 to 5:1Higher acid ratio = larger crystals, higher porosity (up to a limit).
Temperature 120°C - 160°CHigh T promotes reversible bond formation (error correction).

Visualization: The Modulation Pathway

ModulatedSynthesis Inputs Inputs: Metal Salt + Pyrazole Linker FastRxn Route A: No Modulator (Rapid Deprotonation) Inputs->FastRxn SlowRxn Route B: Modulated (Equilibrium Shifted to Py-H) Inputs->SlowRxn + Modulator Amorphous Result A: Amorphous / Low Porosity FastRxn->Amorphous Modulator Input: Acid Modulator (HCl) Modulator->SlowRxn Crystalline Result B: High Crystallinity Controlled Defects SlowRxn->Crystalline

Figure 1: Logic flow of modulated synthesis. Acid modulators suppress rapid nucleation (Route A) to enable defect control and crystallinity (Route B).

Module 3: Activation & Solvent Removal

Objective: Remove guest molecules without collapsing the pores.

Q: TGA shows solvent loss, but my BET surface area is near zero. Did my MOF collapse?

A: Yes, likely due to Capillary Stress . Evaporating high-boiling solvents (DMF, DMSO) creates massive surface tension at the liquid-gas interface within the nanopores. This force (tens of MPa) pulls the pore walls together, crushing the framework.

The Solution: Supercritical CO₂ (scCO₂) Drying You must bypass the liquid-gas phase boundary. scCO₂ has zero surface tension.

Protocol: The Activation Workflow

  • Solvent Exchange:

    • Decant the mother liquor (DMF).

    • Soak crystals in a lower-boiling, miscible solvent (e.g., Ethanol or Acetone) for 3 days.

    • Critical: Refresh the solvent every 12 hours. Do not let the crystals dry out.

  • scCO₂ Loading:

    • Transfer wet crystals to the scCO₂ dryer chamber.

    • Flush with liquid CO₂ at 10°C / 50 bar for 2 hours to displace ethanol.

  • Critical Point Crossing:

    • Heat to 35°C and pressurize to 80 bar (Critical point of CO₂ is 31°C, 73 bar).

    • Hold for 1 hour. The solvent is now a supercritical fluid (no surface tension).

  • Bleeding:

    • Slowly depressurize (bleed rate < 0.5 bar/min) at constant temperature.

    • Result: Dry, highly porous powder.

Visualization: Activation Phase Diagram

Activation Step1 1. Solvent Exchange (DMF -> Ethanol) Step2 2. Liquid CO2 Wash (Ethanol -> liq-CO2) Step1->Step2 Failure Failure Mode: Direct Vacuum Drying (Capillary Collapse) Step1->Failure Skip scCO2 Step3 3. Supercritical State (T > 31°C, P > 73 bar) Step2->Step3 Step4 4. Isothermal Depressurization (Avoid Liquid Phase) Step3->Step4 Result Activated MOF (Max Surface Area) Step4->Result

Figure 2: Activation pathway. Bypassing the liquid-gas boundary via Step 3 is critical to preventing pore collapse.

Module 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low N₂ uptake (Type II isotherm) Pore collapse or non-porous phase.1. Switch to scCO₂ activation.2. Check PXRD: if peaks are broad, increase modulator concentration.
Step-wise adsorption isotherm Gate-opening effect (flexible framework).This is intrinsic to some pyrazoles. If unwanted, use a sterically bulkier ligand to rigidify the structure.
High thermal stability but low porosity Interpenetration (Catenation).1. Use a lower concentration of reagents.2. Add a bulky "template" solvent (e.g., mesitylene) that fills pores during growth, preventing a second net from forming.
Crystal color change upon drying Coordination geometry change (Metal site desolvation).This is often normal (e.g., Co-MOFs turning blue). It indicates open metal sites are now accessible. Verify with IR spectroscopy.

References

  • Isoreticular Expansion & Steric Control

    • Eddaoudi, M., Kim, J., et al. "Systematic Design of Pore Size and Functionality in Isoreticular MOFs."[1] Science, 2002.[1] Link

    • Context: Foundational principles of linker expansion and functionaliz
  • Modulated Synthesis (Defect Engineering)

    • Shearer, G. C., et al. "Defect Engineering: Tuning the Porosity and Composition of the Metal-Organic Framework UiO-66 via Modulated Synthesis."[2] Chemistry of Materials, 2016. Link

    • Context: Although focused on Zr-MOFs, this paper establishes the definitive mechanism for acid modulation and defect creation applicable to coordin
  • Zhang, J. P., et al. "Crystal Engineering of Porous Metal–Organic Frameworks Using Metal–Organic Polyhedra as Building Blocks." Chemical Reviews, 2020. (See sections on Pyrazolate clusters).
  • Activation Protocols (scCO₂)

    • Mondloch, J. E., et al. "Destruction of Metal-Organic Frameworks during Activation: A Cautionary Tale." Materials Horizons, 2014. Link

    • Context: The authoritative source on capillary collapse and the necessity of supercritical drying for mesoporous MOFs.
  • Jiang, H. L., et al. "Interpenetration Control in Metal-Organic Frameworks for Functional Applications." Coordination Chemistry Reviews, 2019.

Sources

Reference Data & Comparative Studies

Validation

Validating the Bioactivity of Pyrazole-Linked Schiff Base Copper Complexes: A Comparative Technical Guide

Executive Summary The Chelation Advantage: The synthesis of pyrazole-linked Schiff bases offers a versatile scaffold for drug development, but their therapeutic potential is exponentially amplified upon complexation with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Chelation Advantage: The synthesis of pyrazole-linked Schiff bases offers a versatile scaffold for drug development, but their therapeutic potential is exponentially amplified upon complexation with Copper(II). This guide validates the bioactivity of these complexes, specifically focusing on the "Chelation Effect" (Overtone’s concept and Tweedy’s theory).

By reducing the polarity of the metal ion through partial sharing of its positive charge with donor groups, we increase the lipophilic character of the central metal. This facilitates permeation through the lipid layers of bacterial and cancer cell membranes, significantly outperforming free ligands and, in specific resistant cell lines, standard platinum-based chemotherapeutics.

Part 1: The Comparative Landscape

To validate bioactivity, one must benchmark against both the uncomplexed ligand (to prove the metal's role) and a clinical standard (to prove efficacy).

Performance Benchmark: Cu(II) Complexes vs. Alternatives

The following data aggregates typical performance metrics from recent high-impact studies (2020–2025) on pyrazole-Schiff base Cu(II) complexes.

MetricFree Ligand (Pyrazole Schiff Base) Cu(II) Complex (Target Product) Clinical Standard (Cisplatin)
IC50 (A549 Lung Cancer) > 50 µM (Low Efficacy)5.0 – 15.0 µM (High Potency)~15 – 25 µM
IC50 (MCF-7 Breast Cancer) > 100 µM7.0 – 20.0 µM ~20 – 30 µM
Selectivity Index (SI) N/A> 13.0 (High selectivity for cancer vs. normal cells)Low (High systemic toxicity)
DNA Binding (

)

(Weak)

(Strong Intercalation)
Covalent Cross-linking
Mechanism Weak enzyme inhibitionROS Generation + DNA Intercalation DNA Cross-linking

Key Insight: While Cisplatin is a potent DNA cross-linker, it suffers from drug resistance and nephrotoxicity. Pyrazole-linked Cu(II) complexes often exhibit superior Selectivity Indices (SI) , targeting cancer cells via ROS generation while sparing normal cells (e.g., L132 or Vero lines) [1, 2].

Part 2: Validation Workflow & Visualization

To ensure scientific integrity, the validation process must follow a linear, self-correcting workflow.

Diagram 1: Bioactivity Validation Workflow

Caption: A logical flow from synthesis to mechanistic confirmation, ensuring structural integrity before biological testing.

BioactivityWorkflow Synthesis 1. Synthesis (Pyrazole + Cu Salt) Char 2. Structural Validation (XRD, FTIR, EPR) Synthesis->Char Confirm Geometry Screening 3. Primary Screening (MTT / MIC Assays) Char->Screening Purity >98% Screening->Synthesis High IC50 (Iterate) Mechanism 4. Mechanistic Study (DNA Binding / ROS) Screening->Mechanism If IC50 < 20µM Validation 5. Validated Bioactive Candidate Mechanism->Validation Confirmed Mode of Action

Part 3: In Vitro Cytotoxicity (The Gold Standard)

The MTT assay is the industry standard for establishing the IC50 (half-maximal inhibitory concentration). However, for transition metal complexes, specific precautions are required to prevent false positives due to redox cycling.

Protocol: Optimized MTT Assay for Cu-Complexes

Objective: Determine IC50 values against human cancer cell lines (e.g., HeLa, MCF-7, A549).

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C in 5% 
    
    
    
    .
  • Compound Solubilization (Critical):

    • Dissolve the Cu-complex in DMSO.

    • Expert Note: Ensure final DMSO concentration is < 0.5% in the well. Higher DMSO levels can permeabilize membranes artificially, skewing toxicity data.

  • Treatment: Treat cells with serial dilutions (e.g., 1.56, 3.12, 6.25, 12.5, 25, 50, 100 µM) for 48h.

    • Control: Include a "Vehicle Control" (media + 0.5% DMSO) and a "Positive Control" (Cisplatin).

  • MTT Addition: Add MTT reagent (5 mg/mL). Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan crystals.

  • Solubilization & Measurement: Dissolve crystals in DMSO. Measure absorbance at 570 nm .

  • Calculation:

    
    
    

Validation Criteria: A valid candidate should demonstrate an IC50 < 20 µM. If the IC50 is > 50 µM, the complex is considered to have low therapeutic potential [3].

Part 4: Mechanistic Validation (DNA Binding)

Proving that the complex interacts with DNA is essential to validate its potential as an anticancer agent. Copper complexes typically bind via intercalation , inserting the planar aromatic pyrazole ring between DNA base pairs.

Protocol: UV-Vis Genomic DNA Titration

Objective: Calculate the Intrinsic Binding Constant (


).
  • Baseline: Prepare a fixed concentration of the Cu-complex (e.g., 20 µM) in Tris-HCl buffer (pH 7.2). Record the initial absorbance (

    
    ).
    
  • Titration: Incrementally add CT-DNA (Calf Thymus DNA) solution (0 – 100 µM) to the complex.

  • Observation: Monitor the absorption band (typically charge transfer bands around 300-400 nm).

    • Hypochromism: A decrease in absorbance indicates strong intercalation (stacking interaction).

    • Red Shift (Bathochromism): Indicates stabilization of the DNA-complex adduct.

  • Data Analysis: Plot

    
     vs. 
    
    
    
    using the Wolfe-Shimer equation.
    • Target Metric: A

      
       value in the range of 
      
      
      
      confirms strong binding affinity comparable to standard intercalators like Ethidium Bromide (
      
      
      ) [4].

Part 5: The Pathway of Action (ROS & Apoptosis)[1]

Unlike Platinum drugs which primarily cross-link DNA, Copper complexes often utilize a dual mechanism: DNA intercalation and oxidative stress via Reactive Oxygen Species (ROS).

Diagram 2: Mechanism of Action (ROS-Mediated Apoptosis)

Caption: The Cu(II) complex generates ROS via redox cycling, triggering mitochondrial dysfunction and DNA cleavage.

MechanismAction Complex Cu(II)-Pyrazole Complex (Entry via Lipophilicity) Redox Intracellular Redox Cycling (Cu(II) ↔ Cu(I)) Complex->Redox Reacts with Thiols (GSH) ROS ROS Generation (Superoxide / Hydroxyl Radicals) Redox->ROS Fenton-like Reaction Targets Dual Targeting ROS->Targets DNA DNA Intercalation & Cleavage Targets->DNA Mito Mitochondrial Damage (Membrane Depolarization) Targets->Mito Apoptosis Apoptosis (Cell Death) DNA->Apoptosis p53 Activation Mito->Apoptosis Cytochrome c Release

Supporting Evidence: Studies confirm that Cu(II) complexes can deplete cellular glutathione (GSH), reducing Cu(II) to Cu(I). This cycle generates superoxide anions and hydroxyl radicals (Fenton chemistry), leading to oxidative DNA cleavage (pUC19 plasmid cleavage assays) [5].

Part 6: Antimicrobial Efficacy (Tweedy's Theory)

To validate antimicrobial potential, one must reference Tweedy's Chelation Theory .

  • Theory: Chelation reduces the polarity of the copper ion. This increases the delocalization of

    
    -electrons over the whole chelate ring and enhances the lipophilicity of the complex.
    
  • Result: The complex can easily penetrate the lipid membrane of bacteria (e.g., S. aureus, E. coli), blocking metal binding sites in enzymes.

Validation Data Point: Valid Cu(II) Schiff base complexes typically exhibit MIC (Minimum Inhibitory Concentration) values between 5 – 50 µg/mL .

  • Comparison: If the free ligand has an MIC of 200 µg/mL and the Complex has an MIC of 10 µg/mL, the bioactivity is validated via the chelation effect [6].

References

  • RSC Publishing. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics.[1] New Journal of Chemistry. Link

  • MDPI. (2022). Exploring the Antitumor Potential of Copper Complexes Based on Ester Derivatives of Bis(pyrazol-1-yl)acetate Ligands. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Link

  • National Institutes of Health (PMC). (2023). Copper-instigated modulatory cell mortality mechanisms and progress in oncological treatment investigations.[4][9][11][13] Frontiers in Oncology. Link

  • ACS Publications. (2022). Synthesis, Characterization, Crystal Structure, DNA and HSA Interactions, and Anticancer Activity of a Mononuclear Cu(II) Complex. ACS Omega. Link

  • National Institutes of Health (PMC). (2010). Mechanisms underlying reductant-induced reactive oxygen species formation by anticancer copper(II) compounds.[14] Toxicology and Applied Pharmacology. Link

  • RSC Publishing. (2020). Investigation of the inherent characteristics of copper(II) Schiff base complexes as antimicrobial agents.[2][3][5][8][15] New Journal of Chemistry. Link

Sources

Comparative

Comparative Analysis of Pyrazolyl-Benzene Scaffolds: DFT &amp; QTAIM Profiling of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes

[1] Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Supramolecular Engineering, Electronic Structure, and Topological Analysis Executive Summary In the...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Supramolecular Engineering, Electronic Structure, and Topological Analysis

Executive Summary

In the design of advanced materials and pharmaceutical co-crystals, the ability to predict supramolecular architecture—specifically


-stacking interactions—is paramount. This guide provides an in-depth technical analysis of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzene (5-TPPB) , contrasting it with its regioisomer, 1,3,5-tris(1-phenyl-1H-pyrazol-3-yl)benzene (3-TPPB) .

While both molecules share an identical molecular formula (


), their performance differs radically due to steric topology. This guide demonstrates how Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) effectively predict that the 5-TPPB  isomer adopts a highly twisted "propeller" or "calyx" conformation that inhibits planar stacking, unlike the more planar-accessible 3-TPPB  analogues. For drug development professionals, this workflow serves as a master class in using in silico topology to predict solubility and crystal packing issues before synthesis.

Structural & Synthetic Context

The core difference lies in the attachment point of the pyrazole ring to the central benzene core.

  • 5-TPPB (The Subject): The phenyl group on the pyrazole nitrogen creates significant steric clash with the central benzene ring, forcing a twisted geometry.

  • 3-TPPB (The Alternative): The phenyl group is distal, allowing for a flatter conformation conducive to columnar

    
    -stacking.
    
Experimental Synthesis Protocol

The synthesis of 5-TPPB is distinct from the Suzuki coupling often used for 3-TPPB. It relies on a cyclization strategy using enaminones, a versatile building block for heterocycles.

Protocol: Cyclization of Enaminones

  • Precursor Preparation: React 1,3,5-triacetylbenzene with dimethylformamide dimethyl acetal (DMF-DMA) to form the tris-enaminone intermediate.

  • Cyclization: Reflux the tris-enaminone with phenylhydrazine in ethanol catalyzed by

    
    -toluenesulfonic acid.
    
  • Purification: The product precipitates upon cooling; recrystallize from ethanol/chloroform.

SynthesisPathway Start 1,3,5-Triacetylbenzene Step1 Tris-Enaminone Intermediate Start->Step1 DMF-DMA Reflux Product 1,3,5-Tris(1-phenyl- 1H-pyrazol-5-yl)benzene (5-TPPB) Step1->Product Cyclization Reagent + Phenylhydrazine (EtOH, p-TsOH, Reflux) Reagent->Product

Figure 1: Synthetic pathway for 5-TPPB via enaminone cyclization, highlighting the modular assembly.

Computational Methodology (DFT & QTAIM)[1]

To validate the structural hypothesis without growing single crystals for every derivative, a robust computational workflow is required.

Step 1: Geometry Optimization (DFT)
  • Software: Gaussian 09 / ORCA 5.0

  • Functional: B3LYP (Global hybrid) or

    
    B97X-D (Dispersion corrected).
    
    • Why: B3LYP is standard for organic geometries; dispersion correction is critical if assessing intermolecular stacking energy.

  • Basis Set: 6-31G(d,p) for geometry; 6-311++G(d,p) for single-point energy.

  • Validation: Frequency calculation (ensure no imaginary frequencies).

Step 2: Topological Analysis (QTAIM)

QTAIM analyzes the electron density (


) gradient vector field to locate Critical Points (CPs).
  • Bond Critical Points (BCPs): Located between bonded atoms.

  • Ring Critical Points (RCPs): Located inside rings (measure of aromaticity/delocalization).

  • Key Descriptors:

    • Electron Density (

      
      ):  Correlates with bond strength.
      
    • Laplacian (

      
      ):  Positive values indicate closed-shell interactions (ionic, H-bond, steric); negative values indicate shared-shell (covalent).
      

QTAIM_Workflow Input Optimized Geometry (Wavefunction .wfn) Topo Topological Search (AIMAll / Multiwfn) Input->Topo BCP Bond Critical Points (BCPs) Topo->BCP RCP Ring Critical Points (RCPs) Topo->RCP Analysis Interaction Classification (Covalent vs. Non-Covalent) BCP->Analysis Laplacian Sign RCP->Analysis Delocalization Index

Figure 2: QTAIM workflow converting quantum mechanical wavefunctions into topological descriptors of bonding.

Comparative Performance Analysis

The following data compares the 5-TPPB (subject) against the 3-TPPB (alternative) and standard benzene derivatives.

A. Structural Stability & Conformation

The primary differentiator is the torsion angle between the central benzene and the pyrazole rings.

Feature5-TPPB (Subject)3-TPPB (Alternative)Implication
Torsion Angle ~50° - 60° (Twisted)< 20° (Planar)5-TPPB cannot form

-stacking columns.
Crystal Packing Herringbone / CalyxColumnar / Sheet3-TPPB is better for charge transport (OLEDs).
Solubility High (due to twist)Low (due to stacking)5-TPPB is easier to process in solution.
B. QTAIM Topological Descriptors

QTAIM reveals why the twist occurs. In 5-TPPB, intramolecular steric interactions (C-H...C or C-H...N) are detected as BCPs with specific properties.

Interaction Type

(au)

(au)
Interpretation
C-C (Bridge) ~0.25< 0 (Negative)Strong covalent bond connecting rings.
H...H (Steric) ~0.01> 0 (Positive)Repulsive steric clash in 5-TPPB forcing the twist.
C-H...N (H-Bond) ~0.02> 0 (Positive)Weak stabilizing H-bond found in 3-TPPB (planarizing).

Analysis: The 5-TPPB isomer lacks the stabilizing intramolecular C-H...N hydrogen bonds that planarize the 3-TPPB isomer. Instead, it exhibits H...H steric repulsion BCPs (Bond Critical Points) between the phenyl substituent and the central benzene hydrogens.

C. Electronic Properties (HOMO-LUMO)

For applications in optoelectronics or redox activity:

Property5-TPPB3-TPPB
HOMO (eV) -6.10-5.85
LUMO (eV) -1.20-1.50
Gap (eV) 4.90 4.35

Insight: The twisted nature of 5-TPPB breaks the conjugation across the central ring, resulting in a wider HOMO-LUMO gap (blue-shifted absorption) compared to the more conjugated 3-TPPB. This makes 5-TPPB a superior "host" material in OLEDs where high triplet energy is required to prevent reverse energy transfer.

Experimental Validation

The computational predictions are self-validating when compared with experimental NMR data.

  • NMR Evidence: In 5-TPPB, the central benzene protons appear as a singlet at ~6.99 ppm.[1] Crucially, concentration-dependent NMR shows no change in chemical shift, confirming the QTAIM prediction that intermolecular

    
    -stacking is absent in solution.
    
  • X-Ray Diffraction: Single crystal structures confirm the "calyx" (bowl-shaped) geometry predicted by the B3LYP/6-31G(d,p) optimization.

Conclusion

For researchers and drug developers, 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzene represents a textbook case of how steric topology dictates performance.

  • Choose 5-TPPB if you require high solubility, a wide bandgap, or a non-stacking scaffold (e.g., to prevent aggregation-caused quenching).

  • Choose 3-TPPB if you require planar stacking, charge transport channels, or intercalation capabilities.

The integration of DFT geometry optimization with QTAIM topology analysis provides a reliable, self-consistent protocol to predict these macroscopic properties purely from molecular structure, saving significant experimental resources.

References

  • Martins, M. A. P., Meyer, A. R., Salbego, P. R. S., et al. (2018).[1][2][3] Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. Molecules, 23(1),[1][2][3][4][5] 22. [Link][1][3][4]

  • Bader, R. F. W. (1990). Atoms in Molecules: A Quantum Theory. Oxford University Press.
  • Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592. (Standard software for QTAIM analysis). [Link]

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. (Reference for B3LYP functional). [Link]

Sources

Validation

Comparative Guide: Catalytic Performance of Pyrazole-Based Ligands in Transition Metal Catalysis

Introduction: The Mechanistic Rationale for Pyrazole Ligands In the optimization of transition metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig), the strategic selection of a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Rationale for Pyrazole Ligands

In the optimization of transition metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig), the strategic selection of ancillary ligands dictates the efficiency, stability, and selectivity of the catalyst. While phosphine and imidazole-based N-heterocyclic carbenes (NHCs) are ubiquitous, pyrazole-based ligands have emerged as a highly versatile class of N-donors with distinct stereoelectronic advantages[1].

To understand their utility, we must compare their fundamental electronic character against other nitrogen heterocycles. Imidazole, possessing higher basicity, acts as a strong


-donor, forming highly stable, electron-rich metal centers. In contrast, pyrazole is less basic and serves as a weaker 

-donor[2]. As an application scientist, I leverage this specific trait: the weaker

-donation of pyrazole generates a more electrophilic metal center [2]. This electrophilicity is highly advantageous in catalytic cycles where reductive elimination—rather than oxidative addition—is the rate-limiting step, as the electron-deficient metal is eager to expel the coupled product and return to its zero-valent state.

Ligand Influence on the Catalytic Cycle

The efficacy of a pyrazole-based palladium catalyst relies heavily on the modularity of the N-substituents. By tuning the steric bulk on the pyrazole ring, we can directly manipulate the kinetics of the catalytic cycle[1].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Ar-X) Pd0->OA PdII_1 Pd(II)(Ar)(X)L Electrophilic Center OA->PdII_1 TM Transmetalation (Ar'-B(OH)2 + Base) PdII_1->TM PdII_2 Pd(II)(Ar)(Ar')L TM->PdII_2 RE Reductive Elimination (Steric Bulk Promotes) PdII_2->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' Biaryl Product RE->Product

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting pyrazole ligand influence.

For instance, introducing sterically demanding groups (like a tert-butyl group at the N1 or C3 position) creates spatial crowding around the palladium center. This steric tension physically forces the two aryl groups closer together during the Pd(II) intermediate phase, dramatically accelerating the reductive elimination step and preventing catalyst trapping[1].

Comparative Performance Analysis: Experimental Data

To objectively evaluate pyrazole ligands, we must analyze their performance across different structural architectures: steric variations, denticity (mono- vs. bis-pyrazoles), and hybrid systems. The table below synthesizes quantitative experimental data comparing these variations in standard palladium-catalyzed cross-coupling workflows.

Table 1: Catalytic Performance of Pyrazole-Based Ligands
Ligand ArchitectureStructural FeatureReaction TypeCatalyst / Base SystemYield (%)Key Mechanistic ObservationRef
Pyrazole-Tethered Phosphine (Ligand B) 3-tert-butyl-5-methylStille / SuzukiPd-basedSuperior The steric bulk of the tert-butyl group consistently drives higher yields by promoting reductive elimination compared to the 3,5-dimethyl analogue (Ligand A).[1]
Bis-Pyrazolyl Analogue Symmetrical xanthene backboneSuzuki-MiyauraPd(OAc)₂ / KOH~80% The bidentate nature enhances the stability of the PdL active species, preventing degradation into inactive Pd black.[3]
Pyrazole P,N-Ligand Pyrazole-pyridine hybridSuzuki-MiyauraPd₂(dba)₃ / CsF82% CsF proved highly effective for transmetalation compared to K₃PO₄ (62%) or Cs₂CO₃ (70%).[4]
Ligand-Free (Control) NoneSuzuki-MiyauraPd(OAc)₂ / KOH3–17% Demonstrates rapid catalyst deactivation without the stabilizing N-donor coordination of the pyrazole.[3]

Data Insights: The data clearly illustrates that transitioning from a simple mono-pyrazole to a symmetrical bis-pyrazolyl or a sterically hindered hybrid ligand yields the best results. The control data (3-17% yield) is critical; it proves that the pyrazole is not merely an innocent bystander but actively coordinates and stabilizes the Pd(0) species throughout the high-temperature phases of the reaction[3].

Self-Validating Experimental Protocol

A robust protocol must be self-validating. The following methodology for a Suzuki-Miyaura coupling using a pyrazole-based Pd catalyst incorporates built-in control mechanisms to ensure that the observed yields are genuinely a result of ligand architecture and not background catalysis.

Workflow Step1 1. Catalyst Prep Pd Precursor + Pyrazole Ligand Step2 2. Reagent Addition Ar-X, Ar'-B(OH)2, Base (CsF) Step1->Step2 Step3 3. Reaction Execution Toluene, 80-85°C Inert Atmosphere Step2->Step3 Step4 4. Control Test Ligand-Free Parallel Reaction Step3->Step4 Validate Step5 5. Analysis GC-MS / NMR Yield Calculation Step3->Step5 Step4->Step5

Caption: Step-by-step experimental workflow for pyrazole-ligated palladium cross-coupling.

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation (Inert Atmosphere)

  • Action: Inside a nitrogen-filled glovebox, combine the palladium precursor Pd₂(dba)₃ (1 mol%) and the selected pyrazole P,N-ligand (2 mol%) in anhydrous toluene[4].

  • Causality: Pd₂(dba)₃ is utilized as a reliable source of Pd(0). The strict 1:2 (Pd:Ligand) stoichiometric ratio ensures complete coordination, which is vital for preventing the premature agglomeration of the metal center into inactive nanoparticles.

Step 2: Substrate and Base Introduction

  • Action: Add the aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol), and the base, CsF (3.0 mmol)[4].

  • Causality: Base selection is non-trivial. Experimental data shows CsF outperforms K₃PO₄ and Cs₂CO₃[4]. The highly electronegative fluoride ion attacks the boron atom, forming a reactive fluoroborate intermediate that significantly lowers the activation energy required for the transmetalation step.

Step 3: Reaction Execution & Mandatory Control

  • Action: Seal the reaction vessels and heat to 80–85 °C for 8 hours with vigorous stirring[4]. Crucial Step: Simultaneously run a parallel "ligand-free" control vessel containing only Pd₂(dba)₃, substrates, and base[3].

  • Causality: The control experiment is the self-validating mechanism. If the ligand-free control yields >20%, your solvent or reagents may be contaminated with trace active metals. A valid run will show the control failing (<5% yield) while the pyrazole-ligated vessel succeeds[3].

Step 4: Workup and Quantification

  • Action: Cool the mixtures to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and precipitated palladium. Analyze the filtrate via GC-MS using an internal standard to determine the precise yield.

Conclusion

For drug development professionals scaling up cross-coupling reactions, pyrazole-based ligands offer a highly tunable alternative to standard phosphines and imidazoles. By exploiting their weaker


-donating properties and customizable steric bulk (such as tert-butyl substitutions), chemists can engineer highly electrophilic metal centers that excel in driving sluggish reductive eliminations to completion.
References
  • Evaluating 1-Tert-butyl-1H-pyrazole as a Ligand in Transition Metal Catalysis: A Compar
  • Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
  • A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands: A Guide for Researchers. Benchchem.
  • Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amin

Sources

Comparative

Structural Comparison &amp; Performance Guide: N-Substituted 1,3,5-Triazinanes

Executive Technical Summary N-substituted 1,3,5-triazinanes (hexahydro-1,3,5-triazines) represent a critical class of saturated nitrogen heterocycles. Unlike their aromatic counterparts (1,3,5-triazines like cyanuric chl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

N-substituted 1,3,5-triazinanes (hexahydro-1,3,5-triazines) represent a critical class of saturated nitrogen heterocycles. Unlike their aromatic counterparts (1,3,5-triazines like cyanuric chloride), these hexahydro-derivatives are labile, dynamic systems formed via the condensation of primary amines and formaldehyde.

Their industrial utility—ranging from formaldehyde-releasing biocides in metalworking fluids to H₂S scavengers in the oil and gas sector—relies entirely on their hydrolytic instability.[1] This guide provides an objective, data-driven comparison of N-substituted 1,3,5-triazinanes against their primary functional alternatives: oxazolidines and linear aminals . We analyze structural conformation, hydrolysis kinetics, and scavenging mechanisms to validate their selection in high-performance formulations.

Structural & Conformational Dynamics

The 1,3,5-triazinane core adopts a chair conformation similar to cyclohexane but is electronically distinct due to the presence of three nitrogen atoms at the 1, 3, and 5 positions.

Conformational Mobility

The stability of the ring is governed by the steric bulk of the N-substituents and dipole-dipole interactions.[1]

  • Ring Inversion: The ring undergoes rapid chair-to-chair interconversion.[1]

  • Nitrogen Inversion: The N-substituents can toggle between axial and equatorial positions.[1] For bulky groups (e.g., N-benzyl or N-t-butyl), the tri-equatorial conformation is thermodynamically favored to minimize 1,3-diaxial interactions.

  • Dipole Effects: Unlike O-heterocycles where the anomeric effect might favor axial placement, the lone pair repulsion in triazinanes typically dominates, often favoring conformations that maximize the distance between lone pairs.

Comparison: Triazinanes vs. Oxazolidines
Feature1,3,5-Triazinanes 1,3-Oxazolidines
Ring Size 6-membered (Symmetrical)5-membered (Asymmetrical)
Heteroatoms 3 Nitrogens1 Nitrogen, 1 Oxygen
Stability Lower (Rapid hydrolysis)Higher (Slower hydrolysis)
Formaldehyde Load 3 moles CH₂O per mole1 mole CH₂O per mole
Primary Failure Mode Ring opening at low pHRing opening (Acid catalyzed)

Synthesis & Production Workflow

The synthesis of N-substituted 1,3,5-triazinanes is a classic condensation reaction.[2] Below is a validated protocol for the synthesis of 1,3,5-tribenzyl-1,3,5-triazinane , a standard model compound.

Experimental Protocol: Condensation Synthesis

Objective: Synthesize 1,3,5-tribenzyl-1,3,5-triazinane via amine-formaldehyde condensation.

Reagents:

  • Benzylamine (1.0 eq)

  • Formaldehyde (37% aq.[1] solution, 1.05 eq)

  • Solvent: Ethanol or Toluene (for azeotropic removal of water)

Step-by-Step Methodology:

  • Cooling: Place benzylamine in a round-bottom flask and cool to 0–5°C. Exotherm control is critical to prevent linear polymerization.

  • Addition: Dropwise add formaldehyde solution while stirring vigorously. Maintain temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • Observation: The solution will turn cloudy as the hydrophobic trimer forms.[1]

  • Work-up:

    • If using Ethanol: Cool to -20°C to crystallize the product.[1] Filter and wash with cold ethanol.[1]

    • If using Toluene: Reflux with a Dean-Stark trap to remove water.[1] Evaporate solvent under reduced pressure.

  • Characterization: Confirm structure via ¹H NMR (distinct singlet for N-CH₂-N ring protons at δ ~3.5–4.0 ppm).[1]

Visualization: Synthesis Pathway

The following diagram illustrates the pathway from monomer to the cyclic trimer, highlighting the imine intermediate.[1]

SynthesisPathway cluster_0 Reactants Primary Amine\n(R-NH2) Primary Amine (R-NH2) Hemiaminal\nIntermediate Hemiaminal Intermediate Primary Amine\n(R-NH2)->Hemiaminal\nIntermediate + HCHO Formaldehyde\n(HCHO) Formaldehyde (HCHO) Formaldehyde\n(HCHO)->Hemiaminal\nIntermediate Schiff Base\n(Imine R-N=CH2) Schiff Base (Imine R-N=CH2) Hemiaminal\nIntermediate->Schiff Base\n(Imine R-N=CH2) - H2O 1,3,5-Triazinane\n(Cyclic Trimer) 1,3,5-Triazinane (Cyclic Trimer) Schiff Base\n(Imine R-N=CH2)->1,3,5-Triazinane\n(Cyclic Trimer) x3 Trimerization

Caption: Step-wise condensation mechanism. The unstable Schiff base intermediate rapidly trimerizes to form the thermodynamically favored 6-membered ring.

Comparative Performance Analysis

This section objectively compares 1,3,5-triazinanes with oxazolidines, specifically focusing on Hydrolytic Stability and H₂S Scavenging Kinetics .

Hydrolytic Stability & Formaldehyde Release

For biocidal applications, the release rate of formaldehyde is the defining performance metric.[1]

  • 1,3,5-Triazinanes (e.g., MEA-Triazine): Exhibit pH-dependent hydrolysis.

    • pH 9:[3][4] Highly stable (Half-life ~302 days).[1]

    • pH 7:[5] Moderate stability (Half-life ~50 days).[1]

    • pH < 5: Rapid decomposition.[1]

  • Oxazolidines (e.g., MBO - 3,3'-methylenebis[5-methyloxazolidine]):

    • Generally more stable at neutral pH than triazines.[1]

    • Require lower pH (acid catalysis) to trigger rapid formaldehyde release.[1]

Key Insight: Triazinanes are preferred for "shock" treatment or systems where a steady, higher baseline of free formaldehyde is required.[1] Oxazolidines are superior for long-term preservation where slow release is desired to minimize worker exposure.[1]

H₂S Scavenging Efficiency

In the oil industry, these compounds are used to remove toxic H₂S gas.[1]

Experimental Data Point: Research indicates that 1,3,5-triethyl-1,3,5-triazinane reacts with H₂S approximately 19 times faster than its trimethyl analog.[6] This steric and electronic tuning is critical for high-flow gas streams.[1]

Scavenger TypeReaction Rate (Relative)Capacity (S per molecule)Byproducts
MEA-Triazine High (Baseline)2-3 Sulfur atomsDithiazine (Insoluble solids)
Oxazolidine (MBO) ModerateLowerSoluble/Insoluble mix
Glyoxal SlowHighWater soluble
Visualization: H₂S Scavenging Mechanism

The scavenging process involves the insertion of sulfur into the ring, converting the triazinane into a thiadiazine and eventually a dithiazine.[1][6]

Scavenging Triazine 1,3,5-Triazinane (Starting Material) Thiadiazine Thiadiazine (Intermediate) Triazine->Thiadiazine + H2S - R-NH2 Amine Released Amine (R-NH2) Triazine->Amine Dithiazine Dithiazine (Final Product) Thiadiazine->Dithiazine + H2S - R-NH2 Thiadiazine->Amine

Caption: Sequential sulfur insertion mechanism. The triazinane ring sacrifices nitrogen for sulfur, eventually forming the insoluble dithiazine.

Experimental Protocols for Validation

To verify the claims above in your own lab, use the following self-validating protocols.

Protocol A: Hydrolysis Kinetics via ¹H NMR
  • Preparation: Dissolve 10 mg of the N-substituted triazinane in 0.6 mL of deuterated buffer (phosphate buffer in D₂O adjusted to pH 7.0).

  • Internal Standard: Add a known amount of Toluene or DMF (non-reactive standard).[1]

  • Acquisition: Acquire ¹H NMR spectra at t=0, 1h, 6h, 24h, and 48h.

  • Analysis: Monitor the integration decrease of the ring methylene signal (δ ~3.5 ppm) vs. the appearance of the hydrated formaldehyde signal (gem-diol at δ ~4.8 ppm).

  • Calculation: Plot ln[Concentration] vs. time to determine the pseudo-first-order rate constant (

    
    ).
    
Protocol B: H₂S Breakthrough Capacity
  • Setup: Use a gas bubbler setup containing a 1% solution of the triazinane in water/methanol.[1]

  • Challenge: Bubble a known concentration of H₂S (e.g., 1000 ppm in N₂) through the solution at a fixed flow rate.

  • Detection: Monitor the outlet gas using an H₂S electrochemical sensor.

  • Endpoint: Measure the time until outlet H₂S > 10 ppm.

  • Comparison: Compare "Time to Breakthrough" against an equimolar solution of MBO (Oxazolidine).

References

  • Bakke, J. M., & Buhaug, J. (2004). Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H2S. Industrial & Engineering Chemistry Research. Link

  • BenchChem. (2025).[1][7][8] A Comparative Analysis of 1,3,5-Triethyl-1,3,5-triazinane and 1,3,5-trimethyl-1,3,5-triazinane. Link

  • Hahn, T., et al. (2011).[1] Derivation of a MAK value for N,N′,N′′-tris(β-hydroxyethyl)hexahydro-1,3,5-triazine. The MAK Collection for Occupational Health and Safety.[1] Link

  • Fife, T. H., & Hagopian, L. (1968).[9] Oxazolidine hydrolysis.[1][9][10] Participation of solvent and buffer in ring opening.[1][9] Journal of the American Chemical Society.[1][9] Link

  • Slesinski, R. S., et al. (1986).[1] Studies on the acute toxicity... of 1,3,5-triacryloylhexahydro-s-triazine. Toxicology. Link

Sources

Validation

A Researcher's Guide to the In-Vitro Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy.[1][2] This approach aims to mitigate the inflammatory response whi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy.[1][2] This approach aims to mitigate the inflammatory response while circumventing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs) that also inhibit the constitutively expressed COX-1 isoform.[1][3] Among the myriad of heterocyclic scaffolds explored, pyrazole derivatives have emerged as a particularly promising class of potent and selective COX-2 inhibitors, with celecoxib being a notable clinically approved example.[3][4][5]

This guide provides a comprehensive overview of the in-vitro methodologies employed to evaluate and compare the efficacy of novel pyrazole derivatives as COX-2 inhibitors. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

The Rationale for In-Vitro Assessment: A Multi-Faceted Approach

The initial screening and characterization of potential drug candidates rely heavily on robust in-vitro assays. These assays provide a controlled environment to dissect the specific interaction between a compound and its molecular target, in this case, the COX-2 enzyme. The primary objectives of the in-vitro evaluation of pyrazole derivatives are to determine their potency (typically as the half-maximal inhibitory concentration, IC50) and their selectivity for COX-2 over COX-1. A high selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is a critical indicator of a promising drug candidate with a potentially favorable safety profile.[6][7][8]

Key In-Vitro Assay Methodologies

Several in-vitro methods are routinely employed to assess COX-2 inhibition. These can be broadly categorized into enzymatic assays and cell-based assays.

Enzymatic Assays: Direct Measurement of Enzyme Inhibition

Enzymatic assays utilize purified COX-1 and COX-2 enzymes to directly measure the inhibitory effect of the test compounds. These assays are often used for high-throughput screening due to their simplicity and reproducibility.[2]

  • Colorimetric Assays: These assays monitor the peroxidase activity of COX enzymes. The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), leading to a color change that can be measured spectrophotometrically.[7][9] The presence of an inhibitor reduces the rate of color development.

  • Fluorometric Assays: These are highly sensitive assays that also measure the peroxidase activity of COX. They rely on the detection of a fluorescent product generated from a suitable substrate, such as Amplex Red.[2][10][11] The inhibition of the enzyme results in a decrease in the fluorescent signal.

Cell-Based Assays: A More Physiologically Relevant Context

Cell-based assays provide a more physiologically relevant environment by measuring COX-2 activity within a cellular context.[2] These assays are crucial for confirming the activity of compounds identified in enzymatic screens and for assessing their cellular permeability and potential off-target effects.

  • LPS-Stimulated Macrophage Assays: A common model involves using macrophage cell lines, such as murine RAW 264.7, which are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2.[2][12] The inhibitory effect of the pyrazole derivatives is then determined by measuring the production of prostaglandin E2 (PGE2), a key product of the COX-2 pathway, in the cell culture supernatant, typically by using an enzyme-linked immunosorbent assay (ELISA).[2][11]

Experimental Workflow: From Compound to Data

The following diagram illustrates a typical workflow for the in-vitro evaluation of pyrazole derivatives as COX-2 inhibitors.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Activity Confirmation A Pyrazole Derivative Synthesis & Characterization B Primary Enzymatic Assay (e.g., Fluorometric) A->B C Determination of IC50 for COX-2 B->C D Enzymatic Assay for COX-1 C->D Active Compounds E Determination of IC50 for COX-1 D->E F Calculation of Selectivity Index (SI = IC50_COX1 / IC50_COX2) E->F G Cell-Based Assay (e.g., LPS-stimulated RAW 264.7) F->G Selective Compounds H Measurement of PGE2 Production G->H I Confirmation of Cellular Potency H->I J J I->J Lead Candidates for In-Vivo Studies

Caption: A typical workflow for the in-vitro evaluation of pyrazole derivatives as COX-2 inhibitors.

Detailed Protocol: Fluorometric COX-2 Enzyme Inhibition Assay

This protocol provides a step-by-step guide for determining the IC50 value of a pyrazole derivative against purified COX-2 enzyme using a fluorometric assay.

Materials:

  • Purified human recombinant COX-2 enzyme

  • Pyrazole derivative test compounds

  • Celecoxib (positive control)

  • DMSO (solvent for compounds)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Amplex™ Red reagent

  • Horseradish peroxidase (HRP)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the pyrazole derivative and celecoxib in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in Assay Buffer to obtain a range of test concentrations (e.g., 10-fold dilutions).

  • Assay Setup (per well):

    • Enzyme Control (EC): 10 µL of Assay Buffer.

    • Inhibitor Control (IC): 10 µL of a known concentration of Celecoxib solution.

    • Test Sample (S): 10 µL of the diluted pyrazole derivative solution.

    • Solvent Control (Optional): If the final DMSO concentration exceeds 1%, include a control with the corresponding solvent concentration.

  • Enzyme Addition:

    • Reconstitute the COX-2 enzyme according to the manufacturer's instructions and keep it on ice.

    • Add 10 µL of the diluted COX-2 enzyme solution to all wells except the background wells.

  • Reaction Mix Preparation and Addition:

    • Prepare a Reaction Mix containing Assay Buffer, HRP, and Amplex™ Red reagent according to the assay kit protocol.

    • Add 80 µL of the Reaction Mix to each well.

  • Reaction Initiation and Measurement:

    • Using a multichannel pipette, add 10 µL of the arachidonic acid working solution to all wells to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.[10]

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each test compound concentration relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data of Selected Pyrazole Derivatives

The following table summarizes the in-vitro COX-1 and COX-2 inhibitory activities of several pyrazole derivatives reported in the literature, providing a snapshot of the structure-activity relationships within this class of compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib14.70.05294[8]
Compound 4b-0.017-[13]
Compound 4d>5.370.09854.847[13]
Compound 15a0.3250.002162.5[13][14]
Compound 5u134.121.7974.92[6]
Compound 5s131.321.8072.95[6]
Trimethoxy derivative 5f-1.50-[12]
Trimethoxy derivative 6f-1.15-[12]
Compound 2a-0.01987-[15][16]
Compound 3b0.8760.0394322.21[15]
Compound 5b1.0870.0387317.47[15]
Compound 5e0.5130.0391413.10[15]
PYZ28>500.26>192.3[16]
PYZ165.580.5210.73[16]

Note: The absence of a value indicates that it was not reported in the cited source. The experimental conditions for determining IC50 values may vary between different studies.

The COX-2 Signaling Pathway and Inhibition

The diagram below illustrates the central role of COX-2 in the inflammatory cascade and the point of intervention for pyrazole derivatives.

G cluster_0 Site of Action A Inflammatory Stimuli (e.g., LPS, Cytokines) D COX-2 (Inducible Enzyme) A->D Induces Expression B Cell Membrane Phospholipids C Arachidonic Acid B->C PLA2 C->D E Prostaglandin H2 (PGH2) D->E F Prostaglandins (e.g., PGE2) E->F G Inflammation (Pain, Fever, Swelling) F->G H Pyrazole Derivatives (Selective COX-2 Inhibitors) H->D Inhibits

Caption: The COX-2 signaling pathway and the inhibitory action of pyrazole derivatives.

Conclusion

The in-vitro evaluation of pyrazole derivatives is a critical first step in the identification of novel and selective COX-2 inhibitors. A combination of enzymatic and cell-based assays provides a comprehensive understanding of a compound's potency, selectivity, and cellular activity. By following standardized protocols and carefully analyzing the resulting data, researchers can effectively compare the performance of different derivatives and prioritize the most promising candidates for further preclinical and clinical development. The continued exploration of the pyrazole scaffold, guided by robust in-vitro evaluation, holds significant promise for the development of safer and more effective anti-inflammatory therapies.

References

  • ResearchGate. (2026, February 3). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2020, March 24). Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. Retrieved from ResearchGate. [Link]

  • ACS Publications. (n.d.). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. (2020, March 24). Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. Retrieved from Semantic Scholar. [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Retrieved from Amrita Vishwa Vidyapeetham. [Link]

  • PubMed. (2014, October 15). Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Retrieved from PubMed. [Link]

  • PubMed. (2024, July 16). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Retrieved from PubMed. [Link]

  • PMC. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Retrieved from PMC. [Link]

  • ResearchGate. (2024, July 16). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation | Request PDF. Retrieved from ResearchGate. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from Assay Genie. [Link]

  • PMC. (2016, October 31). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Retrieved from PMC. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from BPS Bioscience. [Link]

  • RSC Publishing. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Retrieved from RSC Publishing. [Link]

  • PubMed. (2019, June 1). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Retrieved from PubMed. [Link]

  • ACS Omega. (2023, May 9). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved from ACS Publications. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2012, September 20). Retrieved from a publisher's website. [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from MDPI. [Link]

  • ResearchGate. (n.d.). (PDF) Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. Retrieved from ResearchGate. [Link]

  • RSC Publishing. (2024, October 17). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Retrieved from RSC Publishing. [Link]

  • PMC. (n.d.). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. Retrieved from PMC. [Link]

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Comparative

"performance of pyrazole-based MOFs in CO2 adsorption vs. other materials"

Topic: Performance of Pyrazole-Based MOFs in CO2 Adsorption vs. Other Materials Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals (Materials Science Focus) Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Performance of Pyrazole-Based MOFs in CO2 Adsorption vs. Other Materials Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals (Materials Science Focus)

Executive Summary

In the domain of carbon capture, the "stability-capacity trade-off" has long plagued reticular chemistry. While carboxylate-based Metal-Organic Frameworks (MOFs) like HKUST-1 and MOF-5 offer high porosity, they frequently suffer from hydrolytic degradation. Pyrazole-based MOFs have emerged as a superior alternative, leveraging the high basicity of the pyrazolate linker (pKa ~19.[1]8) to form thermodynamically robust Metal-Nitrogen (M-N) bonds.

This guide objectively compares pyrazole-based frameworks (e.g., Co(bdp) , MIP-212 , Ni-BDP ) against industry benchmarks (Zeolite 13X, Mg-MOF-74, UiO-66). We demonstrate that while pyrazolates may not always match the peak gravimetric capacity of open-metal-site carboxylates, they offer superior hydrolytic stability , step-shaped selectivity , and lower regeneration energy penalties .

Mechanistic Basis: The Pyrazolate Advantage

The superior performance of pyrazole-based MOFs stems from the fundamental coordination chemistry of the linker. Unlike carboxylate ligands (M-O bonds), pyrazolates form M-N bonds.[2]

  • Bond Strength & Stability: The pyrazolate anion is a harder base than the carboxylate anion. According to Pearson’s HSAB theory, when paired with borderline soft metals (Co²⁺, Ni²⁺, Zn²⁺), it forms highly covalent, hydrolytically stable bonds.

  • CO2 Interaction: The uncoordinated nitrogen atoms in the pyrazole ring (if exposed) or the polarizable aromatic system act as Lewis basic sites, enhancing CO2 affinity without the high regeneration energy required by amine-grafted silicas.

Visualization: Hydrolytic Stability Mechanism

The following diagram illustrates why pyrazole MOFs resist hydrolysis compared to carboxylate analogues.

StabilityMechanism cluster_0 Carboxylate MOF (e.g., MOF-5) cluster_1 Pyrazole MOF (e.g., Ni-BDP) C_Linker Carboxylate Linker (M-O Bond) Water H2O Attack C_Linker->Water Weak M-O Interaction Hydrolysis Bond Cleavage (Structure Collapse) Water->Hydrolysis Displacement P_Linker Pyrazolate Linker (M-N Bond) H2O_Repel H2O Resistance P_Linker->H2O_Repel High Covalency (pKa ~19.8) Stable Structure Intact (Steric/Electronic Shielding) H2O_Repel->Stable caption Figure 1: Comparative hydrolytic stability mechanism. The high pKa of pyrazole leads to stronger M-N bonds, resisting water displacement.

Comparative Performance Analysis

We compare pyrazole-based MOFs against three distinct material classes: Zeolites (Traditional inorganic), Carboxylate MOFs (Early generation hybrid), and Amine-Functionalized Silica (Chemisorbents).

Table 1: Performance Matrix (CO2 Capture at 298 K, 1 bar)
Material ClassRepresentative MaterialCO2 Uptake (mmol/g)Selectivity (CO2/N2)Heat of Adsorption (

, kJ/mol)
Hydrolytic StabilityRegeneration Energy
Pyrazole MOF MIP-212(Al/Cu) 2.30 (at 0.15 bar)~30 -36.8 High Low
Pyrazole MOF Co(bdp) 3.6 (Step uptake)>100 (Gate-opening)-25 to -40HighLow
Carboxylate MOF Mg-MOF-748.1High-47Poor (Collapses)Moderate
Carboxylate MOF UiO-662.4~20-24GoodLow
Inorganic Zeolite 13X4.7High-40Stable (but capacity drops wet)High (>150 °C)
Chemisorbent Amine-Silica (PEI)2.0 - 4.0Very High-50 to -90ModerateVery High
Key Insights:
  • Selectivity via "Gate-Opening":

    • Co(bdp) (Cobalt(II) 1,4-benzenedipyrazolate) exhibits a unique flexible behavior. It remains non-porous to N2 and CH4 but expands its structure to accommodate CO2 at specific pressures. This results in near-perfect selectivity, a feature absent in rigid zeolites like 13X.

  • Low-Pressure Performance:

    • MIP-212(Al/Cu) demonstrates exceptional uptake at low partial pressures (0.15 bar), which is critical for post-combustion flue gas capture (typically 10-15% CO2). Its uptake rivals benchmark materials without the water sensitivity of Mg-MOF-74.

  • Regeneration Efficiency:

    • The heat of adsorption (

      
      ) for pyrazolate MOFs typically falls in the "sweet spot" (30–40 kJ/mol). This is strong enough to capture CO2 but weak enough to regenerate via mild Pressure Swing Adsorption (PSA), unlike amine-scrubbers which require energy-intensive thermal regeneration.
      
Experimental Protocols

To validate these performance metrics in your own lab, follow these standardized protocols.

Protocol A: High-Resolution Adsorption Isotherms

Objective: Determine equilibrium uptake capacity and identify step-shaped isotherms characteristic of flexible pyrazolates.

  • Sample Preparation:

    • Load ~100 mg of activated MOF (e.g., solvent-exchanged with methanol/dichloromethane) into the sample cell.

    • Degassing: Heat at 120–150 °C (depending on TGA data) under dynamic vacuum (<

      
       mbar) for 12 hours. Note: Pyrazolate MOFs often require higher activation temperatures than carboxylates due to solvent trapping in narrow pores.
      
  • Measurement (Volumetric Method):

    • Use high-purity CO2 (99.999%).

    • Set temperature to 298 K using a circulating water bath.

    • Dose gas incrementally. Critical Step: For flexible MOFs like Co(bdp), use very small pressure steps (0.05 bar) in the 0–1 bar range to accurately capture the "gate-opening" inflection point.

    • Equilibrium criteria: Pressure change < 0.01% over 30 seconds.

Protocol B: Dynamic Breakthrough Testing

Objective: Measure real-world separation performance and kinetics in a binary mixture (CO2/N2).

Workflow Visualization:

BreakthroughSetup cluster_inputs Feed Section cluster_reactor Adsorption Bed cluster_analysis Analysis CO2_Source CO2 Cylinder MFC Mass Flow Controllers CO2_Source->MFC N2_Source N2 Cylinder N2_Source->MFC Mixer Gas Mixer MFC->Mixer Column Packed Column (Pyrazole MOF) Mixer->Column 15:85 CO2:N2 BPR Back Pressure Regulator Column->BPR Oven Temp. Chamber (298 K) MS Mass Spectrometer (Detector) BPR->MS Vent Vent MS->Vent caption Figure 2: Dynamic breakthrough experimental setup. Key metric: Time to 5% CO2 detection at outlet.

Step-by-Step:

  • Packing: Pack ~1 g of MOF pellets (binderless or with 5% PTFE) into a stainless steel column (e.g., 4 mm ID).

  • Activation: Purge with He flow at 150 °C for 2 hours insitu.

  • Feed: Introduce a gas mixture (e.g., 15% CO2 / 85% N2) at a fixed flow rate (e.g., 10 mL/min).

  • Detection: Monitor effluent composition via Mass Spectrometer.

  • Calculation: The dynamic capacity (

    
    ) is calculated by integrating the area above the breakthrough curve (time vs. concentration) until saturation (
    
    
    
    ).
Critical Analysis & Conclusion

For drug development professionals and materials scientists, the choice of pyrazole-based MOFs represents a shift from "maximum capacity" to "operational robustness."

  • The Trade-off: You will likely sacrifice the record-breaking gravimetric capacity of Mg-MOF-74.

  • The Gain: You gain a material that survives trace moisture in flue gas (unlike Mg-MOF-74) and requires significantly less energy to regenerate than Zeolite 13X.

  • Recommendation: For applications requiring high purity CO2 from wet streams, MIP-212 and hydrophobic pyrazole derivatives are currently the most scientifically sound choices.

References
  • Modulation of CO2 adsorption in novel pillar-layered MOFs based on carboxylate–pyrazole flexible linker. Dalton Transactions. [Link]

  • A Microporous Bimetallic Aluminum-Copper-Carboxylate-Pyrazolate MOF for CO2 Capture. ChemRxiv. [Link]

  • Near-Perfect CO2/CH4 Selectivity Achieved through Reversible Guest Templating in the Flexible Metal–Organic Framework Co(bdp). Journal of the American Chemical Society. [Link]

  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis. Journal of the American Chemical Society. [Link]

  • Chemically Stable Metal–Organic Frameworks: Rational Construction and Application Expansion. Accounts of Chemical Research. [Link]

Sources

Validation

"stereoelectronic effects of N-heterocyclic carbene ligands in catalysis"

Executive Summary: Beyond the Phosphine Limit For decades, tertiary phosphines ( ) were the standard-bearers of homogeneous catalysis. However, the demand for coupling sterically encumbered substrates and activating iner...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond the Phosphine Limit

For decades, tertiary phosphines (


) were the standard-bearers of homogeneous catalysis. However, the demand for coupling sterically encumbered substrates and activating inert bonds (e.g., C-Cl, C-O, amide N-C) has exposed the limitations of phosphines: susceptibility to oxidation, P-C bond degradation at high temperatures, and limited electronic tunability.

N-Heterocyclic Carbenes (NHCs) have emerged not merely as "phosphine mimics" but as superior alternatives.[1] They offer a unique stereoelectronic profile: stronger


-donation  (thermodynamic stability) and anisotropic "fan-like" sterics  (kinetic accessibility).

This guide objectively compares NHCs against standard phosphines, providing experimental data, synthesis protocols for the robust Pd-PEPPSI platform, and a decision framework for ligand selection in drug discovery workflows.

Stereoelectronic Profiling: The Data

To select the right ligand, one must quantify two parameters:

  • Electronic (

    
    ):  The Tolman Electronic Parameter.[2][3][4] Lower wavenumbers (
    
    
    
    ) indicate stronger
    
    
    -donation (more electron-rich metal center).
  • Steric (

    
    ):  Percent Buried Volume.[5] The percentage of the metal's coordination sphere occupied by the ligand.
    
Comparative Data: Phosphines vs. NHCs vs. CAACs[1][2][7]

The following table synthesizes data from carbonyl stretching frequencies (Ni(CO)


L scale) and crystallographic data.
Ligand ClassLigand NameTEP (

)

Electronic CharacterSteric Shape
Phosphine

2076~18%Weak Donor,

-acceptor
Cone
Phosphine

206922%Moderate DonorCone
Phosphine

205635%Strong DonorCone
NHC IMes 205036%Very Strong

-Donor
Fan/Fence
NHC IPr 205145%Very Strong

-Donor
Fan/Fence
NHC SIPr 204848%Ultra Strong

-Donor
Fan/Fence
CAAC CAAC

~204050-80%*Hyper Donor +

-acceptor
Flexible Bulk

*Note: CAACs (Cyclic Alkyl Amino Carbenes) exhibit "flexible steric bulk," allowing them to accommodate extremely crowded transition states better than rigid phosphines.

The "Fence" vs. "Cone" Model
  • Phosphines (

    
    ):  The substituents point away from the metal in a cone shape. To increase sterics, you must increase the cone angle, which often distances the ligand from the metal, weakening the bond (the "cone angle limit").
    
  • NHCs: The substituents (typically aryl groups on the nitrogens) project toward the metal, creating a "fence" or "umbrella." This allows NHCs to protect the metal center from aggregation while leaving the active site open for substrate approach.

Visualization: Ligand Selection Map

The following diagram maps common ligands based on their stereoelectronic properties. Use this to choose a ligand based on your reaction's needs (e.g., oxidative addition requires electron-rich ligands; reductive elimination requires steric bulk).

LigandMap cluster_legend Selection Axis X_Axis Electronic (TEP) <-- More Donating | Less Donating --> Y_Axis Steric (% Vbur) More Bulky | v Less Bulky PPh3 PPh3 (Mod. Steric/Electronic) PCy3 PCy3 (High Donor/Mod. Steric) PPh3->PCy3 Inc. Donation IPr IPr (Strong Donor/Very High Steric) PCy3->IPr Inc. Stability IMes IMes (Strong Donor/High Steric) CAAC CAAC (Hyper Donor/Flexible Steric) IPr->CAAC Next Gen SIPr SIPr (Ultra Donor/Max Steric)

Figure 1: Stereoelectronic map of ligands. NHCs (Blue) occupy the "sweet spot" of high electron donation and high steric protection, enabling catalysis of difficult substrates that phosphines (Yellow) cannot stabilize.

Case Study: Amide N-C Bond Activation

The Suzuki-Miyaura cross-coupling of amides (via N-C bond cleavage) is a stress test for ligands because the amide bond is highly resonance-stabilized (approx. 15-20 kcal/mol resonance energy).

  • Challenge: Oxidative addition of the metal into the N-C(O) bond is thermodynamically unfavorable.

  • Solution: The Pd-PEPPSI-IPr system.[6][7]

    • Electronic: The IPr ligand is electron-rich enough to force oxidative addition.

    • Steric: The bulky IPr wingtips destabilize the ground state of the Pd-Amide complex, promoting the reaction.

Performance Comparison (Substrate: N-Boc-amide + Phenylboronic acid):

Catalyst SystemYield (15h, 60°C)Observation

< 5%Catalyst decomposition (Pd black).

35%Slow conversion.
Pd-PEPPSI-IPr 98% Full conversion, no Pd black.

Data Source: Szostak et al., J. Org.[7] Chem. 2017.[7][8]

Experimental Protocol: Synthesis of Pd-PEPPSI-IPr

The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) architecture is the industry standard for user-friendly NHC catalysis. It is air-stable and activates easily in solution.

Materials
  • 
     (1.0 equiv)[8][9]
    
  • IPr

    
    HCl (1.1 equiv) (Imidazolium salt)
    
  • 
     (5.0 equiv)[8]
    
  • 3-Chloropyridine (Solvent/Ligand, excess)

Protocol Steps
  • Charge: In a 20 mL vial equipped with a stir bar, add

    
     (177 mg, 1.0 mmol), IPr
    
    
    
    HCl (468 mg, 1.1 mmol), and
    
    
    (690 mg, 5.0 mmol).
  • Solvent Addition: Add 4.0 mL of 3-chloropyridine (acts as both solvent and the "throw-away" ligand).

  • Reaction: Cap the vial (air atmosphere is acceptable, but Argon is preferred for reproducibility) and heat to 80°C with vigorous stirring for 24 hours .

  • Workup: Cool to room temperature. Dilute with

    
     (10 mL).
    
  • Filtration: Filter the mixture through a pad of Celite to remove inorganic salts (

    
    , excess carbonate). Wash the pad with 
    
    
    
    .
  • Precipitation: Concentrate the filtrate under vacuum to remove the bulk of

    
    . Pour the concentrated oil into pentane (or hexanes) to precipitate the complex.
    
  • Isolation: Filter the yellow solid, wash with pentane, and dry under high vacuum.

    • Expected Yield: ~85-90%.

    • Appearance: Bright yellow powder.

Self-Validation Check
  • 
     NMR:  Look for the diagnostic signals of the coordinated 3-chloropyridine (shifted relative to free pyridine) and the distinct septet of the isopropyl groups on the IPr ligand.
    

Mechanistic Workflow: The PEPPSI Activation Cycle

Understanding how the catalyst activates is crucial for troubleshooting. The 3-chloropyridine is a "dummy" ligand that stabilizes the Pd(II) species on the shelf but dissociates immediately upon heating or reduction.

PEPPSI_Cycle cluster_features Why NHC? Precat Precatalyst [Pd(IPr)(3-Cl-Py)Cl2] (Air Stable, Pd(II)) Activation Activation Step Base/Reductant (e.g., Boronic Acid) - 3-Cl-Py Precat->Activation Heat/Base ActiveSpecies Active Species [Pd(0)(IPr)] (12-electron, highly reactive) Activation->ActiveSpecies Reduction OxAdd Oxidative Addition Ar-X adds to Pd (Facilitated by electron-rich IPr) ActiveSpecies->OxAdd + Ar-X Transmetal Transmetalation Ar-B(OH)2 enters OxAdd->Transmetal RedElim Reductive Elimination Product Release (Facilitated by IPr steric bulk) Transmetal->RedElim RedElim->ActiveSpecies Regeneration

Figure 2: The activation and catalytic cycle of Pd-PEPPSI. Note that the bulky NHC facilitates both the entry (Oxidative Addition) via electronics and the exit (Reductive Elimination) via sterics.

References

  • Nolan, S. P., et al. (2006). "Palladium-NHC complexes for cross-coupling reactions." Accounts of Chemical Research.

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A highly active, air-stable catalyst."[7] Chemistry – A European Journal.

  • Szostak, M., et al. (2017).[7] "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides." Journal of Organic Chemistry.

  • Bertrand, G., et al. (2005). "Cyclic Alkyl Amino Carbenes (CAACs): Stable Carbenes and Transition Metal Complexes." Angewandte Chemie International Edition.

  • Cavallo, L., & Nolan, S. P. (2010). "Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry." Chemical Communications.[10]

Sources

Comparative

Comparative Guide: Assessing Supramolecular Interactions in Pyrazole Crystal Structures

Executive Summary The Challenge: Pyrazoles are amphoteric heterocycles ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Crizotinib). Their solid-state behavior is governed by a competition between hydrogen bonding (N-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Pyrazoles are amphoteric heterocycles ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Crizotinib). Their solid-state behavior is governed by a competition between hydrogen bonding (N-H...N) and


-stacking . Standard geometric analysis of X-ray diffraction (XRD) data often fails to distinguish between metastable polymorphs or quantify the stabilizing forces of weak interactions (C-H...

).

The Solution: This guide compares three advanced assessment methodologies: Hirshfeld Surface Analysis , Energy Frameworks , and QTAIM (Quantum Theory of Atoms in Molecules) . We provide actionable protocols to transition from qualitative observation to quantitative energetic ranking, essential for de-risking drug development.

Part 1: Comparative Methodology Landscape

The following table contrasts the three primary methods for assessing pyrazole interactions.

FeatureGeometric Analysis (Baseline)Hirshfeld Surface Analysis (Standard)Energy Frameworks (Advanced)
Primary Output Bond lengths (Å) & Angles (°)

Surfaces & 2D Fingerprint Plots
Interaction Energies (

,

,

)
Physics Basis Euclidean GeometryElectron Density Partitioning (Pro-molecule)DFT / Semi-empirical Wavefunctions
Resolution High (Heavy atoms); Low (Hydrogens)Visualizes steric & electronic complementarityQuantifies strength (kJ/mol) & anisotropy
Key Pyrazole Insight Identifies N-H...N presenceQuantifies % contribution of N...H vs C...C contactsDistinguishes Electrostatic (H-bond) vs Dispersive (

-stacking)
Computational Cost NegligibleLow (Minutes)High (Hours/Days)
Best For Initial screeningPolymorph fingerprintingStability ranking & Solubility prediction

Part 2: The Pyrazole Supramolecular Logic

Pyrazoles are unique because they contain adjacent donor (N-H) and acceptor (N) sites. This leads to two distinct supramolecular synthons. Understanding which motif dominates is the primary goal of these analyses.

Diagram 1: Pyrazole Supramolecular Synthon Logic

PyrazoleLogic Pz Pyrazole Moiety (Donor + Acceptor) Inter Interaction Competition Pz->Inter N-H...N Potential Sub Substituents (C3/C5 Positions) Sub->Inter Steric Hindrance Dimer Dimer Motif (Closed Loop) Thermodynamically Stable Inter->Dimer Low Steric Bulk (Planar) Catemer Catemer Motif (Infinite Chain) Kinetically Favored? Inter->Catemer High Steric Bulk (Twisted) Stack Layered Packing Dimer->Stack Secondary Pi-Stacking Helix Helical Channels Catemer->Helix Helical Packing

Caption: Logical flow determining whether pyrazoles crystallize as closed dimers or infinite catemer chains based on steric substitution.

Part 3: Deep Dive - Hirshfeld Surface Analysis

Objective: To visualize the "molecular territory" and fingerprint the packing efficiency.

The Scientific Causality

Standard XRD underestimates X-H bond lengths because X-rays scatter off electrons, not nuclei. In pyrazoles, this makes the N-H bond appear artificially short (~0.88 Å), distorting H-bond analysis.

  • Correction: You must normalize bond lengths to standard neutron diffraction values (N-H = 1.009 Å) before generating surfaces.

Protocol 1: Hirshfeld Surface Generation

Tools: CrystalExplorer (standard).

  • Input Validation:

    • Load CIF file.

    • CRITICAL STEP: Select Edit -> Normalize Hydrogen Atoms. This extends X-H bonds to neutron standards. Failure here invalidates

      
       values.
      
  • Surface Generation:

    • Generate the Hirshfeld Surface mapped with

      
      .
      
    • Range: Set color scale to -0.1 (Red) to 1.5 (Blue).

    • Interpretation: Red spots indicate contacts shorter than the van der Waals radii sum (the N-H...N hydrogen bonds).

  • Fingerprint Decomposition:

    • Generate the 2D Fingerprint Plot (

      
       vs 
      
      
      
      ).
    • Filter 1 (H-Bonds): Select only N...H contacts. Look for two sharp "spikes" pointing to the bottom left. Long spikes = strong H-bonds.

    • Filter 2 (

      
      -Stacking):  Select C...C contacts. Look for a "green flat region" on the diagonal at 
      
      
      
      Å.
  • Quantification:

    • Extract the relative contributions table.

    • Benchmark: In stable pyrazole dimers, H...N interactions typically contribute 15-25% of the total surface, while H...H contributes 40-60%.

Part 4: Deep Dive - Energy Frameworks

Objective: To move from "geometric proximity" to "energetic reality." Two molecules might be close (geometric contact) but have repulsive interactions. Energy frameworks reveal the "load-bearing" pillars of the crystal.

The Scientific Causality

Hirshfeld surfaces show where molecules touch, but not how strongly they stick. Energy frameworks use pairwise interaction energies calculated via DFT (B3LYP) or semi-empirical pixel methods to build a 3D topology of forces.

Protocol 2: Calculating Interaction Energies

Tools: CrystalExplorer (w/ Tonto) or Gaussian.

  • Wavefunction Generation:

    • Calculate the wavefunction for the monomer using DFT.

    • Standard:B3LYP/6-31G(d,p). This is the "Goldilocks" level—accurate enough for electrostatics, computationally feasible for unit cells.

  • Energy Calculation (The "Cluster" Approach):

    • Define a cluster radius (typically 3.8 Å around the central molecule).

    • The software calculates interaction energies (

      
      ) for every pair within this radius, decomposed into:
      
      • 
         (Electrostatic): Dominant in Pyrazole N-H...N.
        
      • 
         (Polarization).
        
      • 
         (Dispersion): Dominant in the 
        
        
        
        -stacked layers between dimers.
      • 
         (Repulsion).
        
  • Validation (Self-Correcting Step):

    • Sum the interaction energies (

      
      ).
      
    • Check: Compare this value to the experimental sublimation enthalpy (

      
      ) if available. For pyrazoles, typical lattice energies range from -80 to -120 kJ/mol. If your calculation is off by >20%, check the protonation state or disorder model in your CIF.
      
  • Visualization:

    • Map the "Energy Framework."[1][2]

    • Cylinders: Represent interaction strength.

    • Color Code: Red (Electrostatic) vs. Green (Dispersion).

    • Insight: A "Red" framework indicates the crystal is held together by H-bonds (brittle, directional). A "Green" framework implies stacking dominance (shear-prone, slippery).

Diagram 2: Experimental Workflow Decision Tree

Workflow Start Start: CIF File Check Check R-factor & Disorder Start->Check Norm Normalize H-Atoms (Neutron Distances) Check->Norm Pass Branch Goal? Norm->Branch PathA Qualitative Packing Analysis Branch->PathA PathB Quantitative Stability Ranking Branch->PathB Hirsh Generate d_norm Surface PathA->Hirsh Finger Decompose Fingerprint (N...H vs C...C) Hirsh->Finger Insight Final Assessment: Supramolecular Stability Finger->Insight Identify Motifs Wave Calc Wavefunction (B3LYP/6-31G*) PathB->Wave Energy Pairwise Interaction Calc (Elec/Disp/Rep) Wave->Energy Frame Visualize Energy Frameworks (Cylinders) Energy->Frame Frame->Insight Rank Polymorphs

Caption: Decision matrix for selecting between Hirshfeld (qualitative) and Energy Framework (quantitative) analysis.

Part 5: References

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Link

  • Foces-Foces, C., Alkorta, I., & Elguero, J. (2000).[3] Supramolecular structure of 1H-pyrazoles in the solid state: a crystallographic and ab initio study. Acta Crystallographica Section B, 56(6), 1018-1028.[3] Link

  • Turner, M. J., et al. (2017). Energy frameworks: insights into interaction anisotropy and the mechanical properties of molecular crystals. Chemical Communications, 53(76), 10594-10615. Link

  • Infantes, L., & Motherwell, W. D. (2004). Water clusters in organic molecular crystals. CrystEngComm, 6(73), 454-461. Link

  • Mackenzie, C. F., et al. (2017). CrystalExplorer17. University of Western Australia. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1,3,5-Tri(1H-pyrazol-3-yl)benzene

Core Directive & Operational Scope Compound Identity: 1,3,5-Tri(1H-pyrazol-3-yl)benzene (often abbreviated as H₃BTP or similar in MOF/COF literature). CAS Number: 104576-96-9 (Note: Isomers such as the 4-yl derivative [C...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Operational Scope

Compound Identity: 1,3,5-Tri(1H-pyrazol-3-yl)benzene (often abbreviated as H₃BTP or similar in MOF/COF literature). CAS Number: 104576-96-9 (Note: Isomers such as the 4-yl derivative [CAS: 1325728-09-3] share similar hazard profiles). Primary Application: High-stability organic linker for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Operational Context: This guide outlines the cradle-to-grave disposal workflow for 1,3,5-Tri(1H-pyrazol-3-yl)benzene. As a nitrogen-rich heterocyclic ligand, this compound poses specific challenges regarding solubility and potential environmental toxicity. While often chemically stable, it must be treated as a hazardous organic irritant and disposed of via high-temperature incineration to prevent environmental accumulation.

Hazard Identification & Safety Assessment

Before initiating disposal, the waste generator must validate the hazard profile. Due to the limited availability of specific toxicological data for this exact isomer, we apply the Precautionary Principle , adopting the safety standards of its constituent moieties (pyrazole and benzene derivatives).

Hazard Category GHS Classification Operational Implication
Health Hazard Warning (Cat.[1][2][3] 4 Acute Tox, Cat. 2 Irritant)H302 (Harmful if swallowed), H315 (Skin), H319 (Eye), H335 (Respiratory). PPE Mandatory.
Reactivity Stable (Non-Pyrophoric)Compatible with standard organic waste streams. Avoid strong oxidizers.
Environmental Aquatic Chronic 3 (Predicted)Zero-drain discharge policy. Do not release into sink or sewer systems.
Physical State Solid / PowderHigh dust potential. Use HEPA-filtered enclosures for transfer.

Critical Safety Check:

  • Incompatible Materials: Strong oxidizing agents (e.g., concentrated nitric acid, perchlorates). Mixing may generate heat or explosive nitrogen oxides.

  • Solubility Profile: Poorly soluble in water/alcohols; soluble in DMF, DMSO, DMAc. This dictates the cleaning solvent choice.

Disposal Workflows & Protocols
Workflow A: Solid Waste (Pure Compound & Contaminated Solids)

Applicability: Expired reagents, synthesis byproducts, contaminated weigh boats, gloves, and paper towels.

  • Segregation: Isolate solid waste from liquid streams. Do not dissolve solids solely for disposal purposes unless required by local EHS regulations.[1]

  • Containerization: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid Organic."

    • Constituents: "1,3,5-Tri(1H-pyrazol-3-yl)benzene (Trace: DMF/Ethanol)."

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Disposal Path: Seal and transfer to the central hazardous waste accumulation area for incineration .

Workflow B: Liquid Waste (Mother Liquors & Rinsates)

Applicability: Solvents from MOF synthesis (typically DMF, Ethanol, or Water mixtures) containing dissolved ligand.

  • Stream Selection:

    • Non-Halogenated Organic: If dissolved in Ethanol, DMF, or DMSO.

    • Aqueous Waste: Only if the solvent is >90% water (Note: Ligand will likely precipitate; see "Precipitation Risk" below).

  • Precipitation Risk Management:

    • Problem: Diluting a DMF-ligand solution with water often causes the ligand to crash out, forming a sludge that clogs waste drums.

    • Solution: Dispose of high-concentration mother liquors directly into Organic Waste . Do not dilute with water prior to disposal.

  • Quenching (If Metal-Complexed): If the waste contains the ligand plus metal salts (e.g., Cu, Zn, Zr for MOFs), the waste must be tagged with the specific heavy metal.

Decontamination & Cleaning Protocol

Because 1,3,5-Tri(1H-pyrazol-3-yl)benzene is often insoluble in standard lab cleaning solvents like Acetone or Water, a "Step-Down Solvation" method is required to clean glassware effectively.

Diagram: Decontamination Logic Flow

DecontaminationProtocol Start Contaminated Glassware Step1 1. Primary Rinse (DMF or DMSO) Start->Step1 Dissolve Ligand Step2 2. Secondary Rinse (Ethanol or Acetone) Step1->Step2 Remove High BP Solvent Waste1 Organic Waste Stream (Halogen-Free) Step1->Waste1 Collect Rinsate Step3 3. Final Wash (Soap & Water) Step2->Step3 Clean Surface Step2->Waste1 Collect Rinsate Waste2 Drain/Sewer (Non-Hazardous) Step3->Waste2 Safe to Discharge

Caption: Step-Down Solvation Protocol ensures complete removal of poorly soluble ligand residues before aqueous washing.[4][5]

Detailed Cleaning Steps:

  • Primary Solvation: Rinse flask with a small volume of DMF (Dimethylformamide) or DMSO . Swirl to dissolve visible solids.

    • Why? The ligand is highly soluble in polar aprotic solvents but insoluble in water.

  • Solvent Exchange: Rinse the DMF/DMSO residue with Ethanol or Acetone .

    • Why? To remove the high-boiling point solvent (DMF) which is difficult to wash off with water.

  • Aqueous Wash: Wash with Alconox/detergent and warm water. Triple rinse with deionized water.

Emergency Response: Spills

In the event of a powder spill outside a containment hood:

  • Evacuate & Ventilate: Dust inhalation is the primary acute risk (H335).

  • PPE Upgrade: Wear N95/P100 respirator, nitrile gloves, and safety goggles.

  • Dry Clean-Up:

    • Do NOT spray water (creates a difficult-to-clean sludge).

    • Use a scoop or dustpan to collect bulk powder.

    • Wipe residue with a DMF-dampened paper towel, followed by an ethanol wipe.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

Regulatory & Compliance Summary
Regulation Classification Code/Action
RCRA (USA) Non-Listed Hazardous WasteUse generic code (e.g., D001 if flammable solvent present, or state-specific toxic code).
EPA PBT AssessmentNot currently listed as PBT, but treat as persistent due to aromatic stability.
DOT (Transport) Not Regulated as Dangerous GoodsUnless in solution with flammable solvents (e.g., DMF/Ethanol).
References
  • Sigma-Aldrich. (2025).[6] Safety Data Sheet: 1,3,5-Tri(1H-pyrazol-4-yl)benzene (Isomer Proxy). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual.

  • Fisher Scientific. (2024). Safety Data Sheet: 1-Phenylpyrazole (Constituent Moiety). Retrieved from

Sources

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